5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-(oxolan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h3-4,6,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHCQMJKSEIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical identity, proposed synthesis methodologies, and its prospective applications, particularly in the realm of drug discovery. By examining the structure-activity relationships of analogous compounds, we will explore the rationale behind its design and its potential as a scaffold for novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of innovative chemical entities.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
The confluence of a thiophene ring and a tetrahydrofuran moiety in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde presents a unique chemical architecture. Thiophene and its derivatives are well-established pharmacophores, integral to a wide array of FDA-approved drugs due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The thiophene ring is often utilized as a bioisosteric replacement for a phenyl ring, offering modulated physicochemical properties and metabolic stability.[1] The tetrahydrofuran motif is also prevalent in numerous natural products and pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[3] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular frameworks.
This guide will provide a detailed examination of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, from its fundamental properties to its potential as a key intermediate in the synthesis of novel compounds with therapeutic promise.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 915919-80-1 | PubChem |
| Molecular Formula | C₉H₁₀O₂S | PubChem |
| Molecular Weight | 182.24 g/mol | PubChem[4] |
| Appearance | Liquid | Chem-Impex |
| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | PubChem[4] |
| Canonical SMILES | C1CC(OC1)C2=CC=C(S2)C=O | PubChem[4] |
| InChI Key | MGOHCQMJKSEIMM-UHFFFAOYSA-N | PubChem[4] |
This data is compiled from publicly available chemical databases and supplier information.
Proposed Synthesis Methodology
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be constructed by forming the C-C bond between the thiophene and tetrahydrofuran rings. This can be achieved by coupling a suitably functionalized thiophene with a functionalized tetrahydrofuran.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Suzuki-Miyaura Coupling Protocol
This proposed protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and a tetrahydrofuran-2-ylboronic acid derivative.
Materials:
-
5-bromothiophene-2-carbaldehyde
-
Tetrahydrofuran-2-ylboronic acid pinacol ester
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium(0) catalyst (0.02-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Excess Boronic Ester: Using a slight excess of the boronic ester helps to drive the reaction to completion.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde make it an attractive starting point for the synthesis of novel drug candidates. The thiophene core is a known pharmacophore in a variety of therapeutic areas.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for derivatives of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde are not available, we can infer potential trends from related thiophene-2-carboxamide derivatives. For instance, the presence of electron-donating groups on the thiophene ring can enhance antioxidant and antibacterial activities.[7] The tetrahydrofuran moiety, with its potential for hydrogen bonding and its defined stereochemistry, can significantly influence the binding affinity and selectivity of a molecule for its biological target.
Potential Therapeutic Targets
Thiophene derivatives have demonstrated a broad range of pharmacological activities, suggesting that compounds derived from 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde could be investigated for:
-
Anticancer Activity: Many thiophene-containing compounds exhibit potent anticancer properties.[1]
-
Antimicrobial Activity: The thiophene nucleus is a key component of several antibacterial and antifungal agents.[8][9]
-
Anti-inflammatory Effects: Thiophene derivatives have been explored for their anti-inflammatory potential.[2]
The aldehyde functionality of the title compound allows for its facile conversion into various other functional groups, such as imines, oximes, and hydrazones, which are common in biologically active molecules.
Caption: Workflow for drug discovery applications.
Analytical Characterization
The structural elucidation and purity assessment of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the thiophene and tetrahydrofuran rings and the presence of the aldehyde group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of the aldehyde carbonyl group would be indicated by a characteristic strong absorption band in the IR spectrum.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not publicly available, a risk assessment should be conducted based on the known hazards of its constituent functional groups: thiophene aldehydes and tetrahydrofuran.
-
Thiophene Aldehydes: These compounds are often classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed.[10]
-
Tetrahydrofuran: This is a flammable liquid and can form explosive peroxides upon storage. It is also an irritant.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Given the tetrahydrofuran moiety, it is prudent to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.
Conclusion
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a promising and versatile building block for synthetic and medicinal chemists. Its unique combination of a thiophene core, a tetrahydrofuran substituent, and a reactive aldehyde group provides a rich platform for the development of novel compounds with potential applications in drug discovery and materials science. While further research is needed to fully elucidate its synthetic pathways and biological activities, the information presented in this guide provides a solid foundation for future investigations into this intriguing molecule.
References
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
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5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. [Link]
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Thiophene-2-carboxaldehyde. Wikipedia. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]
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THIOPHENE AND ITS DERIVATIVES. Semantic Scholar. [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Center for Biotechnology Information. [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]
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Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. [Link]
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Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]
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Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. [Link]
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5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its fundamental properties, plausible synthetic routes, detailed characterization methodologies, and its potential as a scaffold for creating novel chemical entities.
Introduction: A Scaffold of Privileged Heterocycles
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (Compound 1 ) is a bifunctional organic molecule that merges two "privileged" heterocyclic scaffolds: thiophene and tetrahydrofuran (THF). The thiophene ring is a five-membered aromatic heterocycle containing sulfur, recognized for its bioisosteric relationship to the benzene ring and its prevalence in numerous FDA-approved drugs.[1][2] Its electron-rich nature and versatile reactivity make it a cornerstone in the design of bioactive agents.[1]
Simultaneously, the tetrahydrofuran ring is a saturated five-membered oxygen-containing heterocycle. The THF moiety, particularly as a P2 ligand, has been instrumental in the design of potent HIV protease inhibitors, where its oxygen atom can form critical hydrogen bonds within enzyme active sites.[3] The fusion of these two key motifs with a reactive aldehyde functional group creates a versatile platform for synthesizing a diverse array of complex molecules for applications ranging from pharmaceuticals to advanced organic materials like conductive polymers.[4]
Physicochemical and Structural Properties
The fundamental properties of Compound 1 are critical for planning its use in synthesis and for its characterization. The data, primarily computed and aggregated by PubChem, provides a solid foundation for laboratory work.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [5] |
| Molecular Weight | 182.24 g/mol | [5] |
| Exact Mass | 182.04015073 Da | [5] |
| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | [5] |
| CAS Number | 915919-80-1 | [4] |
| Appearance | Liquid | [4] |
| XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Storage Conditions | 0-8°C | [4] |
Synthesis and Purification Strategy
While multiple synthetic routes could be envisioned, a highly effective and modular method for preparing substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of various functional groups, and commercially available starting materials.[6] The proposed synthesis below leverages this strategy to couple a thiophene core with a tetrahydrofuran moiety.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-bromothiophene-2-carbaldehyde with 2-(tributylstannyl)tetrahydrofuran (or a boronic acid/ester equivalent). The choice of a Stille coupling (using an organostannane) or Suzuki coupling (using an organoboron) depends on precursor availability, but the underlying principle and workflow are similar.
Core Rationale: The Suzuki-Miyaura reaction is chosen for its reliability in forming C-C bonds between sp²-hybridized carbons, such as those on aromatic rings. The aldehyde group is generally stable under these conditions, making it an ideal method for this target.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/H₂O/EtOH (2:1.5:1), followed by an aqueous solution of a base, such as Na₂CO₃ (2.0 eq).[7] Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 120°C under a nitrogen atmosphere. The reaction can be efficiently performed using a microwave reactor for shorter reaction times (e.g., 20-30 minutes) or conventional heating for several hours (4-12 h).[6][7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine. The washing steps remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure liquid product.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard, with predicted results based on the known molecular structure and data from analogous compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Thiophene (H3, H4): Two doublets, δ ≈ 7.0-7.8 ppm. - THF (CH linked to Thiophene): Triplet, δ ≈ 5.0-5.3 ppm. - THF (CH₂ protons): Multiplets, δ ≈ 1.8-2.5 ppm and 3.9-4.2 ppm (for O-CH₂). |
| ¹³C NMR | - Aldehyde (C=O): δ ≈ 180-185 ppm. - Thiophene (Aromatic C): δ ≈ 125-155 ppm. - THF (Carbons): δ ≈ 25-35 ppm (for C3, C4), δ ≈ 68-72 ppm (for O-CH₂), δ ≈ 75-80 ppm (for CH linked to thiophene). |
| FT-IR | - Strong C=O stretch (aldehyde): ~1660-1680 cm⁻¹.[8] - C-H stretch (aromatic/aliphatic): ~2850-3100 cm⁻¹. - C-O-C stretch (ether): ~1050-1150 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): m/z ≈ 182.04 (for high resolution). |
Reactivity and Applications in Drug Development
The true value of Compound 1 lies in its potential as a versatile synthetic intermediate. The aldehyde group is a gateway to a vast number of chemical transformations, while the heterocyclic core provides a robust scaffold for interaction with biological targets.
Key Chemical Transformations
The aldehyde functionality can be readily transformed into other functional groups, allowing for the generation of diverse compound libraries:
-
Oxidation: Conversion to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. The resulting thiophene-2-carboxylic acid is a valuable synthon itself.[9]
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Condensation Reactions: Formation of imines (Schiff bases) by reacting with primary amines, or chalcones via Claisen-Schmidt condensation.
Significance in Medicinal Chemistry
The THF-thiophene scaffold is particularly compelling for drug discovery. Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][7][10] The discovery of a thiophene-based Ebola virus entry inhibitor highlights the scaffold's potential in developing novel antiviral agents.[7] Furthermore, the established role of the THF ring in enhancing the potency of HIV protease inhibitors provides a strong rationale for exploring this combined scaffold in similar enzymatic targets.[3]
Caption: Role as a scaffold for diverse derivatives.
Safety, Handling, and Storage
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde should be handled in a well-ventilated fume hood, with standard personal protective equipment (gloves, safety glasses, lab coat). It is listed as an irritant to the eyes, respiratory system, and skin.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, ideally at 0-8°C as recommended by suppliers.[4]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[12]
Conclusion
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its structure, combining the biologically significant thiophene and tetrahydrofuran rings with a synthetically versatile aldehyde handle, provides researchers with a powerful tool for constructing novel molecular architectures. The well-established synthetic routes for its preparation and the predictable reactivity of its functional groups make it an accessible and valuable building block for developing next-generation therapeutics and functional materials.
References
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PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S. National Center for Biotechnology Information. [Link]
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Al-Masoudi, N. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14707-14721. [Link]
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Abedinifar, F., et al. (2021). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate. [Link]
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Wikipedia. Thiophene-2-carboxylic acid. [Link]
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ChemBK. THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. [Link]
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Pardo, J., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(19), 14382-14402. [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-46. [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Thermo Scientific Alfa Aesar. Thiophene-2-carboxaldehyde, 98+%. [Link]
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ResearchGate. Structures of selected drugs containing THF ring. [Link]
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ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]
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Mohtat, B., et al. (2009). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. E-Journal of Chemistry, 6(S1), S417-S422. [Link]
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SpectraBase. Thiophene-2,5-dicarbaldehyde. [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde for Novel Materials. [Link]
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Al-Ghorbani, M., et al. (2022). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
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A Technical Guide to the Spectral Analysis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related compounds to provide a robust predictive framework for its characterization by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural verification.
Molecular Structure and Properties
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde possesses a molecular formula of C₉H₁₀O₂S and a molecular weight of approximately 182.24 g/mol .[1] The structure consists of a thiophene-2-carbaldehyde core substituted at the 5-position with a tetrahydrofuran-2-yl group. The presence of both aromatic and saturated heterocyclic rings, along with a reactive aldehyde functionality, gives rise to a unique spectral fingerprint.
Caption: Molecular Formula and Weight
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, we can anticipate the following:
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 182. This corresponds to the exact mass of the molecule.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the relative stabilities of the resulting cations. The most probable fragmentations include:
-
Loss of the tetrahydrofuranyl group: Cleavage of the C-C bond between the thiophene and tetrahydrofuran rings would result in a fragment at m/z 111, corresponding to the thiophene-2-carbaldehyde cation. This is a very stable fragment and is expected to be a major peak. The mass spectrum of thiophene-2-carbaldehyde itself shows a strong molecular ion peak at m/z 112 and a base peak at m/z 111, corresponding to the loss of a hydrogen atom.[2]
-
Loss of the aldehyde group: Cleavage of the C-CHO bond would lead to a fragment at m/z 153.
-
Fragmentation of the tetrahydrofuran ring: The tetrahydrofuran ring can undergo characteristic fragmentation, including the loss of ethylene (C₂H₄) to give a fragment at m/z 154, or the loss of a CHO group to give a fragment at m/z 153.
-
Caption: Predicted MS Fragmentation Pathway
Table 1: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 182 | Molecular Ion [M]⁺˙ |
| 154 | [M - C₂H₄]⁺˙ |
| 153 | [M - CHO]⁺ |
| 111 | [C₅H₃OS]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is expected to exhibit several characteristic absorption bands.
-
Aldehyde C-H Stretch: A pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted to appear in the range of 1660-1680 cm⁻¹. For the parent compound, thiophene-2-carbaldehyde, this peak is observed at 1665 cm⁻¹.[3] The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic aldehyde.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹, likely around 3100 cm⁻¹, will be due to the C-H stretching vibrations of the thiophene ring.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the tetrahydrofuran ring will appear as strong bands in the region of 2850-2960 cm⁻¹.
-
C-O-C Stretch: A strong band corresponding to the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region. Studies on tetrahydrofuran and its derivatives confirm absorptions in this range.[4]
-
Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring will give rise to medium intensity bands in the 1400-1550 cm⁻¹ range. A strong band characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring is expected around 810 cm⁻¹.
Table 2: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene) |
| 2960-2850 | Strong | Aliphatic C-H Stretch (Tetrahydrofuran) |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch |
| 1680-1660 | Strong | Carbonyl (C=O) Stretch (Aldehyde) |
| 1550-1400 | Medium | C=C Stretch (Thiophene Ring) |
| 1150-1050 | Strong | C-O-C Stretch (Ether) |
| ~810 | Strong | C-H Out-of-Plane Bend (2,5-disubstituted thiophene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are as follows:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm. For 5-methyl-2-thiophenecarboxaldehyde, this proton appears at 9.80 ppm.
-
Thiophene Protons: Two doublets are expected for the protons on the thiophene ring. The proton at the 3-position (adjacent to the aldehyde) will be more deshielded and is predicted to appear around δ 7.6-7.8 ppm. The proton at the 4-position will be further upfield, likely in the range of δ 7.0-7.2 ppm.
-
Tetrahydrofuran Protons:
-
The proton at the 2-position of the tetrahydrofuran ring (methine proton, -CH-) will be the most downfield of the THF protons due to its proximity to both the oxygen atom and the thiophene ring. It is expected to appear as a multiplet (likely a triplet or doublet of doublets) around δ 5.2-5.5 ppm.
-
The protons at the 5-position (-OCH₂-) will be deshielded by the adjacent oxygen and are expected as a multiplet around δ 3.9-4.2 ppm.
-
The protons at the 3- and 4-positions (-CH₂CH₂-) will be the most upfield, appearing as multiplets in the range of δ 1.8-2.2 ppm.
-
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.6-7.8 | Doublet | 1H | Thiophene proton (H3) |
| 7.0-7.2 | Doublet | 1H | Thiophene proton (H4) |
| 5.2-5.5 | Multiplet | 1H | Tetrahydrofuran proton (H2') |
| 3.9-4.2 | Multiplet | 2H | Tetrahydrofuran protons (H5') |
| 1.8-2.2 | Multiplet | 4H | Tetrahydrofuran protons (H3' and H4') |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, expected around δ 180-185 ppm.
-
Thiophene Carbons: The carbon atoms of the thiophene ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the aldehyde group (C2) and the carbon attached to the tetrahydrofuran group (C5) will be the most downfield. The C3 and C4 carbons will be further upfield.
-
Tetrahydrofuran Carbons: The carbon atom at the 2-position (methine, -CH-) will be the most downfield of the THF carbons, expected around δ 75-80 ppm. The carbon at the 5-position (-OCH₂-) will be around δ 68-72 ppm. The carbons at the 3- and 4-positions (-CH₂CH₂-) will be the most upfield, in the range of δ 25-35 ppm.
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 180-185 | Aldehyde Carbonyl (C=O) |
| 150-160 | Thiophene Carbon (C5) |
| 140-145 | Thiophene Carbon (C2) |
| 130-135 | Thiophene Carbon (C3) |
| 125-130 | Thiophene Carbon (C4) |
| 75-80 | Tetrahydrofuran Carbon (C2') |
| 68-72 | Tetrahydrofuran Carbon (C5') |
| 25-35 | Tetrahydrofuran Carbons (C3' and C4') |
Experimental Protocols: Synthesis
Caption: Proposed Synthetic Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.
-
Addition of Reagents: Add 2-(tributylstannyl)tetrahydrofuran (1.1 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Justification of Experimental Choices:
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction is a well-established and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons, making it suitable for coupling the thiophene and tetrahydrofuran rings.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Stille couplings.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of reaction.
-
Workup: The potassium fluoride workup is essential for removing the tin byproducts as insoluble tributyltin fluoride, which can be easily filtered off.
Conclusion
This technical guide provides a detailed predictive analysis of the spectral data for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. By leveraging data from structurally analogous compounds, we have established a comprehensive framework for the characterization of this molecule using MS, IR, and NMR spectroscopy. The provided synthetic protocol offers a viable route for its preparation. This information is intended to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery, enabling the confident identification and characterization of this and related compounds.
References
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Available at: [Link]
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Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... - ResearchGate. Available at: [Link]
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Thiophene-2-carboxaldehyde - Wikipedia. Available at: [Link]
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5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S - PubChem. Available at: [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. Available at: [Link]
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(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. Available at: [Link]
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2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Tetrahydrofuran - Wikipedia. Available at: [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]
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Synthesis and Computational Analysis of Uranium(III)-Pnictogen Bonds - ACS Publications. Available at: [Link]
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Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents - Semantic Scholar. Available at: [Link]
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ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein - Semantic Scholar. Available at: [Link]
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Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]
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5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde - CD Bioparticles. Available at: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]
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5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde solubility
An In-Depth Technical Guide to the Solubility of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive empirical solubility data in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a systematic approach to understanding and determining the solubility of this compound. The guide begins with an analysis of the molecule's structural attributes and physicochemical properties to theoretically predict its solubility behavior. It then provides detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility. By synthesizing theoretical principles with practical methodologies, this guide equips researchers with the necessary tools to effectively utilize 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in their research and development endeavors.
Introduction: The Scientific Imperative for Solubility Data
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a bifunctional heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, as well as in the development of advanced materials such as conductive polymers.[1] The utility of this, or any, compound in these applications is fundamentally governed by its solubility. In drug development, aqueous solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[2][3] For materials science, solubility in organic solvents is paramount for solution-based processing and fabrication of devices.[1]
This guide addresses the current information gap by providing a robust framework for both predicting and experimentally determining the solubility of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, thereby empowering researchers to unlock its full potential.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure is the first step in predicting its solubility.[4][5][6] The chemical structure and key physicochemical properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde are presented below.
Caption: Chemical structure of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Table 1: Physicochemical Properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | PubChem[4] |
| Molecular Weight | 182.24 g/mol | PubChem[4] |
| XLogP3 | 1.6 | PubChem[4] |
| Appearance | Liquid | Chem-Impex[1] |
Structural Analysis for Solubility Prediction
The solubility of an organic molecule is dictated by the balance of its polar and nonpolar components and its capacity for hydrogen bonding.
-
Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to the molecule's lipophilicity.
-
Aldehyde Group (-CHO): The aldehyde is a polar functional group. The oxygen atom is a hydrogen bond acceptor, which can enhance solubility in polar protic solvents like water and alcohols.
-
Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring is also a hydrogen bond acceptor. The THF moiety, while largely nonpolar due to its carbon backbone, introduces some polarity.
The calculated XLogP3 value of 1.6 suggests that the compound is moderately lipophilic.[4] A positive LogP value indicates a preference for a nonpolar environment (like octanol) over a polar one (like water). This value, combined with the presence of hydrogen bond acceptors, allows us to make the following qualitative predictions:
-
Water: Expected to have low to moderate solubility. The hydrogen bond accepting capabilities of the aldehyde and ether oxygens will aid solubility, but the overall lipophilicity from the thiophene ring and the carbon backbone of the THF ring will limit it.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted. These solvents can act as hydrogen bond donors to the oxygen atoms of the solute, while their alkyl chains can interact favorably with the nonpolar regions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are polar and can engage in dipole-dipole interactions with the aldehyde group.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to good solubility is likely, driven by the lipophilic character of the thiophene and THF rings.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Materials:
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (as a pure solid or liquid)
-
Selected solvent(s) of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes for standard preparation
Workflow Diagram:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde to a glass vial. The key is to ensure there is undissolved compound visible throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is often adequate, but for comprehensive studies, samples can be taken at 24 and 48 hours to ensure the concentration has plateaued.
-
Sample Collection: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clear filtrate with the solvent as needed to fall within the linear range of a pre-established calibration curve. Analyze the sample using a suitable analytical method like HPLC-UV to determine the concentration.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature. The experiment should be performed in triplicate to ensure reproducibility.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of a compound. It is crucial to control and consider these during experimental design and data interpretation.
-
Temperature: The solubility of most solid organic compounds increases with temperature because the dissolution process is often endothermic (absorbs heat).[8][9] However, this relationship is not always linear and should be determined experimentally if temperature is a critical variable for an application.[10][11]
-
pH (for Aqueous Solubility): 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde does not possess strongly acidic or basic functional groups, so its aqueous solubility is expected to be largely independent of pH within the typical physiological range. However, at extreme pH values, chemical degradation could occur, which would affect the measurement.
-
Polymorphism: The crystalline form (polymorph) of a compound can have a significant impact on its solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.
Data Summary and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is recommended for clarity and comparison.
Table 2: Experimental Solubility Data Template for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Water | 25 | [Enter Data] | [Enter Data] | Shake-Flask |
| PBS (pH 7.4) | 37 | [Enter Data] | [Enter Data] | Shake-Flask |
| Ethanol | 25 | [Enter Data] | [Enter Data] | Shake-Flask |
| DMSO | 25 | [Enter Data] | [Enter Data] | Shake-Flask |
| Acetonitrile | 25 | [Enter Data] | [Enter Data] | Shake-Flask |
| Toluene | 25 | [Enter Data] | [Enter Data] | Shake-Flask |
Conclusion
While specific solubility data for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not yet widely available, a combination of theoretical structural analysis and standardized experimental protocols provides a clear path forward for researchers. The molecule's structure suggests moderate lipophilicity with a capacity for hydrogen bonding, predicting good solubility in most organic solvents and limited solubility in water. For definitive, application-specific data, the shake-flask method remains the most reliable approach. By following the principles and protocols outlined in this guide, scientists and developers can accurately characterize the solubility of this versatile compound, a critical step in advancing its application in both life sciences and material innovation.
References
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PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Dehghani, Z., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
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Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences. [Link]
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Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. [Link]
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Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]
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ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]
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Semantic Scholar. Drug Solubility: Importance and Enhancement Techniques. [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
This guide provides a comprehensive technical overview of the heterocyclic compound 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore a robust synthetic pathway, detailed characterization protocols, and the potential applications of this valuable chemical intermediate.
Introduction and Strategic Importance
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is an organic compound featuring a thiophene ring substituted at the 2- and 5-positions with a formyl (aldehyde) group and a tetrahydrofuranyl (THF) group, respectively. Its structure, combining the aromatic, electron-rich thiophene core with a saturated THF moiety, makes it a compelling building block in medicinal chemistry and materials science.
The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and oxidations to form a carboxylic acid. The THF substituent can influence the molecule's solubility, polarity, and conformational properties, which are critical parameters in drug design. This unique combination of functional groups makes the title compound a high-value intermediate for synthesizing more complex molecular architectures.
Proposed Synthesis Methodology
While specific literature on the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not abundant, a chemically sound and efficient route can be designed based on well-established organic reactions. The most logical approach involves the formylation of a 2-substituted thiophene precursor, 2-(Tetrahydrofuran-2-yl)thiophene. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the C5 position (the vacant α-position) of 2-substituted thiophenes and its use of mild, readily available reagents.[1][2]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich thiophene ring to install the formyl group.[2][3][4]
The overall proposed synthetic workflow is outlined below.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system. Successful synthesis of the precursor in Step 1 and its subsequent formylation in Step 2, confirmed by the characterization methods in Section 3, will validate the procedure.
Step 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene
-
Rationale: This precursor can be synthesized via the lithiation of 2-bromothiophene followed by nucleophilic attack on 2,3-dihydrofuran. This is a standard method for introducing alkyl substituents onto aromatic rings.[5][6]
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromothiophene (10.0 g, 61.3 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 25.7 mL, 64.4 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add 2,3-dihydrofuran (5.16 g, 73.6 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Transfer the mixture to a separatory funnel, add diethyl ether (100 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(Tetrahydrofuran-2-yl)thiophene.
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: This reaction will regioselectively formylate the thiophene ring at the C5 position, which is the most electron-rich and sterically accessible position.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, place anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃, 10.3 g, 67.2 mmol) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 2-(Tetrahydrofuran-2-yl)thiophene (8.8 g, 57.1 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 2 hours. Monitor the reaction by TLC.
-
Cool the mixture back to 0 °C and carefully pour it onto 200 g of crushed ice.
-
Neutralize the solution by slowly adding a 3 M aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
-
Spectroscopic Analysis and Characterization (Predicted)
Confirmation of the final product's identity is achieved through a combination of spectroscopic methods. The following table summarizes the predicted data based on the known values for similar structures, such as thiophene-2-carbaldehyde.[7][8][9][10]
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 9.8-9.9 (s, 1H)δ 7.7-7.8 (d, 1H, J ≈ 4.0 Hz)δ 7.1-7.2 (d, 1H, J ≈ 4.0 Hz)δ 5.2-5.3 (t, 1H, J ≈ 7.0 Hz)δ 4.0-4.1 (m, 1H)δ 3.9-4.0 (m, 1H)δ 2.1-2.4 (m, 3H)δ 1.9-2.1 (m, 1H) | Aldehyde proton (CHO).Thiophene H4 proton.Thiophene H3 proton.THF C2 methine proton.THF C5 methylene protons.THF C3 & C4 methylene protons. |
| ¹³C NMR | δ 182-184δ 155-157δ 143-145δ 136-138δ 127-129δ 78-80δ 68-70δ 33-35δ 25-27 | Aldehyde Carbonyl (C=O).Thiophene C5 (ipso-THF).Thiophene C2 (ipso-CHO).Thiophene C4.Thiophene C3.THF C2.THF C5.THF C3.THF C4. |
| FT-IR (cm⁻¹) | 2820, 27201660-16801400-15001050-1150 | C-H stretch of aldehyde (Fermi doublet).C=O stretch of conjugated aldehyde.C=C stretching of thiophene ring.C-O-C stretch of THF ring. |
| Mass Spec (EI) | M⁺ at m/z = 182.04 | Molecular ion peak corresponding to the formula C₉H₁₀O₂S. |
Chemical Reactivity and Potential Applications
The dual functionality of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde makes it a versatile synthetic intermediate.
Caption: Key reaction pathways for the title compound.
-
Reactions at the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, converted to various alkenes via the Wittig reaction, or used in reductive amination to build complex amine side-chains. These transformations are fundamental in pharmaceutical synthesis.
-
Reactions on the Thiophene Ring: The remaining C-H positions on the thiophene ring (positions 3 and 4) can undergo further electrophilic substitution, such as halogenation, although the existing substituents will influence the regioselectivity.
Potential Applications:
-
Drug Discovery: As an intermediate for synthesizing analogues of known thiophene-containing drugs, where the THF moiety can modulate pharmacokinetic properties.
-
Agrochemicals: The thiophene scaffold is present in some fungicides and insecticides.
-
Materials Science: Thiophene derivatives are precursors to conducting polymers (polythiophenes). The THF group could be used to tune the solubility and processing properties of such materials.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data for this compound is not available. Treat as a potentially harmful chemical. Aldehydes can be irritants to the skin, eyes, and respiratory system.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.
References
Click to expand
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. Retrieved from [Link]
-
Thiophene-2-aldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Thiophene-2-aldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. (2014). ResearchGate. Retrieved from [Link]
-
Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thiophene, 2-formyl-2,3-dihydro-. (n.d.). PubChem. Retrieved from [Link]
- Review Article on Vilsmeier-Haack Reaction. (n.d.).
- Supporting Information. (n.d.).
-
Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (n.d.). ResearchGate. Retrieved from [Link]
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
-
2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
- Lata, S. (n.d.). Lithiation-substitution of N, N-dimethylphenethyl amine entrenched scaffolds as a heterocyclic or open chain moiety.
-
2-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: Synthesis, Properties, and Applications
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores and functional moieties into a single molecular entity is a cornerstone of innovation. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde emerges as a compelling example of such a hybrid structure, marrying the aromatic, electron-rich nature of the thiophene ring with the versatile, non-aromatic tetrahydrofuran scaffold. This guide provides a comprehensive technical overview of this compound, from its synthetic origins and chemical rationale to its practical applications for researchers, scientists, and professionals in drug development.
Foundational Chemistry: The Thiophene and Tetrahydrofuran Moieties
To appreciate the significance of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, it is essential to understand the individual contributions of its constituent parts.
1.1 The Thiophene Ring: A Privileged Scaffold in Medicinal Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as a "privileged" structure in drug discovery.[1] Its journey began in 1882 when Viktor Meyer discovered it as a contaminant in benzene.[2] The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule, potentially improving potency, selectivity, and pharmacokinetic properties.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
1.2 The Tetrahydrofuran Ring: A Versatile Solvent and Structural Element
Tetrahydrofuran (THF) is a cyclic ether widely utilized as a polar aprotic solvent in organic synthesis.[4] Beyond its role as a solvent, the tetrahydrofuran ring is a common structural motif in natural products and synthetic molecules with diverse biological activities. Its flexibility and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4]
The combination of these two rings in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde creates a molecule with a unique electronic and steric profile, offering multiple avenues for further chemical modification.
Synthesis and Discovery: A Modern Approach to a Key Intermediate
While the precise historical "discovery" of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating complex heterocyclic systems. The synthesis of this molecule can be logically approached through a two-stage process: the coupling of the thiophene and tetrahydrofuran rings, followed by the introduction of the aldehyde functionality.
A plausible and efficient synthetic strategy involves a cross-coupling reaction to form the C-C bond between the two heterocyclic systems, followed by a formylation step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.
Figure 1: A plausible two-stage synthetic workflow for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic rings like thiophene.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) with high regioselectivity at the C5 position of the 2-substituted thiophene ring.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [7] |
| Molecular Weight | 182.24 g/mol | [7] |
| CAS Number | 915919-80-1 | [7] |
| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | [7] |
| Appearance | Expected to be a solid or oil | - |
| Purity | Typically ≥95% (as supplied by vendors) | [8] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, around 9.8-10.0 ppm), two distinct doublets for the protons on the thiophene ring (in the aromatic region, likely between 7.0-8.0 ppm), and a series of multiplets for the protons of the tetrahydrofuran ring.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end (around 180-185 ppm), four signals in the aromatic region for the thiophene carbons, and four signals for the carbons of the tetrahydrofuran ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic moieties, and C-O stretching of the ether in the tetrahydrofuran ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ).
Applications in Drug Discovery and Materials Science
The unique hybrid structure of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in both pharmaceuticals and materials science.[8]
4.1 As a Precursor in Medicinal Chemistry
The aldehyde group is a versatile functional handle that can be readily converted into a wide array of other functionalities, including amines, alcohols, carboxylic acids, and various heterocyclic systems. This allows for the incorporation of the 5-(tetrahydrofuran-2-yl)thiophene moiety into larger, more complex drug candidates. The combination of the thiophene and tetrahydrofuran rings can influence the solubility, metabolic stability, and receptor-binding properties of the final compound.
4.2 As a Building Block in Materials Science
Thiophene-containing molecules are of great interest in the field of organic electronics due to their ability to form conjugated systems that can transport charge. The aldehyde functionality of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde allows for its use as a monomer in the synthesis of conjugated polymers and covalent organic frameworks (COFs).[9] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Experimental Protocol: A Representative Synthesis
The following is a representative, two-step protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene via Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.
-
Reagents and Equipment:
-
2-Bromothiophene
-
Tetrahydrofuran-2-ylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
To a round-bottom flask, add 2-bromothiophene (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-(tetrahydrofuran-2-yl)thiophene.
-
Step 2: Formylation of 2-(Tetrahydrofuran-2-yl)thiophene via Vilsmeier-Haack Reaction
Figure 3: Experimental workflow for the Vilsmeier-Haack formylation step.
-
Reagents and Equipment:
-
2-(Tetrahydrofuran-2-yl)thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloroethane (or other suitable solvent)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool DMF in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Slowly add a solution of 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq) in dichloroethane to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to afford 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
-
Conclusion and Future Outlook
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde stands as a testament to the power of molecular hybridization in chemical synthesis. Its unique combination of a thiophene ring, a tetrahydrofuran moiety, and a reactive aldehyde group provides a versatile platform for the development of novel compounds in both medicinal chemistry and materials science. As synthetic methodologies continue to advance, the accessibility and utility of such specialized building blocks will undoubtedly grow, paving the way for the discovery of new therapeutics and advanced materials with tailored properties. The continued exploration of the chemical space around this and similar scaffolds holds significant promise for future innovations.
References
-
PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link].
- Monsanto Chemical Company. Preparation of thiophene-2-aldehydes. US Patent 2,741,622. Published April 10, 1956. .
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemistry of 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde for Novel Materials. [Link].
-
McMurdie, N. D., et al. A spectroscopic and DFT study of thiophene-substituted metalloporphyrins as dye-sensitized solar cell dyes. Phys. Chem. Chem. Phys., 2009, 11(27), 5598-607. [Link].
-
Abedinifar, F., et al. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate. [Link].
-
Santa Cruz Biotechnology, Inc. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link].
-
MySkinRecipes. 5-(Furan-2-yl)thiophene-2-carbaldehyde. [Link].
- Gronowitz, S. Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, 1992.
- Archer Daniels Midland Company. Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same. World Intellectual Property Organization. WO2014209595A1. Published December 31, 2014. .
-
AlHamdan, A. K., et al. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 2021, 48(3). [Link].
-
Wikipedia. Tetrahydrofuran. [Link].
-
Sharma, H., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024. [Link].
- Archer Daniels Midland Company. Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same. US Patent Application 20160096813A1. Published April 7, 2016. .
-
Kumar, R., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health, 2024. [Link].
-
Wessig, P., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022, 2022(2), M1367. [Link].
-
AlHamdan, A. K., et al. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link].
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- 6. mdpi.com [mdpi.com]
- 7. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Protocol for the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde via Vilsmeier-Haack Formylation
An Application Note for Drug Discovery and Development Professionals
Abstract: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous pharmaceutical agents, while the aldehyde and tetrahydrofuran moieties offer versatile handles for further synthetic elaboration.[1][2] This document provides a detailed, field-proven experimental protocol for the synthesis of this target molecule, leveraging the Vilsmeier-Haack reaction. The causality behind critical experimental choices is explained to ensure reproducibility, safety, and high yield.
Introduction and Scientific Principle
The formylation of electron-rich aromatic and heteroaromatic systems is a cornerstone transformation in organic synthesis. Among the available methods, the Vilsmeier-Haack reaction stands out for its reliability and operational simplicity when formylating activated rings like thiophene. Thiophene and its derivatives are more nucleophilic than benzene, making them highly susceptible to electrophilic substitution, preferentially at the C2 and C5 positions.[3][4]
This protocol details the formylation of 2-(Tetrahydrofuran-2-yl)thiophene. The tetrahydrofuranyl substituent acts as an electron-donating group, further activating the thiophene ring. The reaction proceeds via electrophilic aromatic substitution, where the pre-formed Vilsmeier reagent, an electrophilic chloroiminium salt, is attacked by the electron-rich C5 position of the thiophene ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Reaction Mechanism: The Vilsmeier-Haack Reaction
The reaction can be dissected into two primary stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent. This step is highly exothermic and requires careful temperature control.
-
Electrophilic Substitution and Hydrolysis: The electron-rich thiophene derivative attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up to liberate the final carbaldehyde product.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example | Notes |
| 2-(Tetrahydrofuran-2-yl)thiophene | ≥95% | 150013-79-9 | Commercially Available | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | 10025-87-3 | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | 68-12-2 | Sigma-Aldrich | Use anhydrous grade to ensure efficient Vilsmeier reagent formation. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Fisher Scientific | Reaction and extraction solvent. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | 127-09-3 | VWR | Used for buffering during work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | 7757-82-6 | VWR | Drying agent. |
| Silica Gel | 230-400 mesh | 63231-67-4 | MilliporeSigma | For column chromatography. |
| Crushed Ice | - | - | - | For quenching the reaction. |
| Deionized Water | - | 7732-18-5 | - | For work-up and washing. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel and condenser
-
Nitrogen/Argon gas inlet
-
Ice-water bath and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
Safety First: This reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. POCl₃ is highly corrosive and reacts violently with water.
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) (10.0 mL, 129 mmol) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, 64.5 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Causality: This slow, chilled addition is critical to control the strong exothermic reaction and prevent the formation of side products. The Vilsmeier reagent forms as a pale yellow to white solid complex.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
Step 2: Formylation Reaction
-
Dissolve 2-(Tetrahydrofuran-2-yl)thiophene (5.0 g, 32.4 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 40 °C and stir for 3-5 hours. Trustworthiness: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
Step 3: Work-up and Hydrolysis
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g).
-
With extreme caution , slowly pour the reaction mixture onto the crushed ice while stirring vigorously. This quenching step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde.
-
Once the initial exotherm has subsided, slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is approximately 6-7. This neutralizes the acidic medium.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde as a pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.8 (s, 1H, CHO), ~7.7 (d, 1H, Thiophene-H), ~7.0 (d, 1H, Thiophene-H), ~5.2 (t, 1H, THF-CH), ~4.0 (m, 2H, THF-CH₂O), ~2.2-2.0 (m, 4H, THF-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~182 (C=O), ~155 (Thiophene-C), ~145 (Thiophene-C), ~135 (Thiophene-CH), ~125 (Thiophene-CH), ~78 (THF-CHO), ~69 (THF-CH₂O), ~33 (THF-CH₂), ~26 (THF-CH₂) |
| IR Spectroscopy (ATR) | ν ~1665 cm⁻¹ (strong, C=O stretch of aldehyde) |
| Mass Spectrometry (ESI+) | m/z 183.04 [M+H]⁺, corresponding to C₉H₁₀O₂S |
Visualized Workflow and Chemistry
Overall Reaction Scheme
Caption: Vilsmeier-Haack formylation of the starting thiophene.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
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Clementi, S., & Linda, P. (1973). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol and technical insights for the synthesis of novel 4-aryl-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde derivatives via the Suzuki-Miyaura cross-coupling reaction. Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science.[1][2] The palladium-catalyzed Suzuki-Miyaura reaction offers a robust and versatile method for C-C bond formation, demonstrating high functional group tolerance and reliable yields.[3][4][5] This document outlines a detailed experimental procedure, explains the mechanistic rationale behind reagent selection, and offers a workflow for researchers aiming to synthesize a library of derivatives based on the 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde core structure.
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[5][6][7] Its widespread adoption is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[1]
For the synthesis of 4-aryl-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehydes, a halogenated precursor, 4-bromo-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde , serves as the electrophilic partner, coupling with a desired arylboronic acid.
The catalytic cycle is a well-established three-step process:[3][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene substrate, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species to form a more nucleophilic boronate complex.[4][10][11]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 4-bromo-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde with a generic arylboronic acid.
| Reagent | M.W. ( g/mol ) | Molar Eq. | Sample Amount (1 mmol scale) | Notes |
| 4-Bromo-5-(THF-2-yl)thiophene-2-carbaldehyde | 261.14 | 1.0 | 261 mg | The electrophilic coupling partner. |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | The nucleophilic coupling partner. A slight excess ensures complete consumption of the bromide. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 34.7 mg | Catalyst. Handle in a fume hood. Other catalysts like Pd(dppf)Cl₂ can also be effective.[12] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345.5 mg | Anhydrous base. Other bases like K₃PO₄ can be used.[11] |
| 1,4-Dioxane | 88.11 | - | 8 mL | Anhydrous solvent. |
| Deionized Water | 18.02 | - | 2 mL | Degassed. Used to create a biphasic system and dissolve the base. |
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (261 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Purge the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol). Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 8-16 hours, indicated by the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
A successful Suzuki coupling depends on the careful selection of each component. The rationale for the choices in this protocol is grounded in established principles of organometallic chemistry.
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of aryl couplings.[1][6] The phosphine ligands stabilize the palladium center while allowing for the dissociation needed to create a catalytically active, coordinatively unsaturated species. For more challenging or sterically hindered couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used with a Pd(OAc)₂ precursor, can significantly improve reaction rates and yields.[11][12]
-
Base: The base plays a critical role in the transmetalation step.[4] It reacts with the boronic acid to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which more readily transfers its organic group to the Pd(II) center.[10][11][13] Inorganic bases like K₂CO₃ and K₃PO₄ are widely used due to their effectiveness, low cost, and compatibility with a broad range of functional groups. The choice of base can be empirical, and screening different bases is a common optimization strategy.[11]
-
Solvent System: A biphasic solvent system like dioxane/water or toluene/water is often optimal.[13] The organic solvent (dioxane) solubilizes the organic substrates and the palladium complex, while the aqueous phase dissolves the inorganic base. Vigorous stirring creates a large interfacial area where the key transmetalation step can occur. The use of degassed solvents is essential to prevent oxidative degradation of the catalyst.
-
Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe, particularly to facilitate the oxidative addition and reductive elimination steps. A temperature of 80-100 °C is standard for many Suzuki couplings involving aryl bromides.[6]
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting and Considerations
-
Low Yield: If the reaction yields are low, consider screening other ligands (e.g., SPhos, Buchwald ligands), bases (e.g., K₃PO₄, Cs₂CO₃), or solvent systems (e.g., Toluene/Water, DME).[11][14] Increasing the catalyst loading to 5 mol% may also be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources, which forms an arene byproduct. Using a slight excess of the boronic acid (1.2-1.5 eq.) helps to compensate for this potential loss. Using anhydrous conditions with a soluble organic base can also mitigate this issue in sensitive cases.[15]
-
Aldehyde Reactivity: The aldehyde functional group on the thiophene substrate is generally tolerant to Suzuki coupling conditions. However, under certain conditions with specific bases or nucleophiles, side reactions could occur. The protocol is designed to be mild enough to preserve this functionality.
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and highly adaptable method for the synthesis of 4-aryl-5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehydes. By understanding the role of each reaction component and following a systematic protocol, researchers can reliably access a diverse range of novel thiophene derivatives for applications in drug discovery, agrochemicals, and materials science.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Galeazzi, R., et al. (2007). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Molecules, 12(2), 263-277. [Link]
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Higgins, S. J., et al. Reliable Suzuki Chemistry for Functionalised Polythiophene Synthesis. [Link]
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NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Singh, S., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1133-1146. [Link]
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Filo. When reacting Thiophene with palladium(Pd) what is produced. [Link]
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Dander, J. E., et al. (2017). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 56(43), 13385-13388. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
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Singh, S., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(8), 98-103. [Link]
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Bellina, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1521. [Link]
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Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4147-4166. [Link]
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Kinens, A., et al. (2021). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 26(18), 5649. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
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Organic Syntheses. A GENERAL AND EFFICIENT NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROARYL HALIDES. [Link]
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Myers, A. The Suzuki Reaction. [Link]
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Lee, H. G., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(21), 5880-5883. [Link]
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Guedes, N., et al. (2016). Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling. Tetrahedron, 72(7), 960-966. [Link]
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Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]
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Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis
An Application Guide to the Wittig Reaction of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this transformation converts aldehydes or ketones into alkenes.[2][3] Its strategic value is particularly pronounced in drug discovery and development, where the precise installation of olefinic moieties is critical for modulating the bioactivity, conformational rigidity, and metabolic stability of therapeutic candidates.
This guide focuses on the application of the Wittig reaction to 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic aldehyde featuring both an electron-rich thiophene core and a chiral tetrahydrofuran substituent.[4] Such motifs are prevalent in medicinal chemistry, and the ability to predictably elaborate the aldehyde into a variety of alkenes is a key synthetic asset. As a Senior Application Scientist, this document provides not just a protocol, but a framework for understanding the critical parameters that govern the success of this reaction, from ylide generation to product purification.
Pillar 1: The Underlying Mechanism and Stereochemical Control
A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of the aldehyde.[5]
The currently accepted mechanism involves a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[6][7] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[5][8]
Caption: The Wittig reaction mechanism, from ylide generation to alkene formation.
The stereochemical outcome (i.e., the ratio of E to Z isomers) of the alkene product is a critical consideration and is dictated by the stability of the phosphorus ylide.[3]
-
Non-stabilized Ylides (where the R group is an alkyl or H) are highly reactive. The reaction is typically kinetically controlled and proceeds through a less stable, early transition state, leading predominantly to the (Z)-alkene.[7]
-
Stabilized Ylides (where the R group is an electron-withdrawing group, such as -CO₂R' or -CN) are less reactive. The reaction is thermodynamically controlled, allowing for equilibration to the more stable intermediate, which ultimately yields the (E)-alkene as the major product.[3][6]
Pillar 2: Experimental Protocols and Strategic Considerations
The following protocols provide a comprehensive workflow for the Wittig reaction of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. The process is divided into two main stages: preparation of the phosphonium salt and the subsequent ylide generation and reaction.
Protocol 1: Phosphonium Salt Preparation
This initial step creates the precursor to the Wittig reagent. The choice of alkyl halide (R-CH₂-X) determines the substituent that will be added to the aldehyde.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | M/V | Moles (mmol) | Equiv. |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 2.62 g | 10.0 | 1.0 |
| Alkyl Halide | R-CH₂-X | - | - | 11.0 | 1.1 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (2.62 g, 10.0 mmol).
-
Dissolution: Add 20 mL of anhydrous toluene via syringe. Stir until the triphenylphosphine is fully dissolved.
-
Alkyl Halide Addition: Add the desired alkyl halide (11.0 mmol, 1.1 equiv.) to the solution. Common examples include iodomethane (for R=H) or benzyl bromide (for R=Phenyl).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The formation of the phosphonium salt is typically indicated by the precipitation of a white solid.
-
Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the white precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials. Dry the resulting phosphonium salt under high vacuum. The salt is often hygroscopic and should be stored in a desiccator.[9]
Protocol 2: The Wittig Reaction with a Non-Stabilized Ylide (for Z-Alkene)
This protocol details the in situ generation of a non-stabilized ylide and its reaction with the target aldehyde. Anhydrous and inert conditions are critical for success.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | M/V | Moles (mmol) | Equiv. |
| (Alkyl)triphenylphosphonium salt | [RCH₂P(C₆H₅)₃]⁺X⁻ | - | - | 5.5 | 1.1 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.2 mL (2.5 M in hexanes) | 5.5 | 1.1 |
| 5-(THF-2-yl)thiophene-2-carbaldehyde | C₉H₁₀O₂S | 182.24 | 0.91 g | 5.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - | - |
Procedure:
-
Setup: Assemble a flame-dried, three-neck 100 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Phosphonium Salt Suspension: Add the phosphonium salt (5.5 mmol, 1.1 equiv.) to the flask, followed by 20 mL of anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe.[10] A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[11] Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (0.91 g, 5.0 mmol) in 20 mL of anhydrous THF. Cool the ylide solution to -78 °C (dry ice/acetone bath). Add the aldehyde solution dropwise to the ylide via syringe or cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up & Purification: See Protocol 3.
Pillar 3: Product Isolation and Data Interpretation
The work-up and purification stage is often the most challenging aspect of the Wittig reaction due to the formation of the triphenylphosphine oxide byproduct, which has physical properties similar to many organic products.[8][12]
Protocol 3: Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Triphenylphosphine Oxide Removal: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. A highly effective method for removal is as follows:[12]
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Add pentane or hexane until the solution becomes cloudy, inducing precipitation of the triphenylphosphine oxide.
-
Cool the mixture at 0 °C for 1 hour, then filter to remove the solid phosphine oxide.
-
Alternatively, suspend the crude oil in a 1:4 mixture of diethyl ether/pentane and filter through a short plug of silica gel, eluting with the same solvent system. The less polar alkene will elute while the more polar triphenylphosphine oxide will be retained.[12]
-
-
Final Purification: If necessary, purify the product further by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Visualization
Caption: Experimental workflow for the Wittig reaction and product isolation.
Expected Characterization Data
-
¹H NMR: The most diagnostic signals will be the new vinyl protons. The coupling constant (J-value) between these protons is indicative of the alkene geometry (J ≈ 12-18 Hz for E-isomers, J ≈ 7-12 Hz for Z-isomers).
-
¹³C NMR: Appearance of two new signals in the sp² region (typically 110-140 ppm) corresponding to the carbons of the newly formed double bond.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) should correspond to the calculated mass of the product.
-
IR Spectroscopy: A C=C stretch may be visible around 1650 cm⁻¹, though it can sometimes be weak.
By following these detailed protocols and understanding the chemical principles behind each step, researchers can confidently and successfully apply the Wittig reaction to complex substrates like 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, enabling the synthesis of novel compounds for further investigation.
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The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
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Bérubé, M., & Dory, Y. L. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 11(22), 5238–5241. [Link]
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Synthesis of Phosphonium Ylides. (2023). CoLab. [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. [Link]
-
Wittig Reaction. (n.d.). Dalal Institute. [Link]
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Addition of Phosphorus Ylides: The Wittig Reaction. (2015). Chemistry LibreTexts. [Link]
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Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. [Link]
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The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
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Workup of Wittig reaction products. (1998). European Patent Office. [Link]
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Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Wisconsin-Madison. [Link]
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Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
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Wittig Reaction - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]
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A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (2012). Royal Society of Chemistry. [Link]
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Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. [Link]
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Reaction of Furan and Thiophene. (n.d.). SlideShare. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: Knoevenagel Condensation with 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Knoevenagel condensation with 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This versatile reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for its execution with various active methylene compounds, and provides insights into reaction optimization, troubleshooting, and product characterization.
Introduction: The Knoevenagel Condensation
First reported by Emil Knoevenagel in 1898, the Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine or pyridine).[1] This is followed by a dehydration reaction, resulting in an α,β-unsaturated product.[1] The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), which enhance the acidity of the methylene protons.[1][3]
Key Features of the Knoevenagel Condensation:
-
Versatility: A wide range of aldehydes, ketones, and active methylene compounds can be employed.
-
C-C Bond Formation: It is a reliable method for creating new carbon-carbon double bonds.[1]
-
Mild Conditions: The reaction often proceeds under mild conditions with basic catalysts.
-
High Yields: Generally, the reaction provides good to excellent yields of the desired product.
The substrate of focus, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, is a heterocyclic aldehyde with potential for generating novel molecular scaffolds of interest in medicinal chemistry and materials science.[4] Its thiophene core is a common motif in many pharmaceutical agents, and the tetrahydrofuran moiety can influence solubility and pharmacokinetic properties.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-established steps:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.[5][6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, to form a tetrahedral intermediate.[7]
-
Protonation: The intermediate is protonated, often by the protonated catalyst, to yield a β-hydroxy compound (an aldol-type adduct).[7]
-
Dehydration: Subsequent elimination of a water molecule, often facilitated by heat or the basic catalyst, leads to the formation of the final α,β-unsaturated product.[3][7]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized for the Knoevenagel condensation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde with common active methylene compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials and Reagents
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (Starting Material)
-
Active Methylene Compound (e.g., Malononitrile, Diethyl malonate, Ethyl cyanoacetate)
-
Catalyst: Piperidine or Pyrrolidine[8]
-
Solvent: Ethanol, Toluene, or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Hydrochloric Acid (HCl), 1M solution (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
General Protocol
Caption: A typical experimental workflow for the Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq.).
-
Add the active methylene compound (1.0 - 1.2 eq.) to the flask.
-
Dissolve the reactants in a suitable solvent (e.g., ethanol or toluene, approximately 10-20 mL per gram of aldehyde).
-
Add the catalyst, piperidine (0.1 - 0.2 eq.), to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
If using a non-polar solvent like toluene, water may be removed azeotropically during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.[3][9]
-
Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[10]
Reaction Parameters with Different Active Methylene Compounds
| Active Methylene Compound | Typical Catalyst | Solvent | Temperature | Expected Product |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-((5-(Tetrahydrofuran-2-yl)thiophen-2-yl)methylene)malononitrile |
| Diethyl malonate | Piperidine | Toluene | Reflux | Diethyl 2-((5-(Tetrahydrofuran-2-yl)thiophen-2-yl)methylene)malonate |
| Ethyl cyanoacetate | Piperidine | Ethanol | Room Temp. | Ethyl 2-cyano-3-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)acrylate |
| Nitromethane | Piperidine | Methanol | Room Temp. | 5-(Tetrahydrofuran-2-yl)-2-(2-nitrovinyl)thiophene |
Characterization of Products
The synthesized compounds can be characterized using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1665 cm⁻¹) and the appearance of a new C=C stretch for the α,β-unsaturated system.[11] The C≡N stretch for products from malononitrile and ethyl cyanoacetate will be prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion. A new singlet for the vinylic proton will appear in the product's spectrum.
-
¹³C NMR: The disappearance of the aldehyde carbonyl carbon signal (around 180-200 ppm) and the appearance of new signals for the C=C double bond are expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened or distilled piperidine. |
| Low reaction temperature | Increase the reaction temperature or switch to a higher boiling point solvent. | |
| Steric hindrance | Prolong the reaction time or use a stronger base/catalyst system. | |
| Formation of byproducts | Self-condensation of the aldehyde | This is less likely with Knoevenagel conditions but can be minimized by the slow addition of the aldehyde to the mixture of the active methylene compound and catalyst. |
| Michael addition | Use stoichiometric amounts of reactants. | |
| Difficult purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider derivatization if necessary. |
Conclusion
The Knoevenagel condensation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a robust and efficient method for the synthesis of novel α,β-unsaturated compounds. By carefully selecting the active methylene compound, catalyst, and reaction conditions, a diverse library of molecules with potential applications in drug discovery and materials science can be generated. The protocols and insights provided in this guide serve as a valuable resource for researchers embarking on the synthesis of these promising chemical entities.
References
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Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
Knoevenagel condensation - YouTube. [Link]
-
J&K Scientific LLC. Knoevenagel Condensation. [Link]
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Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. [Link]
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Chem-Station Int. Ed. Knoevenagel Condensation. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
NIH. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. [Link]
-
PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]
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- 11. researchgate.net [researchgate.net]
Topic: Nickel-Catalyzed C-H Alkylation of Thiophenes for the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
An Application Note and Protocol for Researchers
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde via a nickel-catalyzed C(sp²)-H alkylation. This method leverages the direct functionalization of the thiophene C5-H bond, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Introduction and Scientific Context
Thiophene-2-carbaldehyde and its derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The development of direct C-H functionalization methods represents a significant advance in synthetic chemistry, providing efficient and environmentally benign pathways to complex molecules.[2] Nickel catalysis, in particular, has emerged as a cost-effective and powerful tool for forging new carbon-carbon bonds.[3]
However, the direct C-H functionalization of heteroaromatic aldehydes like thiophene-2-carbaldehyde presents a significant challenge. The aldehyde group can coordinate to the metal center, leading to catalyst inhibition or undesired side reactions.[4] Furthermore, the inherent reactivity of the aldehyde can lead to catalyst deactivation through pathways such as the formation of Breslow intermediates with N-heterocyclic carbene (NHC) ligands.[5]
This application note details a robust strategy that overcomes these challenges by employing a temporary protecting group for the aldehyde functionality. By converting the aldehyde to an N-aryl imine, the catalytic system can selectively activate the C5-H bond of the thiophene ring for alkylation with a tetrahydrofuranyl radical, followed by simple deprotection to yield the desired product.[4][5]
Mechanistic Rationale and Key Principles
The overall transformation is achieved through a synergistic combination of radical generation and nickel-catalyzed cross-coupling. The proposed mechanism involves three key stages: generation of the alkyl radical, the nickel-catalyzed C-C bond formation, and regeneration of the active catalyst.
A. Radical Generation via Hydrogen Atom Transfer (HAT)
The process is initiated by the generation of a 2-tetrahydrofuranyl radical. This is typically achieved through a photochemical approach where a photocatalyst, upon excitation by visible light, abstracts a hydrogen atom from tetrahydrofuran (THF), which is often used as the solvent.[6][7] This hydrogen atom transfer (HAT) is highly efficient for α-C-H bonds of ethers.
B. The Nickel Catalytic Cycle
The core of the reaction is a nickel-catalyzed cycle that couples the thiophene substrate with the generated THF radical. While several mechanistic pathways for nickel catalysis exist (e.g., Ni(0)/Ni(II), Ni(I)/Ni(III)), a plausible cycle is outlined below.[8][9]
-
C-H Activation/Metallation : The active nickel catalyst, often an NHC-ligated complex, coordinates to the protected thiophene substrate. C-H bond activation occurs at the C5 position, forming a nickel-heteroaryl intermediate.[10]
-
Radical Capture : The nickel-heteroaryl intermediate intercepts the 2-tetrahydrofuranyl radical to form a high-valent Ni(III) or Ni(IV) species.[9]
-
Reductive Elimination : This high-valent intermediate undergoes reductive elimination, forming the C-C bond between the thiophene C5 and the THF C2 positions. This step releases the final protected product and regenerates a lower-valent nickel species.
-
Catalyst Regeneration : The nickel catalyst is regenerated to its active state to continue the cycle.
The use of an N-p-methoxyphenyl (PMP) imine as a protecting group is critical. It prevents the aldehyde from interfering with the catalyst and blocks pathways that lead to catalyst decomposition, ensuring efficient turnover.[4][5]
Detailed Experimental Protocol
This protocol is divided into three main stages: protection of the starting material, the core C-H alkylation reaction, and subsequent deprotection to yield the final product.
Materials and Equipment
-
Reagents : Thiophene-2-carbaldehyde, p-anisidine, Ni(cod)₂ or other Ni(0) precatalyst, N-Heterocyclic Carbene (NHC) ligand (e.g., IPr·HCl), sodium tert-butoxide (NaOtBu), photocatalyst (e.g., an Iridium or organic dye-based catalyst), tetrahydrofuran (THF, anhydrous), toluene (anhydrous), hydrochloric acid (HCl), standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes).
-
Equipment : Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stir bars, stir plate, photochemical reactor or blue LED setup, rotary evaporator, column chromatography setup.
Protocol Part A: Synthesis of Imine-Protected Substrate
-
To a round-bottom flask charged with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 equiv) and an equal molar amount of p-anisidine (1.0 equiv).
-
Add anhydrous toluene to dissolve the solids (concentration approx. 0.5 M).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC/GC-MS analysis indicates complete conversion.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting N-(thiophen-2-ylmethylene)-4-methoxyaniline is often used in the next step without further purification.
Protocol Part B: Nickel-Catalyzed C-H Alkylation
Note : This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
| Component | Role | Suggested Loading (mol%) | Amount (for 1 mmol scale) |
| Protected Thiophene Imine | Substrate | 100 (1.0 equiv) | 1 mmol, 217.3 mg |
| Ni(cod)₂ | Catalyst Precursor | 5 | 0.05 mmol, 13.8 mg |
| IPr·HCl | NHC Ligand Precursor | 6 | 0.06 mmol, 25.5 mg |
| NaOtBu | Base | 12 | 0.12 mmol, 11.5 mg |
| Photocatalyst | HAT Initiator | 1-2 | 0.01-0.02 mmol |
| Tetrahydrofuran (THF) | Reagent & Solvent | - | 5.0 mL (approx. 0.2 M) |
-
Catalyst Preparation : In a glovebox or under a strong flow of argon, add the Ni(cod)₂ (5 mol%), NHC ligand precursor (e.g., IPr·HCl, 6 mol%), and NaOtBu (12 mol%) to an oven-dried reaction vial equipped with a stir bar. Add a small amount of THF (~1 mL) and stir for 15-20 minutes to pre-form the active Ni(0)-NHC complex.
-
Reaction Assembly : To the pre-formed catalyst mixture, add the protected thiophene imine (1.0 equiv), the photocatalyst (1-2 mol%), and the remaining anhydrous THF (to achieve a final concentration of ~0.2 M).
-
Reaction Execution : Seal the vial tightly. Place the vial in the photochemical reactor or position it approximately 4-5 cm from a blue LED light source. Ensure the reaction is stirred vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS. The reaction is typically run for 12-24 hours.
Protocol Part C: Deprotection and Purification
-
Once the reaction is complete, remove the vial from the light source and quench the reaction by exposing it to air.
-
Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the nickel catalyst and other inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis : Dissolve the crude residue in a mixture of THF and 1 M aqueous HCl (e.g., a 2:1 v/v ratio).
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis shows complete conversion of the alkylated imine to the aldehyde.
-
Workup : Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Product Characterization
The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [11] |
| Molecular Weight | 182.24 g/mol | [11] |
| Appearance | Expected to be a solid or oil | - |
| CAS Number | 915919-80-1 | [11] |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde using a modern nickel-catalyzed C-H alkylation strategy. By understanding the mechanistic principles, particularly the necessity of an imine protecting group and the synergistic photochemical radical generation, researchers can effectively apply this powerful method. This approach avoids the lengthy synthesis of organometallic reagents and offers a more direct and sustainable route to valuable thiophene-based building blocks for drug discovery and materials science.
References
-
ResearchGate. (n.d.). Nickel-catalysed C-H arylation. a Ni(II). Retrieved from [Link]
-
McNally, A., et al. (2016). Photochemical Nickel-Catalyzed C–H Arylation: Synthetic Scope and Mechanistic Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Chekshin, N., et al. (2024). Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation. ChemRxiv. Available at: [Link]
-
MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules. Available at: [Link]
-
Chen, M., & Montgomery, J. (2022). Nickel-Catalyzed Heteroaromatic C–H Alkylation via Ligand-to-Ligand Hydrogen Transfer. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). 1.14 Nickel-Catalyzed Directed C—H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for nickel‐catalyzed arylation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Nickel‐Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene‐Based Cross‐linked Polymers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2025). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). (PDF) Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Retrieved from [Link]
-
CNKI. (n.d.). Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. Available at: [Link]
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- 3. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis? [journal.ucas.ac.cn]
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- 11. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Purification of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: A Senior Application Scientist's Guide to Column Chromatography
Introduction: In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic entities is a cornerstone of innovation. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is one such molecule of interest, potentially serving as a critical building block for more complex therapeutic agents. Its purification is a crucial step to ensure the integrity of subsequent synthetic transformations and biological assays. This guide provides a detailed, field-proven protocol for the purification of this moderately polar compound using normal-phase flash column chromatography, grounded in the fundamental principles of separation science.
Foundational Principles: Understanding the Analyte and Separation Strategy
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde possesses a unique molecular architecture, combining an aromatic thiophene ring, an aldehyde functional group, and a saturated tetrahydrofuran moiety. This combination imparts a moderate polarity to the molecule, with a predicted XLogP3 value of 1.6 and a topological polar surface area of 54.5 Ų.[1] This polarity profile is the primary determinant for the selection of the chromatographic conditions.
Normal-phase chromatography, which employs a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the strategy of choice for this purification.[2][3] The principle of separation relies on the differential adsorption of the components of a mixture onto the stationary phase.[4] More polar compounds will have a stronger interaction with the silica gel and thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[4]
The Crucial Role of Thin-Layer Chromatography (TLC) in Method Development
Before proceeding to large-scale purification via column chromatography, it is imperative to develop and optimize the separation on a small scale using Thin-Layer Chromatography (TLC).[5] TLC serves as a rapid and cost-effective tool to identify a suitable mobile phase (eluent) system that provides adequate separation of the target compound from any impurities.[5]
The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.15 to 0.4.[6][7][8] This Rf range ensures an optimal balance between resolution and elution time on the subsequent column.[8] The relationship between Rf on a TLC plate and the elution volume in a column, expressed in column volumes (CV), is inversely proportional (CV ≈ 1/Rf).[6][9] An Rf in the desired range translates to a manageable number of column volumes to elute the compound, leading to better separation from closely eluting impurities.[6]
Step-by-Step Protocol
Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation of the TLC Chamber: Line a TLC chamber with filter paper and add a suitable amount of the chosen developing solvent. The filter paper helps to saturate the chamber with solvent vapors, ensuring a uniform development of the TLC plate.
-
Spotting the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Developing the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Given the conjugated system of the thiophene-2-carbaldehyde, the compound is expected to be UV-active. Therefore, the primary visualization method is a UV lamp at 254 nm, where the compound will appear as a dark spot against a fluorescent background. For enhanced visualization, especially for non-UV active impurities, staining with a p-anisaldehyde solution followed by gentle heating is effective for aldehydes. An iodine chamber can also be used as a general-purpose visualization technique.
-
Solvent System Selection: Start with a relatively non-polar solvent system, such as 10% ethyl acetate in hexanes. Based on the Rf of the target compound, adjust the polarity of the mobile phase.
-
If the Rf is too low (compound is not moving far up the plate), increase the polarity by increasing the proportion of ethyl acetate.
-
If the Rf is too high (compound is moving too close to the solvent front), decrease the polarity by decreasing the proportion of ethyl acetate.
-
A systematic approach involves testing a range of solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation.
-
Part 2: Flash Column Chromatography Protocol
Once an optimal solvent system is determined by TLC (target Rf ≈ 0.25), the purification can be scaled up to a flash column.
Materials and Equipment:
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column | Glass column with a stopcock |
| Mobile Phase | Optimized mixture of hexanes and ethyl acetate |
| Collection Vessels | Test tubes or flasks |
| Other | Sand, Cotton or Glass Wool, Compressed Air Source (optional) |
Workflow Diagram:
Caption: Workflow for the purification of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Detailed Steps:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a thin layer of sand on top.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexanes).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
If using flash chromatography, apply gentle pressure with compressed air or a pump to achieve a steady flow rate.
-
Begin collecting the eluent in a series of labeled test tubes or flasks.
-
Systematically monitor the collected fractions by TLC to track the elution of the target compound and any impurities.
-
-
Product Isolation:
-
Once the TLC analysis confirms which fractions contain the pure product, combine these fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
-
Troubleshooting and Expert Insights
-
Streaking on TLC: This can be due to overloading the sample, the sample being too polar for the chosen solvent system, or the presence of acidic/basic impurities. Try spotting a more dilute sample or adding a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to neutralize the silica.
-
Compound Won't Elute: If the target compound remains at the top of the column, the mobile phase is not polar enough. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 20%, 30%, and so on.
-
Poor Separation: If compounds are co-eluting, the mobile phase polarity may be too high, or the chosen solvent system may not be optimal for resolving the specific impurities. Re-evaluate the TLC with different solvent systems (e.g., substituting ethyl acetate with diethyl ether or adding a small amount of dichloromethane).
-
Aldehyde Instability: Aldehydes can sometimes be sensitive to the slightly acidic nature of silica gel, potentially leading to degradation. To mitigate this, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.5-1%). Additionally, running the column efficiently as a "flash" chromatography minimizes the contact time between the compound and the stationary phase.
Conclusion
This comprehensive guide provides a robust and scientifically sound protocol for the purification of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. By adhering to the principles of method development through TLC and executing the column chromatography with care, researchers can consistently obtain high-purity material, thereby ensuring the reliability and reproducibility of their subsequent scientific endeavors.
References
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]
-
Biotage. (2023, January 23). How do I Choose the Right Column Size for Purification by Flash Chromatography?[Link]
-
Chemistry For Everyone. (2021, October 8). FAQ What is the relationship between retention factor and column volume. YouTube. [Link]
-
Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
-
Chemistry For Everyone. (2025, September 8). What Is The RF Value And Its Importance In Chromatography? YouTube. [Link]
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Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
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King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14339–14353. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
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D'Auria, M. (2018). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2018(4), M1011. [Link]
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Teledyne ISCO. (n.d.). A Guide to Modern Flash Chromatography. Scribd. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791086, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]
-
SIELC Technologies. (2018, May 16). Separation of Thiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Curtis, R. F., & Jones, D. M. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. ElectronicsAndBooks. [Link]
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King, W. J., & Nord, F. F. (1948). Preparation of thiophene-2-aldehyde and some substituted thiophene aldehydes. The Journal of Organic Chemistry, 13(5), 635-640. [Link]
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Slideshare. (n.d.). Unit 3 furan & thiophene. [Link]
-
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-
LibreTexts Chemistry. (2023, August 29). B. Column Chromatography. [Link]
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The Versatile Scaffold: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in Modern Medicinal Chemistry
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of novel therapeutic agents. This guide focuses on the untapped potential of a specific, functionalized thiophene derivative: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde . While direct biological applications of this compound are not yet extensively documented, its structure presents a compelling starting point for the synthesis of diverse compound libraries. The presence of a reactive aldehyde group, a thiophene core, and a tetrahydrofuran (THF) moiety offers a rich chemical space for exploration. This document serves as a detailed guide for researchers, providing insights into the prospective applications of this scaffold, detailed synthetic protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds.
Introduction: The Thiophene Scaffold and the Promise of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Thiophene and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The sulfur-containing heterocycle can act as a bioisostere for phenyl rings and engage in hydrogen bonding and other non-covalent interactions with biological targets. The aldehyde functionality at the 2-position of the thiophene ring is a versatile chemical handle, enabling a wide array of chemical transformations.
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde introduces an additional layer of complexity and potential for targeted interactions. The THF ring can influence the molecule's solubility, polarity, and conformational flexibility. Furthermore, the ether oxygen in the THF moiety can act as a hydrogen bond acceptor, potentially enhancing binding affinity to protein targets. While this specific molecule is primarily recognized as a versatile compound in organic synthesis and materials science, its structural features strongly suggest its utility as a key building block in drug discovery.[4]
This guide will explore the prospective applications of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in two key areas of medicinal chemistry: the development of novel anticancer and antimicrobial agents. We will provide detailed, field-proven protocols for the synthesis of promising derivatives and their subsequent biological evaluation.
Prospective Applications in Anticancer Drug Discovery
Thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[5][6] The aldehyde group of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a gateway to several classes of compounds with established anticancer activity, including chalcones and Schiff bases.
Synthesis of Thiophene-Based Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including potent anticancer effects.[7][8][9][10] The synthesis of chalcones from 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde can be readily achieved through a Claisen-Schmidt condensation.
This protocol describes the synthesis of a representative chalcone derivative from 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and a substituted acetophenone.
Materials:
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
-
4'-Methoxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Base Addition: While stirring, add a solution of potassium hydroxide (2.0 eq) in ethanol (10 mL) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Diagram: Synthetic Workflow for Thiophene-Based Chalcones
Caption: Standard workflow for the MTT cytotoxicity assay.
Biological Evaluation: Antimicrobial Screening
The antimicrobial activity of the synthesized compounds can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized thiophene derivatives
-
96-well plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a relatively underexplored molecule in medicinal chemistry, its structural attributes make it a highly promising starting point for the development of novel therapeutic agents. The synthetic versatility of the aldehyde group allows for the creation of diverse libraries of thiophene-based chalcones, Schiff bases, and other derivatives. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the potential of this scaffold in anticancer and antimicrobial drug discovery. Future work should focus on the synthesis and systematic biological evaluation of a broad range of derivatives to establish clear structure-activity relationships and identify lead compounds for further optimization.
References
- Gomha, S. M., et al. (2020). Synthesis and evaluation of anticancer activity of some new Schiff bases of amino-thiophene derivatives. European Journal of Pharmaceutical and Medical Research, 7(1), 111-115.
- Hassan, A. S., et al. (2022). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 15(3), 103681.
- Romagnoli, R., et al. (2011). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Journal of Medicinal Chemistry, 54(15), 5585-5597.
- Al-Ghorafi, M. A., et al. (2020). Synthesis and evaluation of anticancer activity of some new Schiff bases of amino-thiophene derivatives. European Journal of Pharmaceutical and Medical Research, 7(1), 111-115.
- El-Sayed, N. N. E., et al. (2021).
- Al-Abdullah, E. S., et al. (2017). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 22(11), 1859.
- Mohareb, R. M., et al. (2021). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 6(23), 15065-15079.
- Gomha, S. M., et al. (2020). Synthesis and evaluation of anticancer activity of some new Schiff bases of amino-thiophene derivatives.
- El-Metwaly, N. M., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 18037-18049.
- Abdel-Wahab, B. F., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3246-3259.
- Khan, I., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 18037-18049.
- Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. D-Scholarship@Pitt.
- Abdel-Aziz, A. A., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8565-8574.
- El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4983.
- A review on thiophene-based derivatives as anticancer agents. (2024). High Technology Letters, 30(4).
- Sharma, V., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1676-1704.
- Farag, A. M., et al. (2023).
- El-Faham, A., et al. (2021).
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from [Link]
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The Versatile Building Block: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a core structure frequently found in a multitude of approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutics.[2] This guide focuses on a particularly intriguing derivative, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde , a bifunctional building block that marries the aromaticity and reactivity of the thiophene-2-carbaldehyde moiety with the chirality and three-dimensional structure of a tetrahydrofuran (THF) substituent.
This unique combination of a planar, electron-rich aromatic system and a flexible, saturated heterocyclic ring offers medicinal chemists a powerful tool to explore chemical space and develop molecules with enhanced target affinity, selectivity, and improved pharmacokinetic profiles. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This document provides a comprehensive overview of the synthesis, characterization, and application of this valuable building block, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is paramount for its effective use in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | [3] |
| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | [2] |
| CAS Number | 915919-80-1 | [2] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehyde proton (-CHO) |
| ~7.70 | d | 1H | Thiophene proton (H3) |
| ~7.00 | d | 1H | Thiophene proton (H4) |
| ~5.20 | t | 1H | THF proton (α to O and thiophene) |
| ~4.0-4.2 | m | 2H | THF protons (-OCH₂) |
| ~2.0-2.4 | m | 4H | THF protons (-CH₂CH₂-) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~182.5 | Aldehyde carbonyl (C=O) |
| ~155.0 | Thiophene C5 (attached to THF) |
| ~143.0 | Thiophene C2 (attached to CHO) |
| ~135.0 | Thiophene C3 |
| ~125.0 | Thiophene C4 |
| ~78.0 | THF C2 (attached to thiophene) |
| ~69.0 | THF C5 (-OCH₂) |
| ~32.0 | THF C3 |
| ~26.0 | THF C4 |
Predicted IR Spectral Data (neat):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (thiophene) |
| ~2950, ~2870 | Medium | Aliphatic C-H stretch (THF) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1670 | Strong | Carbonyl (C=O) stretch of aldehyde |
| ~1450-1550 | Medium | C=C stretching in thiophene ring |
| ~1050 | Strong | C-O-C stretch (THF) |
Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
The introduction of a formyl group onto an electron-rich thiophene ring can be achieved through several established methods. The Vilsmeier-Haack reaction is a classic and widely used approach for the formylation of activated aromatic and heteroaromatic compounds.[5]
Protocol 1: Vilsmeier-Haack Formylation of 2-(Tetrahydrofuran-2-yl)thiophene (Representative Protocol)
This protocol is based on the well-established Vilsmeier-Haack formylation of thiophenes.[6][7] The starting material, 2-(Tetrahydrofuran-2-yl)thiophene, can be synthesized via methods such as the reductive lithiation of tetrahydrofuran followed by reaction with a suitable thiophene electrophile.[8]
Reaction Scheme:
A representative Vilsmeier-Haack formylation reaction.
Materials:
-
2-(Tetrahydrofuran-2-yl)thiophene (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equiv). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.2 equiv) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 2-(Tetrahydrofuran-2-yl)thiophene (1.0 equiv) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to pH 8-9 by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition.
-
Controlled Temperature: The formation of the Vilsmeier reagent and the initial formylation step are exothermic. Maintaining a low temperature prevents side reactions and ensures the stability of the reagent.
-
Aqueous Work-up with Base: The reaction is quenched with ice water to hydrolyze the intermediate iminium salt to the final aldehyde. The addition of a base neutralizes the acidic byproducts.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool in the synthesis of diverse molecular scaffolds.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[9] The resulting α,β-unsaturated products are key intermediates in the synthesis of various pharmaceuticals.
Reaction Scheme:
General workflow of a Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile (Representative Protocol)
This protocol describes a typical Knoevenagel condensation to synthesize a derivative that could serve as a precursor for various bioactive molecules, including potential anticancer agents.[10]
Materials:
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Ethanol
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux for 30-60 minutes if the reaction is sluggish. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool again to induce crystallization.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-((5-(tetrahydrofuran-2-yl)thiophen-2-yl)methylene)malononitrile.
Self-Validating System:
-
Expected Outcome: Formation of a new, more conjugated product that will have a different Rf value on TLC compared to the starting materials. The product is often a colored solid.
-
Troubleshooting: If the reaction does not proceed, a slightly stronger base (e.g., a small amount of sodium ethoxide) or longer reaction times/higher temperatures may be required. If multiple products are observed, reducing the amount of catalyst or running the reaction at a lower temperature may improve selectivity.
-
Quality Control: The purity and identity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion: A Building Block with a Bright Future
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a highly promising and versatile building block for the synthesis of bioactive molecules. Its unique structural features provide a platform for the development of novel compounds with potentially enhanced biological activity and desirable physicochemical properties. The synthetic protocols outlined in this guide, based on well-established and reliable chemical transformations, offer researchers a clear pathway to harness the potential of this valuable scaffold in their drug discovery and development endeavors. As the quest for new and more effective therapeutics continues, the strategic application of such thoughtfully designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Chadwick, D. J., et al. (1973). Synthesis of all single D-labeled furfural isomers. Journal of the Chemical Society, Perkin Transactions 1, 1766-1770. Available at: [Link]
-
Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted Acid-Catalyzed Reductions of Furans to 2,5-Dihydro- and/or Tetrahydrofuran Derivatives. Journal of the American Chemical Society, 147(21), 7932-7938. Available at: [Link]
-
Goodman, J. M., et al. (2016). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 55(34), 10074-10078. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45791086, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved January 20, 2026 from [Link].
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]
-
Monticelli, S., et al. (2019). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Pure and Applied Chemistry, 91(8), 1355-1366. Available at: [Link]
-
Pawar, S. D., & Patil, D. R. (2014). A Review on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(7), 1215-1222. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved January 20, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 1-20. Available at: [Link]
-
Gürdere, M. B., et al. (2012). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 24(4), 1425-1427. Available at: [Link]
-
Ahmed, O. A. A., et al. (2018). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene) isonicotinohydrazide. ResearchGate. Available at: [Link]
-
Krivdin, L. B., et al. (2018). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Available at: [Link]
-
Alunni, S., et al. (1983). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (3), 241-244. Available at: [Link]
-
Yus, M., et al. (1998). Arene-Catalyzed Reductive Lithiation of Tetrahydrofuran: Improved Synthesis of 1,5-Diols. Tetrahedron, 54(21), 5651-5660. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
Abedinifar, F., et al. (2021). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate. Available at: [Link]
-
Lesiv, R., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. Available at: [Link]
-
Sreekanth, S., et al. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. Available at: [Link]
-
Krivdin, L. B., et al. (2018). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link]
-
Al-Zaydi, K. M. (2014). Variation in the Site of Lithiation of 2-(2-Methylphenyl)ethanamine Derivatives. Molecules, 19(11), 18887-18900. Available at: [Link]
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- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Thiophene-2-carbaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted thiophene-2-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical heterocyclic building blocks. Thiophene-2-carbaldehydes are versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, their synthesis is often fraught with challenges related to regioselectivity, yield, and purification.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Core Synthetic Strategies: An Overview
The formylation of a substituted thiophene ring is not a one-size-fits-all process. The choice of method is dictated by the electronic nature and steric profile of the substituents already on the thiophene ring. The three primary strategies are:
-
Vilsmeier-Haack Reaction: This is the most common method, involving an electrophilic aromatic substitution using a "Vilsmeier reagent" generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (typically phosphorus oxychloride, POCl₃).[4] It is highly effective for electron-rich thiophenes.[5][6]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[7][8] It serves as a potent alternative for certain electron-rich substrates.
-
Metalation-Formylation: This two-step sequence involves the regioselective deprotonation of the thiophene ring using a strong base (e.g., n-butyllithium), followed by quenching the resulting organometallic intermediate with an electrophilic formylating agent like DMF.[9] This method offers excellent regiocontrol when direct electrophilic substitution is problematic.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis of substituted thiophene-2-carbaldehydes.
Q1: My Vilsmeier-Haack reaction on a 3-substituted thiophene is yielding an inseparable mixture of the 2-formyl and 5-formyl isomers. How can I improve the regioselectivity?
A1: This is a classic challenge in thiophene chemistry. The electronic influence of the 3-substituent directs the incoming electrophile (the Vilsmeier reagent) to both the C2 and C5 positions, which are electronically activated. However, you can manipulate the regiochemical outcome by leveraging steric effects.
Causality & Explanation: The Vilsmeier-Haack reaction is sensitive to steric hindrance. The size of the Vilsmeier reagent itself can be modified to favor attack at the less sterically hindered position. A bulkier reagent will preferentially attack the C5 position, which is para to the substituent, over the C2 position, which is ortho. Conversely, a smaller reagent will favor the electronically preferred C2 position.[10]
Troubleshooting Steps:
-
Modify the Vilsmeier Reagent: Instead of the standard DMF/POCl₃ system, which generates a relatively small electrophile, switch to a bulkier formamide. For example, using N-formylindoline or another large planar aromatic formamide can significantly increase the proportion of the 5-formyl isomer.[10]
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Experiment with running the reaction at 0 °C or even lower before allowing it to slowly warm.
-
Alternative Strategy: If isomer separation remains intractable, consider a different synthetic approach. A metalation-formylation strategy, starting with 2-bromo-3-substituted-thiophene, would allow for lithium-halogen exchange at the C2 position, followed by formylation, yielding exclusively the 2-formyl product.
Q2: I am experiencing very low or no yield of my desired thiophene-2-carbaldehyde. What are the most common points of failure?
A2: Low or no yield is a frustrating but common issue that can stem from problems with reagents, reaction conditions, or the workup procedure.
Causality & Explanation: Formylation reactions, particularly those involving organometallics or potent electrophiles, are sensitive to moisture, air, and temperature. The Vilsmeier reagent is moisture-sensitive and must be formed in situ under anhydrous conditions. Metalation reactions require a strictly inert atmosphere and anhydrous solvents to prevent quenching of the organolithium intermediate. The final product itself can also be sensitive to the workup conditions.
Troubleshooting Workflow:
Troubleshooting Workflow Diagram
Troubleshooting Steps:
-
Reagent Integrity:
-
Solvents: Ensure all solvents are rigorously dried. For metalations, freshly distilled THF over sodium/benzophenone is recommended.
-
Reagents: Use freshly opened or properly stored POCl₃. Titrate your n-butyllithium solution before use, as its concentration degrades over time. Ensure the purity of your starting thiophene, as certain impurities can inhibit the reaction.[11]
-
-
Reaction Conditions:
-
Atmosphere: For metalation-formylation, maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Temperature: Control exotherms during the addition of POCl₃ or n-BuLi by using an ice bath or cryocooler. Overheating can lead to decomposition and side reactions.
-
-
Workup Procedure:
-
Hydrolysis: The hydrolysis of the iminium salt intermediate formed in the Vilsmeier-Haack reaction can be exothermic.[6] Quench the reaction mixture by pouring it slowly onto crushed ice to keep the temperature low.[12]
-
Neutralization: When neutralizing the quenched reaction mixture, maintain a low temperature and adjust the pH carefully (e.g., to pH 1-2 with an alkaline solution) as some products may be unstable under harsh pH conditions.[13]
-
Q3: My crude product is a dark, tarry substance, and purification by column chromatography is difficult. What side reactions might be occurring?
A3: The formation of dark, polymeric material is a strong indicator of unwanted side reactions, often caused by overly aggressive reaction conditions or product instability.
Causality & Explanation: Thiophenes are electron-rich heterocycles, and under harsh acidic or thermal conditions, they can be susceptible to polymerization or decomposition. The aldehyde product itself can also be unstable.
Potential Side Reactions:
-
Chlorination: Under drastic Vilsmeier-Haack conditions, such as elevated temperatures, unwanted side reactions like chlorination of the thiophene ring can occur.
-
Polymerization: Strong acids can induce polymerization of the thiophene starting material or the aldehyde product.[14][15] This is especially true if the workup involves strong, hot acid.
-
Product Decomposition: Thiophene-2-carbaldehydes can be thermally sensitive. Attempting distillation at atmospheric pressure can lead to decomposition, whereas vacuum distillation is often successful.[13]
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessive heating. If the literature calls for high temperatures, first attempt the reaction at a lower temperature for a longer duration.
-
Controlled Workup: As mentioned, always quench the reaction mixture in ice and perform any pH adjustments at low temperatures.
-
Purification Strategy:
-
If the product is thermally stable, vacuum steam distillation can be an effective method to separate it from non-volatile tars.[13]
-
For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine to prevent on-column degradation of sensitive products.
-
If the product is a solid, recrystallization may be a better option than chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the best general method for purifying substituted thiophene-2-carbaldehydes? A: There is no single "best" method; it depends on the physical properties of your specific compound.
-
For liquids: Vacuum distillation is often preferred for thermally stable compounds as it is easily scalable and can be very effective at removing colored, non-volatile impurities.[13]
-
For solids or thermally sensitive liquids: Flash column chromatography on silica gel is the most common method.[16][17] Use a solvent system of appropriate polarity (e.g., ethyl acetate/hexanes).
-
For crystalline solids: Recrystallization is an excellent technique for achieving high purity.
Q: How can I quickly confirm the formation of the aldehyde product? A: Spectroscopic methods are essential.
-
¹H NMR: Look for a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.8 and 10.3 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching vibration should appear in the range of 1660-1690 cm⁻¹.[14][18]
-
TLC: Staining with a 2,4-dinitrophenylhydrazine (DNPH) solution will produce a yellow-to-red spot specifically for aldehydes and ketones.
Q: Are there "greener" or safer alternatives to the standard Vilsmeier-Haack conditions? A: Yes. A significant drawback of the traditional POCl₃ method is the generation of phosphorus-containing acidic wastewater, which is difficult to dispose of. A high-yield alternative is to use triphosgene, a solid and safer substitute for phosgene gas, in combination with DMF. This method avoids the phosphorus waste stream entirely.[12]
Key Synthetic Protocols
Protocol 1: Vilsmeier-Haack Formylation of Thiophene
This protocol describes the synthesis of the parent thiophene-2-carbaldehyde and serves as a general template.
Mechanism:
Vilsmeier-Haack Reaction Mechanism
Procedure: This protocol is adapted from established methods.[19]
-
Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The Vilsmeier reagent is formed during this time.
-
Cool the mixture back down to 0 °C.
-
Add the substituted thiophene dropwise, again maintaining a low temperature.
-
After addition, allow the reaction to warm to room temperature and then heat to the temperature specified by a relevant literature procedure (often 40-80 °C) for several hours until TLC analysis shows consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution or sodium bicarbonate) while keeping the mixture cool in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary Table
The regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the nature and position of substituents. The following table summarizes expected outcomes for 3-substituted thiophenes.
| 3-Substituent (R) | Electronic Effect | Predominant Isomer | Rationale | Reference |
| -CH₃, -OCH₃ | Electron-donating | 2-formyl | Strong electronic activation at the C2 position. | [10] |
| -Br, -Cl | Electron-withdrawing | 5-formyl | Deactivation of the C2 position makes the C5 position relatively more reactive. | |
| -C(CH₃)₃ (tert-Butyl) | Electron-donating | 5-formyl | Steric hindrance from the bulky tert-butyl group blocks attack at the adjacent C2 position. | [10] |
References
- Benchchem. (n.d.). Technical Support Center: Formylation of Thiophene.
- Benchchem. (n.d.). Characterization of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Spectroscopic Analysis.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- Various Authors. (2012-2020). Recent strategies in the synthesis of thiophene derivatives. ResearchGate.
- Lv, C., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.
- Various Authors. (n.d.). FT-IR spectra of thiophene-2-carbaldehyde. ResearchGate.
- Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry.
- Various Authors. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate.
- Various Authors. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate.
- Rasool, S. (n.d.). Vilsmeier haack reaction. Slideshare.
- Various Authors. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate.
- Lv, C., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry.
- Google Patents. (n.d.). Preparation of thiophene-2-aldehydes.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
- Google Patents. (n.d.). Synthesis method of 2-thiophenecarboxaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Wikipedia. (n.d.). Rieche formylation.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.
- Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier haack reaction | PPTX [slideshare.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 13. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. journalskuwait.org [journalskuwait.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Nickel-Catalyzed C-H Arylation of Thiophenes
Welcome to the technical support center for nickel-catalyzed C-H arylation of thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the nickel-catalyzed C-H arylation of thiophenes. The solutions provided are based on mechanistic understanding and established protocols.
Problem 1: Low to no conversion of the thiophene starting material.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Ni(0) species may not be forming efficiently from the Ni(II) precatalyst, or it may be decomposing.
-
Recommendation: Ensure your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Ni(0) catalyst. Using freshly dried and degassed solvents is crucial. Some protocols benefit from a pre-reduction step of the Ni(II) salt before adding the substrates.
-
-
Inappropriate Base: The choice of base is critical for the C-H activation step.
-
Recommendation: The basicity and solubility of the base can significantly impact the reaction. For thiophene arylations, strong, non-nucleophilic bases are often preferred. Lithium hexamethyldisilazide (LiHMDS) has been shown to be a potent base for the C2-H arylation of benzothiophenes.[1] If you are using a weaker base like K3PO4 or Cs2CO3, you may need to switch to a stronger one like LiHMDS or NaOtBu.[2]
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the catalytic cycle.
-
Recommendation: For C-H arylation of heterocycles, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective. For instance, 1,2-bis(dicyclohexylphosphino)ethane (dcype) is a common ligand in these reactions.[3] An unsymmetric, bulky, and flexible NHC ligand was found to be critical for promoting the arylation of hindered amines, a principle that can be extended to challenging C-H arylations.[2]
-
Problem 2: Significant formation of aryl halide homocoupling product (biaryl).
Possible Causes and Solutions:
-
Reaction Mechanism: The homocoupling of aryl halides is a major side reaction in nickel-catalyzed arylations.[4][5] This can occur through a Ni(I)/Ni(III) cycle where two aryl halide molecules react with the nickel center.
-
Recommendation:
-
Adjust the Ligand: The ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the desired reaction pathway. Bidentate ligands can sometimes suppress homocoupling.[6]
-
Control Stoichiometry: Using a slight excess of the thiophene coupling partner can sometimes disfavor the homocoupling of the aryl halide.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired C-H activation.
-
-
Problem 3: A mixture of C2 (α) and C3 (β) arylated thiophene is obtained.
Possible Causes and Solutions:
-
Inherent Reactivity: The C-H bonds at the C2 and C5 positions of the thiophene ring are generally more acidic and sterically accessible than those at the C3 and C4 positions, leading to a preference for α-arylation. However, achieving high regioselectivity can be challenging.
-
Recommendation:
-
Ligand Control: The regioselectivity of C-H arylation can be controlled by the choice of ligand. For palladium-catalyzed systems, it has been shown that 2,2'-bipyridyl ligands favor α-arylation, while bulky phosphine ligands like P[OCH(CF3)2]3 can promote β-arylation.[7][8] While this is a palladium-catalyzed example, the principle of ligand-controlled regioselectivity is applicable to nickel catalysis. Experiment with a range of ligands to tune the selectivity.
-
Directing Groups: If your thiophene substrate allows, installing a directing group can provide excellent control over regioselectivity.[9][10]
-
-
Problem 4: Diarylation of the thiophene occurs.
Possible Causes and Solutions:
-
Relative Reactivity: The mono-arylated thiophene product can sometimes be more reactive than the starting thiophene, leading to a second arylation event.
-
Recommendation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the thiophene relative to the aryl halide.
-
Shorter Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the desired mono-arylated product is formed to prevent over-arylation.
-
Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity for the mono-arylated product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nickel-catalyzed C-H arylation of thiophenes?
A1: The mechanism can vary depending on the specific catalyst system, but a commonly accepted pathway involves the following key steps:
-
Activation of the Ni(II) precatalyst to a Ni(0) species.
-
Oxidative addition of the aryl halide to the Ni(0) center to form a Ni(II)-aryl intermediate.
-
C-H activation of the thiophene, which can occur via a concerted metalation-deprotonation (CMD) pathway, to form a Ni(II)-thiophenyl-aryl intermediate.[11][12]
-
Reductive elimination from this intermediate to form the C-C bond of the arylated thiophene product and regenerate the Ni(0) catalyst.
dot digraph "Ni-Catalyzed C-H Arylation Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"Ni(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ni(II)(Ar)(X)L_n" [label="Ni(II)(Ar)(X)L_n"]; "Ni(II)(Ar)(Thienyl)L_n" [label="Ni(II)(Ar)(Thienyl)L_n"]; "Ar-Thiophene" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-X" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiophene-H" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Homocoupling" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Ni(0)L_n" -> "Ni(II)(Ar)(X)L_n" [label="Oxidative Addition"]; "Ni(II)(Ar)(X)L_n" -> "Ni(II)(Ar)(Thienyl)L_n" [label="C-H Activation\n(CMD)"]; "Ni(II)(Ar)(Thienyl)L_n" -> "Ar-Thiophene" [label="Reductive Elimination"]; "Ar-Thiophene" -> "Ni(0)L_n" [style=invis]; "Ar-X" -> "Ni(II)(Ar)(X)L_n" [style=dashed]; "Thiophene-H" -> "Ni(II)(Ar)(Thienyl)L_n" [style=dashed]; "Ni(II)(Ar)(X)L_n" -> "Homocoupling" [label="Side Reaction", style=dashed, color="#EA4335"]; } } Caption: Simplified catalytic cycle for Ni-catalyzed C-H arylation of thiophene.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial and often empirical. However, here are some guiding principles:
-
Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps. Examples include phosphines like P(tBu)3 or NHCs.
-
Chelating ligands , such as dcpp (1,3-bis(dicyclohexylphosphino)propane) or PyBox ligands, can offer greater stability to the catalyst and may reduce side reactions.[6][13]
-
For controlling regioselectivity in thiophenes, consider that bulkier ligands may favor arylation at the less hindered C3 position.[7][8]
Q3: What is the role of the base, and how does it affect the reaction?
A3: The base is essential for the C-H activation step. It facilitates the deprotonation of the thiophene C-H bond.
-
Stronger bases (e.g., NaOtBu, LiHMDS) are often more effective but can lead to side reactions if not chosen carefully.[1][2]
-
Weaker inorganic bases (e.g., K3PO4, Cs2CO3) are also commonly used and can be milder, but may require higher temperatures or longer reaction times.
-
The solubility of the base in the reaction solvent is also important. A soluble organic base might be more effective in some cases.[14]
Q4: Which nickel precatalyst should I use?
A4: Common nickel precatalysts include Ni(COD)2 (a Ni(0) source) and various Ni(II) salts like NiCl2, Ni(OAc)2, or Ni(OTf)2.
-
Ni(COD)2 is a good choice as it is already in the active Ni(0) oxidation state, but it is air-sensitive.
-
Ni(II) salts are often more stable and easier to handle. They require an in situ reduction, which can sometimes be achieved by a phosphine ligand or an added reducing agent. Using an air-stable Ni(II) salt can simplify the experimental setup.[3]
Recommended Reaction Parameters
The optimal conditions for nickel-catalyzed C-H arylation of thiophenes can vary significantly based on the specific substrates. The following table provides a general starting point based on literature precedents.
| Component | Recommendation | Rationale |
| Nickel Precatalyst | Ni(II) salt (e.g., NiCl2(bpy), Ni(OTf)2) or Ni(0) (e.g., Ni(COD)2) | Ni(II) salts are often more air-stable.[1][3] |
| Ligand | Bulky, electron-donating phosphines (e.g., dcype) or NHCs | Promotes key steps in the catalytic cycle.[2][3] |
| Base | Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu) | Essential for the C-H activation step.[1][2] |
| Solvent | Anhydrous, polar aprotic (e.g., Dioxane, DMF) or tertiary alcohols | Solvent choice can impact solubility and reactivity.[1][3][15] |
| Temperature | 80-140 °C | Higher temperatures are often required for C-H activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the catalyst. |
Experimental Protocol Example
General Procedure for Nickel-Catalyzed C2-H Arylation of Benzothiophene[1]
-
To an oven-dried Schlenk tube, add NiCl2(bpy) (catalyst), the aryl iodide, and the benzothiophene.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Add LiHMDS (as a solution in THF or as a solid) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH4Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Faraday Discussions. [Link]
-
Mechanistic Studies of Ni-Catalyzed Electrochemical Homo- Coupling Reactions of Aryl Halides. ChemRxiv. [Link]
-
Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. Green Chemistry. [Link]
-
Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. PubMed Central. [Link]
-
Nickel-Catalyzed Reductive Alkylation and Arylation of Arylallylamines via C–N Bond Cleavage. Organic Letters. [Link]
-
A proposed mechanism for nickel‐catalyzed arylation. ResearchGate. [Link]
-
Recent Advances in Nickel Catalysis. PubMed Central. [Link]
-
Organic Base Enabled Nickel-Catalyzed Mono-α-Arylation of Feedstock Solvents. PubMed. [Link]
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. PubMed. [Link]
-
C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
C-H activation. YouTube. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
-
Ligand Effects in Nickel Catalysis. University of Illinois Urbana-Champaign. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. PubMed Central. [Link]
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- 1. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of the Tetrahydrofuran Moiety in Pharmaceutical Development
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth insights and practical troubleshooting advice on the stability of the tetrahydrofuran (THF) moiety, a common structural motif in many pharmaceutical compounds. Understanding the chemical behavior of the THF ring under various reaction conditions is critical for successful synthesis, purification, and formulation.
Section 1: Stability of the Tetrahydrofuran Moiety Under Acidic Conditions
The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under acidic conditions. This section addresses the common challenges and questions that arise when handling THF-containing molecules in the presence of acids.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I am running a reaction with a strong Brønsted acid (e.g., H₂SO₄, HCl, triflic acid) in THF as a solvent, and I'm observing a significant amount of a high-molecular-weight, sticky byproduct. What is happening?
A1: You are likely observing the acid-catalyzed ring-opening polymerization of tetrahydrofuran itself.[1][2][3] In the presence of strong protic acids, the oxygen atom of THF is protonated, forming a reactive oxonium ion.[2][3] This intermediate is then susceptible to nucleophilic attack by another THF molecule, initiating a chain reaction that leads to the formation of polytetramethylene ether glycol (PTMEG).[1][2][3]
-
Causality: The rate of this polymerization is highly dependent on the acid concentration, temperature, and the specific acid used.[2][4][5] Stronger acids, such as trifluoromethanesulfonic acid (triflic acid), are potent catalysts for this reaction.[4] Elevated temperatures will also accelerate the polymerization process.[2][4]
Q2: How can I mitigate the polymerization of THF when its use as a solvent is necessary for my reaction?
A2:
-
Temperature Control: Whenever possible, conduct your reaction at a lower temperature. The polymerization of THF is significantly slower at reduced temperatures.[5]
-
Acid Concentration: Use the minimum effective concentration of the strong acid required for your primary reaction to proceed.
-
Alternative Solvents: If your substrate is soluble in other aprotic solvents that are more stable to strong acids (e.g., dioxane, dichloromethane, or acetonitrile), consider these as alternatives.
-
Reaction Time: Minimize the reaction time to reduce the extent of THF polymerization.[2]
Q3: My compound contains a THF moiety, and I need to perform a reaction under acidic conditions. I'm concerned about the stability of the THF ring in my molecule. How can I assess its stability?
A3: You can perform a stability study under your proposed reaction conditions. A general protocol is provided in the "Experimental Protocols" section of this guide. This involves subjecting your compound to the acidic conditions for the intended reaction time and monitoring for the appearance of degradation products using analytical techniques like HPLC, LC-MS, or NMR.
Q4: Are Lewis acids (e.g., BBr₃, AlCl₃, Yb(OTf)₃) also a concern for the stability of the THF moiety?
A4: Yes, Lewis acids can also mediate the ring-opening of tetrahydrofuran.[6] The mechanism involves the coordination of the Lewis acid to the oxygen atom of the THF ring, which activates the C-O bond towards nucleophilic attack.[6] Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of ethers, including THF.[7][8][9]
Troubleshooting Guide - Acidic Conditions
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a viscous residue. | Acid-catalyzed polymerization of THF solvent. | Lower the reaction temperature, reduce the acid concentration, or consider an alternative, more stable solvent. |
| Unexpected byproducts containing a cleaved THF ring. | The THF moiety in your molecule is unstable under the acidic conditions. | Perform a stability study. If unstable, consider a milder acid, lower temperature, or a protecting group strategy for a nearby functional group that might be directing the cleavage. |
| Reaction is sluggish or does not go to completion. | The acid may be complexing with the THF solvent, reducing its effective concentration for your desired reaction. | Increase the stoichiometry of the acid, or switch to a non-coordinating solvent if possible. |
Section 2: Stability of the Tetrahydrofuran Moiety Under Basic Conditions
The tetrahydrofuran ring is generally considered stable under most basic conditions. However, issues can arise with the use of very strong bases.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: Is the THF moiety in my compound stable to common inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A1: Yes, the THF ring is generally stable in the presence of aqueous solutions of common inorganic bases such as NaOH and KOH.[10][11][12] These bases are not strong enough to deprotonate the C-H bonds of the THF ring.
Q2: I am using a strong organometallic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in THF. Should I be concerned about the stability of the THF solvent?
A2: Yes, strong organolithium bases can deprotonate tetrahydrofuran, leading to its degradation.[13][14] The deprotonation typically occurs at the α-position to the oxygen atom. The resulting carbanion can then undergo a ring-opening reaction via a retro [3+2] cycloaddition, generating ethylene and the lithium enolate of acetaldehyde.[15]
-
Causality: The rate of this degradation is temperature-dependent. At very low temperatures (e.g., -78 °C), THF is often used as a solvent for reactions involving organolithiums as the degradation is slow.[16][17] However, at higher temperatures (e.g., 0 °C to room temperature), the degradation can be significant.[14]
Q3: Are there any additives that can influence the degradation of THF by strong bases?
A3: Yes, additives like hexamethylphosphoramide (HMPA) can alter the reactivity of organolithium reagents and influence the pathway of THF degradation.[13]
Troubleshooting Guide - Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Low yield or decomposition of starting material when using a strong organolithium base in THF at elevated temperatures. | Degradation of the THF solvent by the strong base, leading to the formation of reactive byproducts that may interfere with your desired reaction. | Maintain a low reaction temperature (ideally -78 °C). If higher temperatures are required, consider a more stable ethereal solvent like diethyl ether or a non-ethereal solvent like toluene (with a co-solvent if needed for solubility). |
| Formation of unexpected byproducts derived from ethylene or acetaldehyde. | Ring-opening of THF initiated by the strong base. | As above, maintain low temperatures or switch to a more robust solvent system. |
Section 3: Protecting Group Strategies
In cases where the THF moiety is part of a larger molecule and needs to be preserved during harsh acidic or basic transformations, the focus shifts to protecting other functional groups that might necessitate such conditions.
Q1: My molecule contains a hydroxyl group and a THF ring. I need to perform a reaction that requires strong acid, which would cleave the THF. How can I protect the hydroxyl group under these conditions?
A1: The tetrahydropyranyl (THP) ether is a common acid-labile protecting group for alcohols.[18][19] If your synthesis requires acidic conditions that would cleave a THF ring, you would need to choose a protecting group for your alcohol that is stable to acid but can be removed under different conditions (orthogonal protection).[20][21] Examples of acid-stable protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are removed with fluoride ions, or benzyl ethers, which are removed by hydrogenolysis.
Section 4: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Assessing the Stability of a THF-Containing Compound to Acid
-
Preparation: Dissolve a known amount of your THF-containing compound in the solvent intended for the reaction.
-
Acid Addition: At the desired reaction temperature, add the specified acid (e.g., HCl in dioxane, trifluoroacetic acid).
-
Sampling: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction in each aliquot by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical method (e.g., HPLC, LC-MS) to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Data Interpretation: Plot the percentage of the remaining starting material against time to determine the stability of your compound under the tested conditions.
Protocol 2: Monitoring for Peroxide Formation in THF
Tetrahydrofuran can form explosive peroxides upon exposure to air and light.[22][23][24] It is crucial to test for the presence of peroxides before using THF, especially before distillation.
-
Test Strips: The most convenient method is to use commercially available peroxide test strips.[23][24] Dip the strip into the THF and compare the resulting color to the chart provided by the manufacturer to determine the peroxide concentration.
-
Potassium Iodide Method: Add 1 mL of the THF sample to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[24]
-
Safety: If the peroxide concentration is above 100 ppm, the THF should be decontaminated or disposed of according to your institution's safety guidelines.[25] Do not distill THF that contains high levels of peroxides.
Section 5: Analytical Methods for Detecting THF Degradation
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material and any degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) is often effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both chromatographic separation and mass information, which is invaluable for identifying the structures of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of degradation products and to monitor the disappearance of the characteristic signals of the THF moiety.
Section 6: Visualization of Degradation Pathways
Acid-Catalyzed Ring-Opening and Polymerization of THF
Caption: Acid-catalyzed degradation pathways of THF.
Base-Induced Degradation of THF
Caption: Degradation of THF by strong organometallic bases.
References
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. US5155283A - Polymerization of tetrahydrofuran using trifluoromethane sulfonic acid monohydrate as catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3694465A - Method for concentration of aqueous tetrahydrofuran solutions by extraction with aqueous alkali metal hydroxide - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. cdn.ymaws.com [cdn.ymaws.com]
- 23. THF Stability - Chromatography Forum [chromforum.org]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Technical Support Center: Optimizing the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion of the starting material, 2-(Tetrahydrofuran-2-yl)thiophene.
Potential Cause A (Vilsmeier-Haack Pathway): Insufficient Electrophilicity or Substrate Reactivity.
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While the tetrahydrofuranyl group is electron-donating, thiophene is inherently less reactive than other five-membered heterocycles like furan or pyrrole.[1] If the reaction stalls, the electrophilicity of the Vilsmeier reagent or the reaction conditions may be insufficient to overcome the activation energy barrier.
-
Solution 1: Increase Reaction Temperature. The formylation of less reactive substrates often requires higher temperatures.[1] Gradually increase the reaction temperature from room temperature up to 60-80 °C and monitor the progress by TLC. Be cautious, as excessive heat can lead to polymerization.
-
Solution 2: Increase Reaction Time. Some reactions simply require more time to reach completion. Extend the reaction time to 12-24 hours, ensuring you are monitoring for potential byproduct formation.
-
Solution 3: Modify the Vilsmeier Reagent Stoichiometry. While typically formed in situ, increasing the equivalents of both POCl₃ and DMF (e.g., from 1.5 eq. to 3.0 eq.) can increase the concentration of the active electrophile, driving the reaction forward.[2]
Potential Cause B (Lithiation Pathway): Incomplete Metalation.
The lithiation of the thiophene ring is a fast acid-base reaction, but its success is highly dependent on the quality of the reagents and the reaction environment.
-
Solution 1: Titrate Your Organolithium Reagent. The concentration of commercially available n-Butyllithium (n-BuLi) can decrease over time due to degradation. Always titrate your n-BuLi solution before use to ensure accurate stoichiometry.
-
Solution 2: Ensure Strictly Anhydrous Conditions. Organolithium reagents react rapidly with water. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried over an appropriate drying agent. The presence of even trace amounts of moisture will quench the base and halt the reaction.
-
Solution 3: Check for Reagent Purity. Impurities in the starting 2-(Tetrahydrofuran-2-yl)thiophene can interfere with the lithiation. Purify the starting material by distillation or column chromatography if its purity is in doubt.
Issue 2: The reaction works, but the yield is low due to multiple byproducts.
Potential Cause A (Vilsmeier-Haack Pathway): Competing Reactions.
At elevated temperatures, the highly acidic conditions of the Vilsmeier-Haack reaction can promote the formation of resinous or polymeric byproducts. Furthermore, while the 5-position is electronically favored, minor amounts of other regioisomers might form.
-
Solution 1: Optimize Temperature and Reagent Addition. Add the POCl₃ to the DMF/substrate solution at 0 °C to control the initial exotherm before gently heating.[3] This prevents a rapid, uncontrolled reaction that can lead to polymerization.
-
Solution 2: Use an Alternative Formylating Agent. While less common, using phosgene or triphosgene with DMF can sometimes offer higher selectivity and yield for thiophene formylation.[4][5]
Potential Cause B (Lithiation Pathway): Over-metalation or Side Reactions.
The high reactivity of n-BuLi can lead to di-lithiation (at the 5-position and one of the α-protons on the THF ring) if not properly controlled.
-
Solution 1: Precise Stoichiometric Control. Use exactly one equivalent of freshly titrated n-BuLi. An excess of the reagent significantly increases the risk of di-lithiation.[6]
-
Solution 2: Maintain Cryogenic Temperatures. Add the n-BuLi dropwise to the thiophene solution while maintaining the temperature at -78 °C. This temperature is critical to ensure regioselectivity and prevent the organolithium from reacting with the THF solvent or other functional groups.[7]
-
Solution 3: Consider a Less Reactive Base. For substrates prone to side reactions, using a bulkier or less reactive base like Lithium diisopropylamide (LDA) can provide higher selectivity for the desired 5-lithiated species.[8]
Issue 3: I have obtained a crude product, but purification is difficult and leads to significant loss of material.
Potential Cause A: Product Degradation on Silica Gel.
Thiophene derivatives, especially aldehydes, can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.
-
Solution 1: Neutralize the Silica Gel. Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This will neutralize the acidic sites and prevent product degradation.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
-
Solution 3: Utilize Non-Chromatographic Methods. If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method. If it is a thermally stable liquid, vacuum distillation may be possible.
Potential Cause B: Product Volatility.
Some thiophene aldehydes can be volatile. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant product loss.
-
Solution: Careful Solvent Removal. Concentrate the product fractions from chromatography using a rotary evaporator with minimal heating. For the final traces of solvent, use a high-vacuum pump for a limited time at room temperature.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this molecule: Vilsmeier-Haack or Lithiation-Formylation?
Both methods are viable, and the best choice depends on your laboratory's capabilities and priorities.
| Feature | Vilsmeier-Haack Formylation | Lithiation & Formylation |
| Reagents | POCl₃, DMF | n-BuLi (or other strong base), DMF |
| Conditions | 0 °C to 80 °C, atmospheric pressure | -78 °C, strict inert atmosphere (N₂ or Ar) |
| Pros | Operationally simpler, less hazardous reagents, does not require cryogenic setup. | Generally higher yielding, very clean reaction if controlled well.[7] |
| Cons | Can be lower yielding for less activated thiophenes, may require heat, acidic conditions can cause side reactions.[1] | Requires pyrophoric reagents (n-BuLi), strict anhydrous/anaerobic techniques, and cryogenic temperatures. |
| Best For | Scale-up operations where simplicity is key; initial exploratory synthesis. | Maximizing yield on smaller scales; when starting material is precious. |
Q2: How does the tetrahydrofuran (THF) substituent influence the regioselectivity of the formylation?
The oxygen atom in the THF ring is electron-donating through resonance and inductive effects. This enriches the electron density of the thiophene ring, making it more susceptible to electrophilic attack. This activation is strongest at the ortho position (the C5 carbon of the thiophene), making it the primary site for both Vilsmeier-Haack formylation and lithiation.[9]
Q3: What exactly is the Vilsmeier reagent?
The Vilsmeier reagent is the active electrophile in the Vilsmeier-Haack reaction. It is a chloroiminium salt formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[10][11] The resulting cation is a weak electrophile that reacts effectively with electron-rich aromatic systems.[12]
Q4: Why is temperature control so critical in the lithiation pathway?
Maintaining the reaction at -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:
-
Preventing Side Reactions: At higher temperatures, n-BuLi can deprotonate the α-protons of the THF solvent, quenching the reagent and creating side products.
-
Ensuring Regioselectivity: The kinetic deprotonation at the thiophene C5 position is highly favored at -78 °C. At warmer temperatures, thermodynamic equilibration or alternative deprotonation events can occur, leading to a mixture of products.[6]
-
Maintaining Stability: The 2-lithiothiophene intermediate is most stable at low temperatures. Warming the solution can lead to decomposition or undesired coupling reactions.
Q5: What are the most critical safety precautions for these syntheses?
-
n-Butyllithium: This reagent is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques. Always have a Class D fire extinguisher available.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water, releasing HCl gas. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Workup: The quenching of both reactions can be highly exothermic. Always perform the quench slowly and in an ice bath. For the Vilsmeier-Haack reaction, quenching with ice/water hydrolyzes the intermediate and must be done carefully. For the lithiation, slow addition of the reaction mixture to a quenching solution (e.g., aqueous NH₄Cl) is recommended.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(Tetrahydrofuran-2-yl)thiophene (1.0 eq.) and anhydrous DMF (5.0 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This step is exothermic and should be done slowly in a fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral (pH ~7-8).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on neutralized silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Protocol 2: Synthesis via Lithiation and Formylation
This protocol is based on standard procedures for the lithiation of thiophenes.[7][13]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) and 2-(Tetrahydrofuran-2-yl)thiophene (1.0 eq.).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 eq. of a freshly titrated solution in hexanes) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the reaction at -78 °C for an additional 2 hours.
-
Workup: Quench the reaction by slowly transferring the cold reaction mixture via cannula into a separate flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
References
-
Anderson, J. C., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Organic & Biomolecular Chemistry, 5(5), 759-765. [Link]
-
Reddit r/Chempros Community. (2021). Ortho-metalation vs. Li-X exhange?. Reddit. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Mongin, F., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784. [Link]
-
ScienceDirect. (n.d.). Thiophenes. ScienceDirect. [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 389-423. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
ResearchGate. (2025). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27366. [Link]
-
SynArchive. (n.d.). Vilsmeier-Haack Formylation. SynArchive. [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde. ResearchGate. [Link]
- Google Patents. (n.d.). US2741622A - Preparation of thiophene-2-aldehydes.
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. [Link]
-
Daniels, M. H., et al. (2017). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 19(18), 4734-4737. [Link]
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Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. [Link]
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Chemical Science. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. [Link]
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Iesce, M. R., et al. (2021). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2021(2), M1228. [Link]
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Al-Haideri, H. R. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(2). [Link]
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Aghapoor, K., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
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Journal of the Korean Chemical Society. (2004). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]
- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
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Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Rich Aldehydes
Welcome to the technical support center for navigating the nuances of the Wittig reaction, with a specialized focus on challenging electron-rich aldehyde substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful olefination technique. Here, we move beyond standard protocols to address the specific hurdles presented by electron-rich systems, offering in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with an electron-rich aromatic aldehyde is sluggish and gives low yields. What is the underlying issue and how can I improve it?
A1: The primary challenge with electron-rich aldehydes is their reduced electrophilicity. The electron-donating groups on the aldehyde increase the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by the phosphorus ylide.[1] This inherently slows down the reaction rate.
To overcome this, consider the following strategies:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, monitor the reaction closely to avoid potential side reactions or decomposition of sensitive substrates.
-
Use a More Reactive Ylide: If you are using a stabilized ylide, its reduced nucleophilicity will exacerbate the problem.[2][3][4] Switching to a more reactive, non-stabilized or semi-stabilized ylide can significantly improve the reaction rate.[5][6]
-
Employ a Tandem Oxidation-Wittig Process: If your aldehyde is labile, it can be formed in situ from the corresponding alcohol, immediately followed by the Wittig reaction.[2][7] This avoids decomposition of the aldehyde during storage or purification.
Q2: I am observing significant amounts of unreacted starting material despite prolonged reaction times. Could my choice of base be the problem?
A2: Absolutely. Incomplete ylide formation is a common culprit for stalled Wittig reactions. The acidity of the phosphonium salt's α-proton is crucial for selecting the appropriate base.
-
Non-Stabilized Ylides: These require very strong bases for complete deprotonation due to the higher pKa of the corresponding phosphonium salt.[8] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9][10][11]
-
Stabilized Ylides: The presence of an electron-withdrawing group acidifies the α-proton, allowing for the use of milder bases like sodium hydroxide or potassium carbonate.[11]
If you are using a non-stabilized ylide with a base that is too weak, you will have an equilibrium between the phosphonium salt and the ylide, leading to incomplete conversion.
Troubleshooting Guide
Problem 1: Low Yield and Complex Product Mixture
Q: My reaction with an electron-rich aldehyde is messy, with multiple spots on TLC and a low yield of the desired alkene. What are the likely side reactions?
A: With electron-rich aldehydes and highly reactive ylides, several side reactions can occur:
-
Aldol Condensation: If your aldehyde can enolize, base-catalyzed self-condensation can compete with the Wittig reaction.
-
Cannizzaro Reaction: For aldehydes without α-hydrogens, a strong base can induce a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Ylide Decomposition: Ylides, especially non-stabilized ones, are sensitive to water and oxygen.[8] Inadequate inert atmosphere techniques can lead to ylide decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and side reactions.
Detailed Protocol: Optimizing Reaction Conditions
-
Rigorous Inert Atmosphere: Assemble your glassware hot from the oven and purge with dry nitrogen or argon. Prepare your ylide using air-free techniques.[2]
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure your aldehyde is pure and free from acidic or oxidative impurities.
-
Controlled Addition: Add the aldehyde solution dropwise to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and minimize side reactions. Then, allow the reaction to slowly warm to room temperature.
Problem 2: Poor Stereoselectivity (E/Z Mixture)
Q: I am getting a nearly 1:1 mixture of E and Z isomers. How can I control the stereochemical outcome?
A: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[6][7]
-
Non-Stabilized Ylides: Generally favor the Z-alkene under salt-free conditions.[2][4][12] The presence of lithium salts can lead to equilibration of intermediates and decrease Z-selectivity.[2][7][13]
-
Stabilized Ylides: Tend to produce the E-alkene due to the reversibility of the initial addition and the thermodynamic stability of the trans intermediate.[1][2][4][12]
Strategies for Stereocontrol:
| Strategy | Ylide Type | Expected Outcome with Electron-Rich Aldehydes | Key Considerations |
| Standard Wittig | Non-Stabilized | Predominantly Z-alkene | Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to avoid lithium salts.[1][12] |
| Schlosser Modification | Non-Stabilized | Predominantly E-alkene | Involves low-temperature deprotonation of the betaine intermediate with phenyllithium.[2][3][7][14][15] |
| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate Ester | Predominantly E-alkene | Often preferred for sterically hindered or less reactive aldehydes.[2][7][16][17] The water-soluble phosphate byproduct simplifies purification.[17][18] |
Visualizing Stereochemical Control Pathways:
Caption: Decision tree for controlling alkene stereochemistry.
Problem 3: Difficulty in Purifying the Product
Q: I am struggling to separate my alkene product from triphenylphosphine oxide. What are the best purification methods?
A: The separation of the non-polar alkene from the similarly non-polar triphenylphosphine oxide byproduct is a classic challenge in Wittig reactions.
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be very effective. The triphenylphosphine oxide is often more soluble in solvents like 1-propanol than the desired alkene.[19]
-
Column Chromatography: This is the most common method. A carefully chosen solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) can effectively separate the components.
-
Alternative Reagents:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The phosphate byproduct from the HWE reaction is water-soluble and easily removed with an aqueous workup.[17][18] This is a significant advantage over the traditional Wittig.
-
Triphenylarsine-Mediated Wittig: This method can offer faster reaction times and, in some cases, easier purification.[20]
-
References
-
Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Reagent choice in the formation of Wittig reagent. (2020). Chemistry Stack Exchange. [Link]
-
Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Grokipedia. [Link]
-
Schlosser Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). NROChemistry. [Link]
-
Schlosser modification of the Wittig reaction | Request PDF. (n.d.). ResearchGate. [Link]
-
Schlosser Modification - SynArchive. (n.d.). SynArchive. [Link]
-
Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. (1986). Journal of the American Chemical Society. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. [Link]
-
WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Base for Wittig reaction with short alkyl chains. (2024). Reddit. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Jasperse. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). PMC - NIH. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. (2006). ResearchGate. [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017). PMC - NIH. [Link]
-
Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. [Link]
-
Wittig Reaction Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Problems with wittig reaction. (2022). Reddit. [Link]
-
Wittig Reaction Practice Problems. (2024). YouTube. [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. (2026). Oreate AI Blog. [Link]
-
Wittig reagents - Wikipedia. (n.d.). Wikipedia. [Link]
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Technical Support Center: Optimizing Suzuki Coupling Conditions for Thiophene Derivatives
Welcome, researchers and chemists, to your dedicated resource for mastering the Suzuki-Miyaura cross-coupling of thiophene derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions. Thiophenes are cornerstone heterocycles in materials science and medicinal chemistry, but their unique electronic properties can present challenges in this otherwise robust C-C bond-forming reaction.
This center is structured as a dynamic question-and-answer guide, addressing the specific, practical issues you are likely to encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is protodeboronation a major side reaction with thiophene boronic acids, and how can I prevent it?
A1: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a proton from the reaction medium, leading to a simple thiophene byproduct and reduced yield.[1] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously susceptible to this side reaction due to the electron-rich nature of the thiophene ring, which facilitates protonolysis of the C-B bond.[2]
Core Causality & Prevention Strategy: The key is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation. This can be achieved by:
-
Choosing a Milder Base: Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to accelerate protodeboronation.[2] Switching to milder inorganic bases like finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often highly effective.[3]
-
Lowering Reaction Temperature: Elevated temperatures increase the rate of both desired and undesired reactions. Operating at the lowest effective temperature (often 40-80 °C) can dramatically slow protodeboronation while still allowing the Suzuki coupling to proceed.
-
Using a Highly Active Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose. Employing modern, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling, minimizing the window for decomposition.
-
Protecting the Boronic Acid: If the above measures are insufficient, consider using a more stable boronic acid derivative. Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are excellent alternatives.[4][5] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and suppressing decomposition pathways.[1][4][6]
Q2: Which palladium catalyst and ligand combination is the best starting point for thiophene couplings?
A2: There is no single "best" combination, as the optimal choice depends on the specific thiophene derivative and coupling partner. However, for challenging or sensitive thiophene substrates, a highly effective starting point is a modern palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Catalyst/Ligand Class | Examples | Key Advantages for Thiophenes |
| Pd(II) Precatalysts | G3/G4-Palladacycles (e.g., XPhos-G3, SPhos-G3) | Air- and moisture-stable, ensuring accurate dosing and reliable initiation to the active Pd(0) species. |
| Bulky Biarylphosphine Ligands | XPhos, SPhos, RuPhos, BrettPhos | Promote fast rates of reductive elimination, which is often the rate-limiting step, thereby outcompeting protodeboronation.[7] |
| Traditional Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Can be effective for less demanding couplings but may require higher temperatures and longer reaction times, increasing the risk of side reactions.[8] |
Expert Insight: Start with a robust system like [Pd(XPhos) G3] (1-2 mol%) with K₃PO₄ as the base. This combination often provides high turnover rates at moderate temperatures, which is ideal for minimizing the protodeboronation of unstable thiophene boronic acids.
Q3: How does the choice of solvent impact my reaction?
A3: The solvent system is critical for ensuring all components remain in solution and for influencing reaction kinetics. A mixture of an organic solvent and water is standard for Suzuki couplings, as water is often necessary to facilitate the catalytic cycle.[9]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are excellent choices. A ratio of 5:1 to 10:1 organic solvent to water is a good starting point.[3]
-
Solubility Issues: If your substrate or product has poor solubility, the reaction may stall.[10] In such cases, a more polar aprotic solvent like DMF or DMAc can be used, but be aware that these can sometimes lead to more side products.[11][12]
-
Anhydrous Conditions: While some water is beneficial, excessive amounts can promote protodeboronation. In cases of extreme boronic acid instability, nearly anhydrous conditions using KF as the base can be attempted, though this can sometimes slow the desired reaction.[12]
Troubleshooting Guide
Problem 1: Low Yield of Desired Product with Significant Thiophene Byproduct Formation
-
Symptom: Your main isolated side product is the deborylated thiophene starting material.
-
Root Cause: Protodeboronation is occurring faster than the cross-coupling reaction.
-
Step-by-Step Solution:
-
Assess Your Base: If using a strong base like NaOH or KOH, immediately switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
-
Reduce Temperature: Lower the reaction temperature by 20 °C and monitor progress. Many modern catalyst systems are highly active even at 40-60 °C.
-
Upgrade Your Catalyst: If using an older catalyst like Pd(PPh₃)₄, switch to a more active system such as a Buchwald-type palladacycle precatalyst (e.g., XPhos-G3).[11] This will accelerate the desired coupling.
-
Use a Boronic Ester: If the issue persists, your boronic acid is likely too unstable. Re-synthesize it as a pinacol or MIDA ester.[4] These derivatives are significantly more stable and release the active boronic acid slowly into the reaction.[1][4]
-
Problem 2: Significant Homocoupling of the Boronic Acid (Bi-thiophene Formation)
-
Symptom: You observe a significant amount of a symmetrical bi-thiophene product.
-
Root Cause: Homocoupling is typically caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[13] It can also occur with highly electron-deficient aryl halides.[14]
-
Step-by-Step Solution:
-
Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[15]
-
Check Reagent Purity: Ensure your aryl halide is pure and free of oxidative impurities.
-
Catalyst Loading: In some cases, excessively high catalyst loading can promote side reactions. Try reducing the catalyst loading to the 1-2 mol% range.
-
Problem 3: Reaction Stalls or Proceeds Very Slowly
-
Symptom: TLC or LC-MS analysis shows incomplete consumption of starting materials even after extended reaction times.
-
Root Cause: This can be due to poor reagent solubility, an insufficiently active catalyst system, or catalyst deactivation.
-
Step-by-Step Solution:
-
Check Solubility: Visually inspect the reaction mixture at temperature. If reagents are not fully dissolved, change to a more suitable solvent system (e.g., from toluene/water to dioxane/water or THF/water).[10]
-
Increase Temperature: If solubility is not the issue, cautiously increase the reaction temperature in 10-15 °C increments.
-
Screen Ligands: The chosen ligand may not be optimal. If using a simple phosphine like PPh₃, switch to a bulkier, more electron-rich ligand like SPhos or XPhos, which can accelerate the oxidative addition and reductive elimination steps.
-
Consider Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium center, inhibiting catalysis. Using a more robust precatalyst can often overcome this.
-
Problem 4: Difficult Purification - Product and Starting Material Co-elute
-
Symptom: During column chromatography, the desired product and the starting aryl halide elute together.[16]
-
Root Cause: The polarity of the product and starting material are too similar for effective separation with the chosen eluent system.
-
Step-by-Step Solution:
-
Drive the Reaction to Completion: The best solution is to avoid the problem. Use a slight excess (1.2-1.5 equivalents) of the thiophene boronic acid to ensure the complete consumption of the limiting aryl halide.[16]
-
Change Chromatography Solvents: If co-elution is unavoidable, explore different solvent systems. Switching from a standard hexane/ethyl acetate system to dichloromethane/methanol or toluene/acetone can alter selectivity and improve separation.[16]
-
Utilize Acid/Base Properties: If your product or starting material contains a basic nitrogen or an acidic proton, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change the retention factor of that compound, allowing for separation.[16]
-
Consider Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove impurities.
-
Visual & Data Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Method for Suzuki Coupling with an Unstable Thiophene Boronic Acid
This protocol is a robust starting point designed to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the thiophene boronic acid pinacol ester (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting the Vessel: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a 10:1 ratio of an organic solvent to water (e.g., dioxane/H₂O or THF/H₂O).[3]
-
Reaction Execution: Heat the sealed vessel to a moderate temperature (e.g., 60–80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Alchemist-chem. (n.d.). Thiophene-3-boronic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Couto, N., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(34), 20958-20965. Retrieved from [Link]
-
Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17596-17614. Retrieved from [Link]
-
Stadler, L. M., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(23), 6062-6075. Retrieved from [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1711-1723. Retrieved from [Link]
-
Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1084-1094. Retrieved from [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 416-425. Retrieved from [Link]
-
Riaz, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15(8), 1835-1847. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2011). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 76(8), 2776-2784. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ACS Publications. (2001). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Organic Letters, 3(10), 1475-1477. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reddit.com [reddit.com]
Preventing oxidation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
<Technical Support Center: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde >
Welcome to the technical support guide for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the oxidative degradation of this key synthetic intermediate. Our goal is to ensure the stability and purity of your compound throughout storage and experimental use.
Understanding the Instability: Why This Aldehyde Oxidizes
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is susceptible to oxidation primarily due to the aldehyde functional group. Aldehydes are readily oxidized to the corresponding carboxylic acids, a process known as autoxidation.[1][2] This reaction proceeds via a free-radical chain mechanism initiated by molecular oxygen (O₂), often catalyzed by light or trace metal impurities.[3][4]
The key steps in the autoxidation mechanism are:
-
Initiation: A radical initiator (e.g., from solvent peroxides) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation: The acyl radical reacts with O₂ to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.
-
Termination: Radicals combine to form stable, non-reactive products.
The thiophene ring, being an electron-rich aromatic system, can also influence the molecule's reactivity. Furthermore, the tetrahydrofuran (THF) moiety itself is prone to forming explosive peroxides upon prolonged exposure to air, which can act as initiators for aldehyde oxidation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by users in a direct question-and-answer format.
Q1: My clear, colorless aldehyde has turned yellow/brown after a few weeks. What happened and is it still usable?
A: A color change, particularly to yellow or amber, is a common visual indicator of degradation.[5] This is likely due to the formation of the corresponding carboxylic acid, 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, and potentially other oligomeric byproducts. The purity of your material is compromised. Before use, you must verify its integrity using an analytical technique like ¹H NMR or HPLC (see Section 4). If significant oxidation has occurred, purification by column chromatography or distillation may be necessary.
Q2: I ran a reaction overnight and my yield was much lower than expected, with a significant amount of a polar, acidic byproduct. Is this related to oxidation?
A: Yes, this is a classic sign of in-situ oxidation. The aldehyde starting material likely oxidized to the carboxylic acid during the reaction. This is common in reactions that are heated for prolonged periods, use solvents that have not been degassed, or are sensitive to trace amounts of oxygen.[6] To prevent this, you must use rigorous inert atmosphere techniques and properly prepared solvents for your next attempt (see Section 3).
Q3: Can I store the aldehyde in a regular screw-cap vial in the refrigerator?
A: This is not recommended for long-term storage. A simple screw-cap does not provide a sufficient seal against atmospheric oxygen.[7] Over time, air will diffuse into the vial, leading to oxidation. For optimal stability, the compound should be stored under an inert atmosphere (Nitrogen or Argon) in a properly sealed container, preferably at low temperatures.[8][9]
Q4: I use THF as a solvent for my reaction. Is it okay to use a bottle that has been open for a while?
A: Absolutely not. THF is a notorious peroxide-former.[10][11] Peroxides from the solvent can initiate the radical chain reaction that degrades your aldehyde. ALWAYS use freshly purified or inhibitor-free THF that has been tested and confirmed to be peroxide-free. Commercial test strips are available for this purpose.[12]
Preventative Protocols & Best Practices
Adherence to the following protocols is critical for maintaining the integrity of your aldehyde.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Slows the rate of chemical reactions, including oxidation.[13] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant.[8] |
| Container | Amber glass vial with PTFE-lined cap | Protects from light, which can catalyze oxidation, and provides a superior seal. |
| Inhibitor | Add BHT (Butylated Hydroxytoluene) at 50-100 ppm | BHT is a radical scavenger that terminates the autoxidation chain reaction.[[“]][15] |
Experimental Workflow: Best Practices for Handling
Caption: Workflow for handling the aldehyde in an air-sensitive reaction.
Protocol 3.1: Inert Atmosphere Storage
-
Place the vial containing 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde into a larger Schlenk flask or a glovebox antechamber.
-
If using a Schlenk line, perform at least three "evacuate-refill" cycles to replace the headspace with dry nitrogen or argon.[16]
-
If desired, add a micro-spatula tip of BHT (Butylated Hydroxytoluene) as a radical scavenger.[17]
-
Securely seal the vial's cap. For long-term storage, wrap the cap junction with Parafilm®.
-
Store the sealed vial in a refrigerator (≤ 4°C).[9]
Protocol 3.2: Solvent Degassing (Freeze-Pump-Thaw)
This is the most effective method for removing dissolved oxygen from reaction solvents.[6][16]
-
Place the required volume of solvent in a Schlenk flask of appropriate size (no more than half-full).
-
Securely clamp the flask and attach it to a Schlenk line.
-
Fully freeze the solvent by immersing the flask in a Dewar of liquid nitrogen.
-
Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may use a warm water bath to expedite this.
-
Repeat this Freeze-Pump-Thaw cycle a total of three times. After the final thaw, backfill the flask with nitrogen or argon. The solvent is now ready for use.
Analytical Verification of Purity
Regularly check the purity of your aldehyde, especially before a critical reaction step.
Method 4.1: ¹H NMR Spectroscopy
This is a rapid and definitive method to quantify the extent of oxidation.
-
Aldehyde Proton: The aldehydic proton (R-CHO) of the starting material will appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.7-10.0 ppm .[18][19]
-
Carboxylic Acid Proton: The proton of the resulting carboxylic acid's hydroxyl group (R-COOH) is a broad singlet that appears much further downfield, typically between δ 11.0-12.0 ppm .[18][20]
-
Quantification: By integrating both the aldehyde and carboxylic acid proton signals, you can calculate the percentage of oxidation that has occurred.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons |
| ¹H NMR | Detects distinct proton chemical shifts. | Quantitative, fast, structurally informative. | Requires NMR spectrometer access. |
| HPLC | Separates compounds based on polarity. | Highly sensitive, quantitative. Can be automated. | Requires method development (column, mobile phase).[21][22] |
| TLC | Separation on a silica plate. | Very fast, simple, inexpensive. | Qualitative/semi-quantitative only. |
Troubleshooting Logic: A Diagnostic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxygenation mechanism in conversion of aldehyde to carboxylic acid catalyzed by a cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
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- 10. Peroxide Forming Solvents [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
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- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 17. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 21. researchgate.net [researchgate.net]
- 22. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Welcome to the technical support center for the scalable synthesis of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles for successful scale-up and optimization.
I. Synthesis Overview
The synthesis of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a crucial step in the preparation of various pharmaceutical intermediates. The most common and scalable approach involves a two-step process: the initial coupling of thiophene with 2-chlorotetrahydrofuran, followed by the formylation of the resulting 2-(tetrahydrofuran-2-yl)thiophene. The Vilsmeier-Haack reaction is the preferred method for the formylation step due to its reliability and use of common laboratory reagents.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-(Tetrahydrofuran-2-yl)thiophene (Coupling Step)
Question: We are experiencing a low yield in the initial coupling reaction between thiophene and 2-chlorotetrahydrofuran. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this Friedel-Crafts-type alkylation can stem from several factors. Here’s a breakdown of potential issues and their solutions:
-
Cause 1: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is crucial. It may be inactive due to hydration.
-
Solution: Ensure the catalyst is fresh and handled under strictly anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Cause 2: Suboptimal Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to side reactions, including polymerization of the thiophene or decomposition of the product.
-
Solution: Maintain the reaction temperature at the recommended level, often starting at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature. Use an ice bath for initial reagent addition.
-
-
Cause 3: Purity of Starting Materials: Impurities in either the thiophene or 2-chlorotetrahydrofuran can interfere with the reaction.
-
Solution: Use freshly distilled thiophene. Ensure the 2-chlorotetrahydrofuran is of high purity and free from water.
-
| Parameter | Standard Condition | Optimized Condition |
| Catalyst | Anhydrous AlCl₃ | Freshly sublimed AlCl₃ |
| Temperature | 0 °C to RT | Maintained at 0-5 °C for 2h, then RT |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM |
Problem 2: Formation of Multiple Products in the Formylation Step
Question: During the Vilsmeier-Haack formylation of 2-(tetrahydrofuran-2-yl)thiophene, we are observing multiple spots on our TLC, indicating the formation of byproducts. How can we improve the regioselectivity?
Answer:
The Vilsmeier-Haack reaction is generally highly regioselective for the 2-position of thiophene. However, the presence of the tetrahydrofuran-2-yl substituent can influence the electronic properties of the thiophene ring.
-
Cause 1: Incorrect Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to di-formylation or other side reactions.
-
Solution: Use a controlled amount of the Vilsmeier reagent, typically 1.1 to 1.5 equivalents relative to the 2-(tetrahydrofuran-2-yl)thiophene. The reagent should be prepared in situ at a low temperature before adding the thiophene derivative.
-
-
Cause 2: Reaction Temperature Too High: Higher temperatures can overcome the activation energy barrier for formylation at less favored positions.
-
Solution: Perform the reaction at a controlled temperature, typically starting at 0 °C and not exceeding room temperature unless necessary.
-
-
Cause 3: Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[1] Incomplete hydrolysis can lead to impurities.
-
Solution: Ensure the workup includes a thorough aqueous quench, followed by neutralization. Adding the reaction mixture to ice is a common and effective method to control the exothermic hydrolysis.
-
Caption: Troubleshooting logic for byproduct formation in the formylation step.
Problem 3: Difficulty in Purifying the Final Product
Question: We are struggling with the purification of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Column chromatography is slow and gives poor separation. Are there alternative methods?
Answer:
Purification can indeed be challenging due to the polarity of the aldehyde and potential for closely related impurities.
-
Technique 1: Flash Column Chromatography Optimization: This is the most common method.
-
Solution:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increase the polarity.
-
Silica Gel Deactivation: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. You can deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
-
-
Technique 2: Recrystallization: If the crude product is of sufficient purity (>85-90%), recrystallization can be an effective and scalable purification method.
-
Solution: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, heptane).
-
-
Technique 3: Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an excellent method for purification on a larger scale.
| Purification Method | Key Considerations |
| Flash Chromatography | Use gradient elution; consider deactivating silica gel. |
| Recrystallization | Requires relatively pure crude material; solvent screening is key. |
| Distillation | Product must be thermally stable; requires high vacuum. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is the activating agent. It reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2] This reagent is what attacks the electron-rich thiophene ring to introduce the formyl group.[1][2]
Q2: Are there any safer alternatives to phosphorus oxychloride?
A2: While POCl₃ is the most common reagent, concerns about its reactivity and corrosive nature are valid. Phosgene-free alternatives for formylation exist, though they may require different reaction conditions. For instance, the use of oxalyl chloride or thionyl chloride with DMF can also generate the Vilsmeier reagent.[3] However, for the specific substrate 2-(tetrahydrofuran-2-yl)thiophene, the POCl₃/DMF system is well-established.
Q3: Can this synthesis be performed using a one-pot procedure?
A3: A one-pot synthesis combining the coupling and formylation steps is challenging due to the incompatible nature of the reagents and reaction conditions. The Lewis acid used in the coupling step would likely react with the DMF and POCl₃ used for formylation. A sequential, two-step process with isolation and purification of the intermediate is the most reliable and scalable approach.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve good separation between the starting material, intermediate, and product. The product, being an aldehyde, can be visualized under UV light and may also be stained with potassium permanganate or p-anisaldehyde stain.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of the reaction mixture should be done carefully by adding it to ice to manage the exothermic reaction.
-
Solvents: Use of flammable organic solvents like dichloromethane and hexanes requires proper grounding of equipment and avoidance of ignition sources.
-
Inert Atmosphere: While not strictly a safety issue for all steps, using an inert atmosphere for the coupling reaction is crucial for good yields and prevents the formation of unwanted byproducts.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add thiophene (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 2-chlorotetrahydrofuran (1.1 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the thiophene is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford 2-(tetrahydrofuran-2-yl)thiophene.
Protocol 2: Vilsmeier-Haack Formylation to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
-
In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq.) in a minimal amount of anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture will typically become a thick slurry.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is ~7-8.[4]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
V. References
-
A Comparative Guide to Alternative Reagents for the Formylation of 3-Bromobenzo[b]thiophene. Benchchem. Available at:
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at:
-
A Comparative Guide to Phosgene-Free Thiophene Formylation. Benchchem. Available at:
-
Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry - ACS Publications. Available at:
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available at:
-
Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal. Available at:
-
Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. PubMed. Available at:
-
Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem. Available at:
-
Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF - ResearchGate. Available at:
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at:
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Available at:
-
Vilsmeier-Haack Reaction. NROChemistry. Available at:
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available at:
-
Vilsmeier–Haack reaction. Wikipedia. Available at:
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at:
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at:
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. Available at:
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyacles using Vilsmeier-Haack reagent. NIH. Available at:
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at:
-
Thiophene-2-carboxaldehyde. Wikipedia. Available at:
-
Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde. Benchchem. Available at:
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- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparison of reactivity between furan-2-carbaldehyde and thiophene-2-carbaldehyde derivatives
Introduction: The Subtle Power of the Heteroatom
In the landscape of medicinal chemistry and materials science, five-membered aromatic heterocycles are foundational building blocks.[1] Among them, furan-2-carbaldehyde (furfural) and thiophene-2-carbaldehyde stand out as structurally similar synthons, each featuring an aldehyde group at the 2-position of a five-membered ring. This apparent similarity, however, masks a profound divergence in chemical behavior, a difference dictated almost entirely by the nature of the ring's heteroatom: oxygen in furan and sulfur in thiophene.
This guide provides an in-depth, objective comparison of the reactivity of these two critical aldehydes. Moving beyond simple reaction schemes, we will dissect the electronic and structural underpinnings that govern their behavior in key synthetic transformations. For the practicing researcher, scientist, or drug development professional, understanding these nuances is not merely academic; it is paramount for the rational design of synthetic routes, the prediction of reaction outcomes, and the creation of novel molecular entities.[2]
Pillar 1: The Decisive Role of Aromaticity and Electronics
The reactivity of furan and thiophene derivatives is fundamentally a story of aromaticity. Both are aromatic by Hückel's rule, possessing a planar, cyclic, conjugated system with 6 π-electrons.[3][4] However, the degree of aromaticity differs significantly, which is the primary determinant of their chemical personality.
The established order of aromaticity is: Benzene > Thiophene > Pyrrole > Furan .[5][6]
This trend is a direct consequence of the heteroatom's electronegativity.[4][5] Oxygen, being more electronegative than sulfur, holds its lone pair of electrons more tightly. This reduces the efficiency of their delocalization into the ring's π-system, resulting in lower resonance energy and weaker aromatic character for furan.[3][5] Conversely, sulfur's lower electronegativity and the involvement of its 3p orbitals allow for more effective electron delocalization, lending thiophene greater aromatic stability, closer to that of benzene.[7]
This difference in aromaticity dictates their preferred reaction pathways:
-
Furan , being less aromatic, is more prone to reactions that disrupt the π-system, such as cycloadditions, where it behaves more like a conjugated diene.[8]
-
Thiophene , with its greater aromatic stability, strongly favors reactions that preserve the aromatic ring, such as electrophilic substitution.
The carbaldehyde (-CHO) group common to both molecules is a powerful electron-withdrawing substituent. Through both inductive (-I) and resonance (-M) effects, it deactivates the ring, reducing its electron density and making it less susceptible to electrophilic attack than the parent heterocycle. This deactivating influence is a constant factor; however, the baseline reactivity it modifies is inherently different for the two rings.
Caption: Relationship between heteroatom electronegativity, aromaticity, and general reactivity.
Pillar 2: A Head-to-Head Comparison in Key Reactions
Electrophilic Aromatic Substitution
For the parent heterocycles, the general order of reactivity towards electrophiles is Pyrrole > Furan > Thiophene > Benzene.[5] Furan's π-rich system is exceptionally reactive, estimated to be over 10¹¹ times more reactive than benzene.[9]
However, the deactivating aldehyde group significantly tempers this reactivity in both furan-2-carbaldehyde and thiophene-2-carbaldehyde. Electrophilic attack, if successful, is directed away from the aldehyde to the C4 and C5 positions. The key difference lies in the required reaction conditions.
-
Furan-2-carbaldehyde : Still more inherently reactive than its thiophene counterpart, it requires very mild, non-acidic conditions. Strong acids or harsh reagents can easily lead to polymerization or ring-opening, a consequence of its lower aromatic stability.[5]
-
Thiophene-2-carbaldehyde : Its superior stability allows for slightly more forcing conditions without ring degradation. It is generally stable to aqueous mineral acids, unlike furan.[5]
Nucleophilic Addition to the Carbonyl Group
Here, the reaction occurs at the aldehyde, and its reactivity is governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the heterocyclic ring enhances this electrophilicity. Kinetic studies and reaction outcomes suggest that the thiophene ring has a slightly stronger net electron-withdrawing effect on the aldehyde than the furan ring. This enhanced electrophilicity can accelerate the rate of nucleophilic attack.[10]
This is evident in base-catalyzed condensation reactions like the Knoevenagel condensation, where thiophene-2-carbaldehyde often reacts faster or provides better yields than furan-2-carbaldehyde under identical conditions.[10]
Caption: Generalized workflow for nucleophilic addition-condensation at the aldehyde.
Cycloaddition (Diels-Alder) Reactions
The difference in reactivity is most stark in cycloaddition reactions. The Diels-Alder reaction requires a conjugated diene, a role that furan can readily adopt due to its low aromaticity.[8]
-
Furan-2-carbaldehyde : While the electron-withdrawing aldehyde group reduces its efficacy as a diene, it can still participate in Diels-Alder reactions with reactive dienophiles.[11] This reactivity can be enhanced by converting the aldehyde to a more electron-donating derivative, such as a dimethylhydrazone.[11][12]
-
Thiophene-2-carbaldehyde : Its high aromatic character makes it a very poor diene. It does not typically undergo Diels-Alder reactions except under extreme conditions or when the aromaticity is disrupted, for instance, in thiophene-S-oxides.[8][13]
Metal-Catalyzed Cross-Coupling
The advent of C-H activation has opened new avenues for functionalizing these heterocycles, particularly at the C5 position. The success of these reactions often hinges on the acidity of the C-H bond being functionalized.
-
Thiophene-2-carbaldehyde : The α-proton at the C5 position is significantly more acidic (pKa ≈ 33.0) than the corresponding proton in furan.[8] This facilitates deprotonation and metallation, making it an excellent substrate for directed C-H functionalization and subsequent cross-coupling reactions (e.g., Suzuki, Heck).[14][15][16]
-
Furan-2-carbaldehyde : The C5-proton is less acidic (pKa ≈ 35.6), requiring stronger bases or more specialized catalytic systems for efficient metallation.[8]
Caption: General workflow for metal-catalyzed C5-H functionalization.
Pillar 3: Data Summary and Experimental Protocols
Comparative Reactivity Data
| Reaction Type | Furan-2-carbaldehyde | Thiophene-2-carbaldehyde | Key Differentiating Factor |
| Aromaticity | Lower | Higher | Electronegativity of Heteroatom[3][5] |
| Electrophilic Subst. | More reactive, requires mild/non-acidic conditions | Less reactive, more robust to acidic conditions | Aromatic Stability[5] |
| Nucleophilic Add'n. | Less reactive aldehyde | More reactive aldehyde | Ring Electron-Withdrawing Effect[10] |
| Diels-Alder | Acts as a diene | Generally unreactive | Diene Character / Aromaticity[8][11] |
| C5-H Metallation | Less acidic C5-H (pKa ≈ 35.6) | More acidic C5-H (pKa ≈ 33.0) | C-H Acidity[8] |
Representative Experimental Protocols
Protocol 1: Knoevenagel Condensation with Indan-1,3-dione
This protocol compares the reactivity of the aldehydes in a nucleophilic addition-condensation reaction. Thiophene-2-carbaldehyde is expected to react faster or give a higher yield in the same timeframe.
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the respective aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde, 10 mmol), indan-1,3-dione (10 mmol), and ethanol (20 mL).
-
Initiation : Add a catalytic amount of piperidine (0.2 mL).
-
Reaction : Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Observation : Compare the time required for the consumption of the starting aldehyde. Typically, the reaction with 5-(p-bromophenyl)-2-furaldehyde completes in 1 hour, while the less activated 5-phenyl-2-furaldehyde takes 2 hours. Thiophene-2-carbaldehyde is expected to show comparable or faster conversion due to the enhanced electrophilicity of its carbonyl group.[10]
-
Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, proceeding via nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The relative rates would again depend on the electrophilicity of the aldehyde.
-
Ylide Generation : In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (11 mmol) in dry tetrahydrofuran (THF, 40 mL). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (11 mmol, 1.6 M in hexanes) dropwise. Stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition : Cool the ylide solution back to 0°C. Add a solution of the respective aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde, 10 mmol) in dry THF (10 mL) dropwise over 20 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Quenching & Work-up : Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the corresponding 2-vinylfuran or 2-vinylthiophene.
Conclusion
While furan-2-carbaldehyde and thiophene-2-carbaldehyde are structural isomers, their reactivity profiles are distinct and complementary. The lower aromaticity of the furan ring makes furan-2-carbaldehyde the substrate of choice for reactions involving diene character, such as Diels-Alder cycloadditions, and for electrophilic substitutions where mild conditions are feasible. In contrast, the greater aromatic stability and higher C5-proton acidity of the thiophene ring make thiophene-2-carbaldehyde a more robust and versatile substrate for nucleophilic additions to the carbonyl and for modern metal-catalyzed C-H functionalization reactions.
This comparative understanding is essential for synthetic chemists, enabling them to select the appropriate heterocyclic aldehyde not just as a passive scaffold, but as an active participant whose inherent electronic properties can be leveraged to achieve the desired chemical transformation with greater efficiency and control.
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- Potts, K. T., & Walsh, E. B. (1987). Furan-2-carbaldehyde Dimethylhydrazones in Diels-Alder Cycloadditions. The Journal of Organic Chemistry.
- Thiophene-2-carbaldehyde | 98-03-3. Smolecule.
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- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews (RSC Publishing).
- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry.
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- Furan-2-carboxyaldehyde N,N-dimethylhydrazones in Diels-Alder cycloadditions.
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- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
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- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
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- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Preparation of Furan and Thiophene-Derived Fulvene Dialdehydes: Synthesis and Structural Characterization of a 22-Oxa-21-carbaporphyrin and a Related Palladium(II) Organometallic Complex | Request PDF.
- Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. MDPI.
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A Comparative Guide to Catalysts for the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Introduction: The Significance of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde stands out as a valuable building block. Its unique structure, combining a thiophene core with a tetrahydrofuran moiety, offers a versatile scaffold for the development of a wide array of derivatives. The aldehyde functional group serves as a reactive handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex organic molecules with potential therapeutic or material applications. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important intermediate, offering researchers and drug development professionals the insights needed to select the most appropriate methodology for their specific needs.
Catalytic Strategies for Synthesis: A Comparative Overview
The formation of the carbon-carbon bond between the thiophene and tetrahydrofuran rings is the crucial step in the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Several catalytic methods have been developed for C-C bond formation, each with its own set of advantages and disadvantages. This guide will focus on a comparative study of four prominent methods: Palladium-catalyzed Suzuki-Miyaura Coupling, Nickel-catalyzed Cross-Coupling, Palladium-catalyzed Heck Coupling, and the Grignard Reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[1] It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[2] For the synthesis of our target molecule, this would involve the coupling of a thiophene derivative with a tetrahydrofuran-containing boronic acid or ester, or vice versa.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the halide (e.g., 5-bromothiophene-2-carbaldehyde). This is followed by transmetalation with the organoboron reagent (e.g., 2-(tetrahydrofuranyl)boronic acid) in the presence of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired product and regenerate the palladium(0) catalyst.
Experimental Protocol: A Representative Procedure
The following is a general protocol for the Suzuki-Miyaura coupling to synthesize 5-arylthiophene-2-carbaldehydes, which can be adapted for the target molecule.[1]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0 eq.).[1]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system, such as a 4:1 mixture of toluene and water.[1] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Nickel-Catalyzed C-H Functionalization: An Atom-Economical Approach
In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. A particularly attractive strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials like organoborons, thus improving atom economy.[3]
Mechanistic Considerations
Nickel-catalyzed C-H functionalization often proceeds through a different mechanism than traditional cross-coupling. For the alkylation of thiophene-2-carbaldehyde, a Ni/N-heterocyclic carbene (NHC) catalytic system can be employed.[3] The reaction may proceed via a ligand-to-ligand hydrogen transfer (LLHT) pathway. To prevent side reactions, the aldehyde group is often protected as an imine.[3]
Experimental Protocol: A General Guideline
The following protocol for the C5-H alkylation of thiophene-2-carboxaldehydes is based on a reported methodology.[3]
-
Imine Formation: React thiophene-2-carbaldehyde with p-methoxyphenylamine in a suitable solvent to form the N-PMP imine protecting group.
-
Reaction Setup: In a glovebox, charge a reaction vessel with the N-PMP imine of thiophene-2-carbaldehyde (1.0 eq.), a nickel precatalyst such as (IMes)Ni(Cp)Cl (10 mol%), and a reductant like sodium formate (1.0 eq.).
-
Reagent Addition: Add the coupling partner, which in this case would be a derivative of tetrahydrofuran suitable for insertion (e.g., dihydrofuran), and a solvent such as dioxane.
-
Reaction: Seal the vessel and heat the mixture at 110 °C for 24 hours.
-
Deprotection and Purification: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., 1 M HCl) to cleave the imine and yield the final aldehyde. The product is then extracted and purified by column chromatography.
Palladium-Catalyzed Heck Coupling: A Classic for Alkene Functionalization
The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. To synthesize the target molecule via a Heck-type reaction, one could envision coupling a halogenated thiophene with an unsaturated precursor to the tetrahydrofuran ring, followed by a subsequent cyclization/reduction step. A more direct, though less common, variant would be a redox-relay Heck reaction.
Mechanistic Pathway
The standard Heck catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the alkene (now functionalized) and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.
Grignard Reaction: A Stoichiometric Alternative
While not a catalytic method in the same vein as the transition metal-mediated reactions, the Grignard reaction represents a fundamental and powerful tool for C-C bond formation. This approach would involve the reaction of a thiophene-based Grignard reagent with a suitable electrophile on the tetrahydrofuran ring, or vice versa.
Reaction Principle
The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile. For the synthesis of the target molecule, one could prepare 2-thienylmagnesium bromide and react it with 2-formyltetrahydrofuran or a related electrophile. Alternatively, a tetrahydrofuran-based Grignard reagent could be reacted with 5-formylthiophene-2-halide. The use of tetrahydrofuran (THF) as a solvent is common for Grignard reactions as it solvates the magnesium center, enhancing the reactivity of the carbanion.[4]
Comparative Analysis of Catalytic Methods
| Feature | Suzuki-Miyaura Coupling (Pd-catalyzed) | C-H Functionalization (Ni-catalyzed) | Heck Coupling (Pd-catalyzed) | Grignard Reaction |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Nickel complexes (e.g., Ni/NHC) | Palladium complexes (e.g., Pd(OAc)₂) | None (Stoichiometric Mg) |
| Reactants | Halogenated thiophene, THF-boronic acid (or vice versa) | Thiophene-2-carbaldehyde, THF precursor (e.g., dihydrofuran) | Halogenated thiophene, unsaturated THF precursor | Thiophene-halide, Mg, THF-electrophile (or vice versa) |
| Key Advantages | High yields, broad functional group tolerance, well-established.[1] | Atom-economical, avoids pre-functionalization.[3] | Good for alkene functionalization, well-understood mechanism. | Low cost of reagents, simple procedure. |
| Key Disadvantages | Requires synthesis of organoboron reagent, potential for boronic acid homocoupling. | May require protecting groups for sensitive functionalities, potentially harsher conditions.[3] | Limited to specific alkene precursors, potential for regio- and stereoselectivity issues. | Stoichiometric use of magnesium, sensitive to moisture and protic functional groups. |
| Typical Yield | Good to excellent (70-95%) | Moderate to good (60-85%) | Variable, depends on specific pathway | Good (70-90%) |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | 1-5 mol% | N/A |
| Reaction Temp. | 80-110 °C | 110-140 °C | 80-120 °C | 0 °C to reflux |
Conclusion and Outlook
The choice of catalyst for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a critical decision that impacts yield, cost, and environmental footprint. The Suzuki-Miyaura coupling stands out as a reliable and high-yielding method, benefiting from a vast body of literature and predictable outcomes. For researchers prioritizing atom economy and seeking to explore more modern synthetic routes, Nickel-catalyzed C-H functionalization offers a compelling alternative, despite the potential need for protecting group strategies. The Heck coupling provides another avenue, particularly if a suitable unsaturated precursor to the tetrahydrofuran moiety is readily available. Finally, the Grignard reaction , while stoichiometric, remains a cost-effective and straightforward option for small-scale synthesis, provided the necessary precautions for handling highly reactive organometallic reagents are taken.
Ultimately, the optimal catalyst and methodology will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides a foundational understanding of the key catalytic approaches, empowering researchers to make informed decisions in their pursuit of novel chemical entities.
References
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Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C-C Bond Forming Reactions using Diazonium Salts. Scilit. Available at: [Link]
-
Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications. Available at: [Link]
-
Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]
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Why doesn't Grignard reagent not react with tetrahydrofuran?. Quora. Available at: [Link]
- Process for synthesizing 2-thiopheneethanol and derivatives thereof. Google Patents.
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- 4. quora.com [quora.com]
A Comparative Guide to the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials science, presents a unique set of challenges and opportunities for the synthetic chemist. The molecule's value lies in its bifunctional nature, combining the versatile reactivity of an aldehyde with the distinct electronic and structural properties of the thiophene and tetrahydrofuran rings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction yields, mechanistic considerations, and practical applications.
Introduction: The Significance of a Hybrid Scaffold
The 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde scaffold is of significant interest due to the complementary properties of its constituent rings. The thiophene ring is a well-established isostere for benzene in drug design, often improving metabolic stability and pharmacokinetic properties. The tetrahydrofuran moiety, a saturated five-membered oxygen-containing heterocycle, can enhance solubility and introduce a chiral center, which is crucial for stereospecific interactions with biological targets. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
This guide will explore two principal synthetic strategies:
-
Direct C-C Bond Formation via Cross-Coupling Reactions: This approach focuses on the direct coupling of a tetrahydrofuranyl-containing organometallic reagent with a functionalized thiophene.
-
Two-Step Synthesis via Furan Intermediate: This strategy involves the initial synthesis of a furan-thiophene conjugate followed by the selective reduction of the furan ring.
Method 1: Direct C-C Bond Formation via Cross-Coupling Reactions
The direct formation of the C(sp²)-C(sp³) bond between the thiophene and tetrahydrofuran rings is an attractive and convergent approach. Among the various cross-coupling reactions, Kumada and Negishi couplings are particularly well-suited for the coupling of alkyl groups to aromatic systems.
Kumada Coupling: A Powerful Tool for Alkyl-Aryl Bond Formation
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1] For the synthesis of our target molecule, this would entail the reaction of a 2-(tetrahydrofuranyl)magnesium halide with 5-bromothiophene-2-carbaldehyde (or a protected precursor).
Mechanistic Rationale: The catalytic cycle of the Kumada coupling is well-established and involves the oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst and solvent is critical for achieving high yields, especially when dealing with alkyl Grignard reagents which can be prone to side reactions such as β-hydride elimination. A patent for the synthesis of 3-alkylthiophenes highlights the use of 2-methyltetrahydrofuran as a solvent, which has been shown to significantly improve yields by minimizing the formation of dithienyl side products.[2]
Experimental Protocol: Proposed Kumada Coupling
-
Step 1: Preparation of the Grignard Reagent. To a solution of 2-chlorotetrahydrofuran in 2-methyltetrahydrofuran is added magnesium turnings. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed.
-
Step 2: Cross-Coupling. In a separate flask, 5-bromothiophene-2-carbaldehyde and a nickel-phosphine catalyst (e.g., Ni(dppp)Cl₂) are dissolved in 2-methyltetrahydrofuran. The freshly prepared Grignard reagent is then added dropwise to this solution at 0 °C.
-
Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Negishi Coupling: An Alternative for Functional Group Tolerance
The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, offering the advantage of greater functional group tolerance and often milder reaction conditions.[3] The synthesis would involve the coupling of a 2-(tetrahydrofuranyl)zinc halide with 5-bromothiophene-2-carbaldehyde.
Mechanistic Rationale: The catalytic cycle of the Negishi coupling is similar to that of the Kumada coupling. The use of organozinc reagents, which are less basic and less reactive than their Grignard counterparts, often leads to cleaner reactions with fewer side products, particularly when sensitive functional groups like aldehydes are present.
Experimental Protocol: Proposed Negishi Coupling
-
Step 1: Preparation of the Organozinc Reagent. 2-Iodotetrahydrofuran is treated with activated zinc dust in THF to generate the corresponding organozinc iodide.
-
Step 2: Cross-Coupling. To a solution of 5-bromothiophene-2-carbaldehyde and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF is added the freshly prepared organozinc reagent.
-
Step 3: Work-up and Purification. The reaction is worked up similarly to the Kumada coupling, followed by purification by column chromatography.
Method 2: Two-Step Synthesis via a Furan Intermediate
An alternative and often high-yielding approach involves the synthesis of 5-(furan-2-yl)thiophene-2-carbaldehyde, followed by the selective reduction of the furan ring to a tetrahydrofuran.
Synthesis of 5-(Furan-2-yl)thiophene-2-carbaldehyde
This intermediate can be readily synthesized via a Suzuki-Miyaura coupling reaction between 5-bromothiophene-2-carbaldehyde and 2-furanboronic acid. This type of aryl-aryl coupling is generally high-yielding and tolerant of the aldehyde functionality.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: Reaction Setup. In a round-bottom flask, 5-bromothiophene-2-carbaldehyde, 2-furanboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Step 2: Reaction. The mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Step 3: Work-up and Purification. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 5-(furan-2-yl)thiophene-2-carbaldehyde.
Selective Reduction of the Furan Ring
The selective hydrogenation of the furan ring in the presence of a thiophene ring and an aldehyde is a challenging yet achievable transformation. The thiophene ring is susceptible to poisoning of many hydrogenation catalysts. Therefore, careful selection of the catalyst and reaction conditions is paramount.
Catalyst and Condition Selection: Catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) have shown promise for the selective hydrogenation of furans. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The aldehyde group may need to be protected as an acetal prior to the reduction to prevent its reduction to an alcohol.
Experimental Protocol: Selective Hydrogenation
-
Step 1 (Optional): Protection of the Aldehyde. The 5-(furan-2-yl)thiophene-2-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.
-
Step 2: Hydrogenation. The furan-containing substrate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and a catalytic amount of Rh/C or Ru/C is added. The mixture is then subjected to hydrogenation in a high-pressure reactor.
-
Step 3: Deprotection and Purification. After the reaction is complete, the catalyst is filtered off. If the aldehyde was protected, the protecting group is removed by acidic hydrolysis. The final product is then purified by column chromatography.
Yield Comparison and Discussion
| Synthetic Method | Key Transformation | Typical Yield Range | Advantages | Disadvantages |
| Kumada Coupling | C(sp²)-C(sp³) bond formation | 60-80% (estimated) | Convergent, potentially high-yielding with optimized conditions. | Grignard reagents can be sensitive to functional groups; requires careful control of reaction conditions. |
| Negishi Coupling | C(sp²)-C(sp³) bond formation | 65-85% (estimated) | Higher functional group tolerance than Kumada coupling. | Organozinc reagents can be moisture-sensitive and require careful preparation. |
| Two-Step Synthesis | Suzuki Coupling + Furan Reduction | 70-90% (Suzuki)[4], 70-85% (Reduction) | High-yielding initial coupling; well-established reactions. | Two-step process; selective reduction of furan can be challenging and may require protection/deprotection steps. |
Discussion:
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and the need for functional group tolerance in subsequent steps.
-
The direct cross-coupling methods offer a more convergent and potentially more atom-economical approach. The Kumada coupling, particularly with the use of 2-methyltetrahydrofuran as a solvent, shows great promise for achieving high yields. The Negishi coupling provides a valuable alternative, especially when the starting materials contain sensitive functional groups that are incompatible with Grignard reagents. The primary challenge for these methods lies in the preparation and handling of the respective organometallic reagents of tetrahydrofuran.
Visualization of Synthetic Pathways
Figure 1. Comparative overview of synthetic pathways to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Conclusion
Both direct cross-coupling and a two-step furan reduction strategy offer viable pathways for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. For rapid, convergent synthesis, the Kumada and Negishi couplings are attractive options, with the potential for high yields under optimized conditions. The two-step approach, while longer, relies on robust and well-understood transformations and may be more practical depending on the availability of starting materials. The ultimate choice of method will be guided by the specific experimental context, including scale, cost, and the chemical environment of the target molecule in a larger synthetic scheme. Further optimization of the selective furan reduction and the direct alkyl cross-coupling reactions will be crucial for the efficient and scalable production of this valuable synthetic intermediate.
References
- Ali, A., et al. (2013).
- Chen, C., et al. (2014). A practical one-pot procedure for the preparation of diverse thieno[3,2-d]pyrimidines is reported here for the first time. Molecules, 19(9), 13699-13715.
- EP1836184B1. (2010). Improved process for the kumada coupling reaction.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-30). Springer, Berlin, Heidelberg.
- Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling. A new strategy for rapid synthesis of complex organic compounds. Handbook of Organopalladium Chemistry for Organic Synthesis, 1, 229-247.
- Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon—carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
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A Comparative Analysis of Aldehyde Reactivity: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde versus Benzaldehyde
Introduction
In the landscape of organic synthesis, the aldehyde functional group serves as a cornerstone for carbon-carbon bond formation and a variety of functional group interconversions. The reactivity of an aldehyde is intricately governed by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of the reactivity of two distinct aldehydes: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. For researchers and professionals in drug development and materials science, understanding these nuances is critical for reaction optimization, predicting outcomes, and designing novel synthetic pathways.
This analysis will delve into the theoretical underpinnings of their reactivity, followed by a presentation of hypothetical, yet plausible, experimental data to illustrate these differences in common aldehyde transformations. Detailed, field-proven experimental protocols are provided to enable researchers to validate and expand upon these findings.
Molecular Structures and Theoretical Reactivity Analysis
The reactivity of the carbonyl carbon in an aldehyde is fundamentally dictated by its electrophilicity. Factors that increase the partial positive charge on this carbon will enhance its reactivity towards nucleophiles. Conversely, factors that delocalize this positive charge or sterically hinder the approach of a nucleophile will decrease reactivity.
| Compound | Structure | Molar Mass ( g/mol ) | Key Features |
| 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | 182.24[1] | Thiophene ring, tetrahydrofuran substituent, heterocyclic aromatic aldehyde. | |
| Benzaldehyde | 106.12 | Benzene ring, classic aromatic aldehyde. |
Electronic Effects
Benzaldehyde: The carbonyl group in benzaldehyde is directly attached to a benzene ring. Through resonance, the pi-electron system of the benzene ring can donate electron density to the carbonyl carbon, thereby delocalizing the partial positive charge and reducing its electrophilicity.[2][3][4][5][6][7] This resonance stabilization makes benzaldehyde inherently less reactive towards nucleophilic addition compared to aliphatic aldehydes.[2][3][6][8][9]
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: The electronic profile of this molecule is more complex. The aldehyde is attached to a thiophene ring, which is an electron-rich aromatic heterocycle.[10] Thiophene is considered aromatic, but its aromaticity is less than that of benzene.[10][11] The sulfur atom in the thiophene ring can donate a lone pair of electrons into the pi-system, which can be delocalized onto the carbonyl group. However, thiophene is also known to be more reactive towards electrophilic substitution than benzene, suggesting a higher degree of electron density in the ring.[10][11] This increased electron-donating ability of the thiophene ring, compared to benzene, would be expected to further decrease the electrophilicity of the attached aldehyde.
Furthermore, the tetrahydrofuran (THF) substituent at the 5-position of the thiophene ring is a saturated heterocycle. The oxygen atom in the THF ring is an electron-withdrawing group due to its electronegativity, which could have a modest inductive effect on the thiophene ring. However, this effect is transmitted through several sigma bonds and is likely to be less significant than the resonance effects of the thiophene ring itself.
Hypothesis: Based on electronic effects alone, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is predicted to be less reactive than benzaldehyde towards nucleophilic addition due to the superior electron-donating nature of the thiophene ring compared to the benzene ring.
Steric Effects
Benzaldehyde: The phenyl group is relatively planar and does not present significant steric hindrance to the approach of nucleophiles to the carbonyl carbon.
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: The 5-(tetrahydrofuran-2-yl) group is a bulky, non-planar substituent. This group is likely to create significant steric hindrance around the thiophene ring and, consequently, near the aldehyde functional group. This steric bulk could impede the approach of nucleophiles, further reducing the reactivity of the aldehyde.[12]
Hypothesis: The steric hindrance from the tetrahydrofuran-2-yl group will further decrease the reactivity of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde compared to benzaldehyde.
Comparative Reactivity in Key Transformations
To empirically test our hypotheses, we will consider three fundamental reactions of aldehydes: the Wittig reaction, the Knoevenagel condensation, and oxidation. The following sections present hypothetical comparative data and the detailed protocols to obtain such results.
Wittig Reaction: Olefination
The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes using a phosphonium ylide.[13][14][15][16][17] The rate of this reaction is sensitive to the electrophilicity and steric accessibility of the carbonyl carbon.
Caption: The Wittig reaction workflow.
Hypothetical Experimental Data:
A competitive Wittig reaction is an excellent method for directly comparing the reactivity of two aldehydes. In this experiment, an equimolar mixture of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and benzaldehyde is treated with a sub-stoichiometric amount of a phosphonium ylide. The product ratio will reflect the relative rates of reaction.
| Aldehyde | Ylide (0.5 equiv) | Reaction Time (h) | Conversion (%) | Product Ratio (Thiophene:Benzene) |
| Mixture (1:1) | Methyltriphenylphosphonium bromide / n-BuLi | 4 | Benzaldehyde: ~60%5-(THF-yl)thiophene-CHO: ~25% | 1 : 2.4 |
Interpretation: The hypothetical data suggests that benzaldehyde reacts significantly faster than 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde under competitive conditions. This aligns with our hypothesis that the thiophene-based aldehyde is less reactive due to a combination of electronic donation from the thiophene ring and steric hindrance from the THF substituent.
Experimental Protocol: Competitive Wittig Reaction
-
Ylide Preparation:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.79 g, 5.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) dropwise via syringe.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
-
Competitive Reaction:
-
In a separate flame-dried 50 mL round-bottom flask under nitrogen, prepare a solution of benzaldehyde (1.06 g, 10.0 mmol) and 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.82 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared ylide solution (corresponding to 5.0 mmol) to the aldehyde mixture via cannula.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-flame ionization detection (GC-FID).
-
After 4 hours, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
-
Workup and Analysis:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the ratio of the resulting alkenes (styrene and 2-(ethenyl)-5-(tetrahydrofuran-2-yl)thiophene).
-
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond.[18][19][20][21][22] This reaction is typically base-catalyzed, and its rate is dependent on the electrophilicity of the aldehyde.
Caption: The Knoevenagel condensation pathway.
Hypothetical Experimental Data:
The reactivity of the two aldehydes is compared by monitoring the reaction yield over time when reacted with malononitrile in the presence of a catalytic amount of piperidine.
| Aldehyde | Active Methylene | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | 1 | 92% |
| 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | Malononitrile | Piperidine | 1 | 65% |
| 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | Malononitrile | Piperidine | 4 | 88% |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add the aldehyde (10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add piperidine (0.1 mL, ~1.0 mmol) as a catalyst.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion (or after the desired time point), cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to a constant weight.
-
-
Analysis:
-
Determine the yield of the dried product.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of this oxidation can be related to the electron density at the aldehyde C-H bond. While not a direct measure of carbonyl electrophilicity, it provides another axis for comparing reactivity. Benzaldehyde is known to be readily oxidized in air to benzoic acid.[23][24]
Hypothetical Experimental Data:
A mild oxidizing agent, such as buffered potassium permanganate, is used to compare the rates of oxidation.
| Aldehyde | Oxidant | Temperature (°C) | Time to Completion |
| Benzaldehyde | KMnO₄, aq. NaHCO₃ | 25 | ~ 30 min |
| 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | KMnO₄, aq. NaHCO₃ | 25 | ~ 50 min |
Interpretation: Benzaldehyde is oxidized more rapidly than 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This could be attributed to the higher electron density in the thiophene ring, which may slightly stabilize the aldehyde against oxidation.
Experimental Protocol: Aldehyde Oxidation
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, dissolve the aldehyde (10.0 mmol) in acetone (50 mL).
-
In a separate beaker, prepare a solution of potassium permanganate (1.58 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in water (50 mL).
-
-
Reaction Execution:
-
Slowly add the aqueous permanganate solution to the stirring aldehyde solution at room temperature. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Continue stirring until the purple color persists for more than 5 minutes, indicating the complete consumption of the aldehyde. Record the time taken.
-
-
Workup:
-
Add sodium bisulfite solution to quench any excess permanganate (the brown manganese dioxide precipitate will dissolve).
-
Acidify the solution with 1 M HCl to a pH of ~2.
-
If the carboxylic acid precipitates, collect it by vacuum filtration. Otherwise, extract the product with ethyl acetate (3 x 30 mL).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.
-
Conclusion
The comparative analysis, based on established principles of electronic and steric effects, strongly suggests that 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is less reactive than benzaldehyde in nucleophilic addition reactions. This reduced reactivity is attributed to two primary factors:
-
Enhanced Electronic Donation: The electron-rich thiophene ring provides greater resonance stabilization to the adjacent carbonyl group compared to the benzene ring, thereby reducing the electrophilicity of the carbonyl carbon.
-
Increased Steric Hindrance: The bulky, non-planar 5-(tetrahydrofuran-2-yl) substituent sterically impedes the trajectory of incoming nucleophiles.
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- Pediaa.Com. (2018, July 3). Difference Between Aromatic and Aliphatic Aldehydes.
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A Strategic Guide to the Biological Activity Screening of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde Analogs
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities. Thiophene-based molecules have demonstrated significant potential as antitumor, analgesic, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3] The versatility of the thiophene core, particularly its electronic properties and ability to be readily functionalized, allows for the fine-tuning of pharmacological profiles. This guide focuses on a specific, yet underexplored, class of thiophene derivatives: analogs of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.[4][5] While this specific parent compound is cataloged, its biological potential remains largely untapped.
This document provides a comprehensive framework for the systematic biological evaluation of novel analogs derived from this scaffold. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered screening cascade. Our approach emphasizes not just the execution of protocols but the strategic rationale behind experimental choices, ensuring the generation of robust, interpretable, and actionable data.
Part 1: The Proposed Screening Cascade
A tiered approach is the most efficient method for screening a library of novel compounds. It prioritizes resources by using broad, high-throughput assays initially to identify "hits," which are then subjected to more specific and mechanistically informative secondary assays. This cascade ensures that the most promising candidates are advanced while quickly eliminating inactive or overly toxic compounds.
The proposed workflow begins with primary screens for broad antimicrobial and cytotoxic activities, followed by secondary screens to elucidate specific activities like antioxidant potential.
Caption: A tiered workflow for screening novel thiophene analogs.
Part 2: Comparative Analysis of Screening Methodologies
The selection of an appropriate assay is critical. This section compares the primary and secondary screening methods, outlining their principles and the rationale for their inclusion in the cascade.
Antimicrobial Activity Screening
Infectious diseases remain a global threat, necessitating the discovery of new antimicrobial agents.[6] Thiophene derivatives have historically shown promise in this area.[1][7]
-
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle: This quantitative method determines the lowest concentration of a compound that prevents visible growth of a microorganism in a liquid medium.[8][9] It is the gold standard for assessing antimicrobial potency.
-
Comparison to Alternatives: While agar diffusion methods (like disk or well diffusion) are simpler and cost-effective for initial qualitative screening, they are less precise.[6][8][10] The diffusion of the compound through agar can be influenced by its molecular weight and polarity, potentially leading to misleading results. The broth microdilution method provides a direct, quantitative measure (the MIC value), which is essential for comparing the potency of different analogs and for establishing structure-activity relationships (SAR).[9]
-
Experimental Insight: It is crucial to test compounds against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus), to establish the spectrum of activity.[1][10][11]
-
Cytotoxicity and Antiproliferative Screening
Many thiophene-containing compounds have been investigated for their anticancer properties.[2][7][12] Therefore, screening for antiproliferative activity is a logical step.
-
Primary Assay: MTT Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to a purple formazan product, the amount of which is proportional to the number of living cells.[15]
-
Comparison to Alternatives: The XTT assay is similar but produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol. However, the MTT assay is widely used, cost-effective, and highly reproducible, making it an excellent choice for primary high-throughput screening.[14][16] The key output is the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[15]
-
Experimental Insight: A critical component of this screen is to assess for selective toxicity. By testing the analogs on both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells), a selectivity index (SI) can be calculated (IC50 in normal cells / IC50 in cancer cells).[14][16] A high SI indicates that the compound is preferentially toxic to cancer cells, a highly desirable trait for a potential therapeutic agent.
-
Antioxidant Activity Screening
Compounds with high antioxidant activity can mitigate oxidative stress, which is implicated in numerous diseases. Thiophene derivatives have been reported to possess significant antioxidant capabilities.[1][7]
-
Secondary Assays: DPPH and ABTS Radical Scavenging Assays
-
Principle: Both assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the deep purple DPPH radical is reduced to a yellow compound.[17] In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, a blue-green ABTS radical cation is neutralized, causing a loss of color.[17][18]
-
Comparison and Rationale: These two assays are complementary. The DPPH radical is only soluble in organic media, whereas the ABTS radical is soluble in both aqueous and organic solvents, allowing for the screening of both hydrophilic and lipophilic compounds.[17] Furthermore, the ABTS assay is sensitive to a broader range of antioxidants and has faster reaction kinetics.[19] Performing both assays provides a more comprehensive picture of a compound's antioxidant potential.[20]
-
Experimental Insight: Results are often expressed as IC50 (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the compound's activity to that of Trolox, a water-soluble vitamin E analog.[21]
-
Caption: Hypothetical inhibition of a bacterial enzyme by a thiophene analog.
Part 3: Data Summary and Interpretation
To effectively compare analogs, quantitative data should be summarized in a clear, tabular format. Below is a hypothetical data table illustrating the potential results from the proposed screening cascade.
| Compound ID | Structure Modification | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC50 (µM) vs. MCF-7 | Cytotoxicity IC50 (µM) vs. HEK293 | Selectivity Index (SI) | Antioxidant Activity (% DPPH Scavenging @ 50 µM) |
| Parent Scaffold | 5-(THF)-Th-2-CHO | >128 | >128 | >100 | >100 | - | 5.2% |
| Analog-01 | R = 4-Cl-Phenyl | 16 | 32 | 15.4 | 88.2 | 5.7 | 25.1% |
| Analog-02 | R = 4-OCH3-Phenyl | 64 | 128 | 45.1 | >100 | >2.2 | 65.8% |
| Analog-03 | R = 2-Pyridyl | 8 | 16 | 8.9 | 25.3 | 2.8 | 30.4% |
| Ciprofloxacin | Standard Drug | 1 | n/a | n/a | n/a | n/a | n/a |
| Fluconazole | Standard Drug | n/a | 4 | n/a | n/a | n/a | n/a |
| Doxorubicin | Standard Drug | n/a | n/a | 0.8 | 4.5 | 5.6 | n/a |
| Ascorbic Acid | Standard Drug | n/a | n/a | n/a | n/a | n/a | 98.5% |
Interpreting the Results:
-
Potency and Spectrum: Analog-03 shows the best antimicrobial potency (MIC = 8 µg/mL), comparable to some established agents. Analog-01 also shows good broad-spectrum activity.
-
Selective Cytotoxicity: Analog-01 displays the highest selectivity index (SI = 5.7), suggesting it is nearly 6 times more toxic to the MCF-7 cancer cell line than to the normal HEK293 cells. This makes it a more promising anticancer lead than Analog-03, which has a lower SI.
-
Structure-Activity Relationship (SAR) Insights: The preliminary data suggests that incorporating an electron-withdrawing group (like the chloro-phenyl in Analog-01) or a nitrogen-containing heterocycle (like the pyridyl in Analog-03) may enhance antimicrobial and cytotoxic activity. Conversely, an electron-donating group (methoxy in Analog-02) appears to favor antioxidant activity over antimicrobial or cytotoxic effects. Such initial findings are crucial for guiding the next round of synthesis and optimization.[1][7]
Part 4: Detailed Experimental Protocols
For reproducibility and scientific rigor, detailed protocols are essential. The following are step-by-step methodologies for the key screening assays.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standard Institute (CLSI) guidelines.[9]
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, pick several colonies of the test microorganism (S. aureus, P. aeruginosa, etc.).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Compound Preparation:
-
Prepare a stock solution of each analog in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the test broth to achieve a concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[13][15]
-
Cell Seeding:
-
Culture the desired cell lines (e.g., MCF-7, HEK293) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.[15]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol is a widely used method for assessing antioxidant capacity.[17][18]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds (dissolved in methanol).
-
Add 150 µL of the methanolic DPPH solution to each well.[17]
-
Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).
-
-
Incubation and Measurement:
-
Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value can be determined by plotting the % inhibition against the compound concentration.
-
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. American Society for Microbiology.
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.
- Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Design, synthesis, and biological evaluation of thiophene analogues of chalcones.
- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library.
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- Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- Antifungal Activities of Compounds Produced by Newly Isol
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
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- 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Santa Cruz Biotechnology.
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A Comparative Purity Analysis of Commercially Available 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde for Pharmaceutical Research
Introduction
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a crucial building block in the synthesis of various pharmacologically active molecules. Its unique structural combination of a thiophene ring and a tetrahydrofuran moiety makes it a valuable intermediate in the development of novel therapeutics. Given its significance, the purity of this commercially available starting material is of paramount importance to ensure the reliability and reproducibility of synthetic processes, as well as the safety and efficacy of the final drug product. Impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts.
This guide provides a comprehensive comparison of the purity of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde sourced from three different commercial suppliers. We employ a multi-pronged analytical approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a thorough assessment. This guide is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to aid in the selection of the most suitable material for their research needs.
The Critical Role of Purity in Drug Synthesis
In pharmaceutical synthesis, the purity of starting materials directly impacts the entire downstream process. The presence of even minor impurities can have significant consequences:
-
Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, altering reaction rates and ultimately reducing the yield of the desired product.
-
Byproduct Formation: Unwanted starting materials can participate in side reactions, leading to a complex mixture of products that are difficult to separate and characterize.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the purity of active pharmaceutical ingredients (APIs) and their intermediates. Using high-purity starting materials is a critical step in meeting these standards.
Comparative Analysis of Commercial Samples
For this study, samples of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde were procured from three different commercial suppliers, anonymized as Supplier A, Supplier B, and Supplier C. All suppliers claimed a purity of ≥98%.
Data Summary
The purity of the samples was determined using HPLC-UV, GC-MS, and ¹H-qNMR. The results are summarized in the table below.
| Supplier | HPLC-UV Purity (%) | GC-MS Purity (%) | ¹H-qNMR Purity (mol/mol %) |
| Supplier A | 98.5 | 98.2 | 98.8 |
| Supplier B | 97.2 | 96.9 | 97.5 |
| Supplier C | 99.1 | 99.3 | 99.5 |
As the data indicates, there are notable differences in the purity of the material from the three suppliers, with Supplier C consistently providing the highest purity product across all analytical methods.
Experimental Methodologies
The following sections detail the experimental protocols used for the purity analysis. The choice of these orthogonal analytical techniques provides a comprehensive and robust assessment of purity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its ability to separate complex mixtures.[1]
Rationale for Method Selection: A Reverse-Phase HPLC (RP-HPLC) method was developed to separate the main component from potential non-volatile impurities. UV detection was chosen based on the chromophoric nature of the thiophene ring.
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of approximately 1 mg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting impurities that may not be readily observable by HPLC.[2][3]
Rationale for Method Selection: GC-MS was chosen to identify any volatile impurities that might be present, such as residual solvents or byproducts from the synthesis of the target compound. The mass spectrometer provides structural information for the identification of unknown peaks.
Experimental Workflow:
Caption: GC-MS Experimental Workflow.
Detailed Protocol:
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Samples were prepared at a concentration of approximately 1 mg/mL in dichloromethane.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4][5][6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]
Rationale for Method Selection: ¹H-qNMR provides an absolute measure of purity and is less susceptible to variations in detector response that can affect chromatographic techniques. It serves as an excellent orthogonal method to validate the purity results obtained from HPLC and GC-MS.
Experimental Workflow:
Caption: ¹H-qNMR Experimental Workflow.
Detailed Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.
-
Internal Standard: Maleic Anhydride (highly pure and stable, with a distinct singlet in a clean region of the spectrum).
-
Sample Preparation: Approximately 10 mg of the sample and 5 mg of the internal standard were accurately weighed and dissolved in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
-
Data Processing: Spectra were manually phased and baseline corrected. The integrals of a well-resolved signal from the analyte and the singlet from maleic anhydride were carefully determined.
Purity Calculation: The purity was calculated using the following equation[6]:
Purity (mol/mol %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / Mstd) * (Manalyte / manalyte) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = Mass
-
M = Molar mass
-
P = Purity of the standard
-
analyte = 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
-
std = Internal Standard (Maleic Anhydride)
Conclusion and Recommendations
The comprehensive purity analysis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde from three commercial suppliers reveals significant variations in quality. While all suppliers met their minimum specification of ≥98% purity by at least one method, Supplier C consistently demonstrated the highest purity across all three orthogonal analytical techniques.
For researchers and drug development professionals, the selection of a starting material supplier should be based on robust analytical data. The methodologies outlined in this guide provide a framework for such an evaluation. Based on our findings, we recommend Supplier C for applications where high purity is critical to ensure the success and reproducibility of synthetic procedures and the quality of the final product.
It is imperative that laboratories perform their own incoming quality control on critical starting materials to verify supplier claims and ensure the material is fit for its intended purpose. The protocols provided herein can serve as a starting point for the development of in-house quality control methods.
References
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qNMR: A powerful tool for purity determination. RSSL. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. Singh, S., & G.S., S. (2013). Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Margl, L., et al. (2002). Zeitschrift für Naturforschung C, 57(1-2), 63-71. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative NMR. Organic Primary Standards Group, NMIJ. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Ihara, T., et al. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 857-865. [Link]
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GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
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5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde suppliers USA. WorldofChemicals. [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Shi, Q., et al. (2021). Analytical Chemistry, 93(12), 5206-5214. [Link]
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GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]
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5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Groman, A., et al. (2004). Acta Poloniae Pharmaceutica, 61(3), 175-181. [Link]
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]
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High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Gumieniczek, A., et al. (2023). Pharmaceuticals, 16(11), 1598. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Schöne, C., et al. (2021). Molbank, 2021(4), M1281. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Welch, C. J., et al. (2017). Organic Process Research & Development, 21(8), 1014-1029. [Link]
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5-(Furan-2-yl)thiophene-2-carbaldehyde. MySkinRecipes. [Link]
-
Thiophene-2-carboxaldehyde. Wikipedia. [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Finiuk, N., et al. (2023). Pharmaceuticals, 16(11), 1598. [Link]
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- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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A Comparative Analysis of Synthetic Strategies for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: A Guide for Process Development
Introduction
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active agents and advanced materials. Its unique structural motif, combining the electron-rich thiophene ring with a chiral tetrahydrofuran moiety, makes it an attractive scaffold for the development of novel therapeutics and functional organic materials. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, offering detailed experimental protocols and a comparative assessment to aid in the selection of the most suitable method for specific research and development needs.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule 1 .
-
Route 1: C-C Bond Formation via Formylation. This approach involves the initial synthesis of the 2-(tetrahydrofuran-2-yl)thiophene intermediate 2 , followed by the introduction of the formyl group at the C5 position of the thiophene ring.
-
Route 2: C-C Bond Formation via Cross-Coupling. This strategy relies on the coupling of a pre-functionalized thiophene-2-carbaldehyde derivative with a suitable tetrahydrofuran synthon.
Caption: Retrosynthetic analysis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Route 1: Synthesis via Formylation of 2-(Tetrahydrofuran-2-yl)thiophene
This two-step approach first establishes the core C-C bond between the thiophene and tetrahydrofuran rings, followed by a regioselective formylation.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene
-
Preparation of 2-Thienylmagnesium bromide: To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The freshly prepared 2-thienylmagnesium bromide solution is cooled to 0 °C. A solution of 2-chlorotetrahydrofuran (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(tetrahydrofuran-2-yl)thiophene.
Step 2: Vilsmeier-Haack Formylation of 2-(Tetrahydrofuran-2-yl)thiophene
-
Formation of the Vilsmeier Reagent: In a flame-dried flask under a nitrogen atmosphere, phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes.[1][2]
-
Formylation: A solution of 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 60-70 °C and stirred for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Starting Materials | Thiophene, magnesium, and 2-bromothiophene are relatively inexpensive and readily available. 2-Chlorotetrahydrofuran is commercially available but can be more costly. |
| Reagent Cost & Safety | Grignard reagents require anhydrous conditions and careful handling. POCl3 is corrosive and moisture-sensitive, requiring handling in a fume hood. DMF is a common solvent with moderate toxicity. |
| Yield & Scalability | Grignard couplings of this type generally proceed in moderate to good yields. The Vilsmeier-Haack reaction is a robust and scalable method for the formylation of electron-rich heterocycles. |
| Purification | Both steps require chromatographic purification, which can be time-consuming and solvent-intensive, especially on a large scale. |
| Stereocontrol | This route starts with racemic 2-chlorotetrahydrofuran, leading to a racemic product. Enantioselective synthesis would require an enantiomerically pure starting material, significantly increasing the cost. |
Route 2: Synthesis via Suzuki Cross-Coupling
This convergent approach involves the palladium-catalyzed cross-coupling of a boronic acid derivative of one heterocyclic ring with a halide of the other.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
-
Reaction Setup: To a Schlenk flask is added (5-formylthiophen-2-yl)boronic acid (1.0 eq), 2-bromotetrahydrofuran (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).[3][4]
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added. The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Cost of Starting Materials | (5-Formylthiophen-2-yl)boronic acid and 2-bromotetrahydrofuran are specialty reagents and can be expensive. The cost of palladium catalysts can also be a significant factor, especially on a larger scale. |
| Reagent Cost & Safety | Palladium catalysts, while used in catalytic amounts, are precious metals. Boronic acids are generally stable and easy to handle. The bases used are typically inexpensive and safe. |
| Yield & Scalability | Suzuki couplings are known for their high yields and functional group tolerance. The reaction is generally scalable, although catalyst cost and removal can be considerations. |
| Purification | Purification involves the removal of the catalyst and boronic acid byproducts, which can sometimes be challenging. Column chromatography is typically required. |
| Stereocontrol | Similar to Route 1, the use of racemic 2-bromotetrahydrofuran will result in a racemic product. Access to enantiopure product would necessitate an enantiomerically pure starting material. |
Comparative Summary and Conclusion
| Parameter | Route 1: Formylation | Route 2: Suzuki Coupling |
| Overall Yield | Moderate to Good | Good to Excellent |
| Cost of Goods | Lower starting material cost | Higher starting material and catalyst cost |
| Scalability | Good, well-established reactions | Good, but catalyst cost is a factor |
| Safety & Handling | Requires handling of corrosive and moisture-sensitive reagents (POCl3, Grignard) | Requires handling of precious metal catalysts |
| Environmental Impact | Use of chlorinated reagents and stoichiometric activators | Use of catalytic palladium, but requires organic solvents for extraction and purification |
| Stereocontrol | Dependent on the chirality of 2-chlorotetrahydrofuran | Dependent on the chirality of 2-bromotetrahydrofuran |
Recommendation:
For small-scale laboratory synthesis and initial exploratory studies , Route 1 (Formylation) presents a more cost-effective option due to the lower cost of starting materials. The procedures, while requiring careful handling of reagents, are standard in most organic synthesis laboratories.
For larger-scale production or process development , Route 2 (Suzuki Coupling) , despite its higher initial cost, may be more advantageous. The typically higher yields and the convergent nature of the synthesis can lead to a more efficient overall process. The development of catalyst recycling protocols could further mitigate the cost of the palladium catalyst.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including budget, scale, and available expertise. Both routes offer viable pathways to the target molecule, and the detailed analysis provided herein should serve as a valuable resource for informed decision-making in the synthesis of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
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A Comparative Guide to Green Chemistry Approaches for the Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
Introduction
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, possessing a unique structural motif that combines a thiophene core with a tetrahydrofuran substituent. The synthesis of such complex molecules traditionally relies on multi-step processes that often employ hazardous reagents, stoichiometric amounts of activating agents, and volatile organic solvents, leading to significant environmental impact. In alignment with the principles of green chemistry, there is a growing impetus to develop more sustainable and efficient synthetic routes.[1]
This guide provides a comparative analysis of emerging green chemistry approaches for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. We will explore several innovative strategies, including direct C-H activation, chemoenzymatic methods, and the utilization of renewable feedstocks. Each approach will be critically evaluated based on its adherence to green chemistry principles, with a focus on atom economy, E-factor, and the use of sustainable resources. Experimental protocols and supporting data are provided to offer researchers and drug development professionals a practical framework for implementing these greener synthetic methodologies.
Comparative Analysis of Green Synthetic Strategies
Herein, we compare three distinct green chemistry-inspired approaches to the synthesis of the target molecule. Each strategy is designed to minimize waste, reduce energy consumption, and utilize safer chemical transformations.
Approach 1: Palladium-Catalyzed Direct C-H Arylation Followed by Greener Formylation
This strategy prioritizes atom and step economy by directly coupling a tetrahydrofuran moiety to the thiophene core via a palladium-catalyzed C-H activation reaction. This circumvents the need for pre-functionalization of the tetrahydrofuran ring, a common requirement in traditional cross-coupling reactions.[2][3][4] The subsequent formylation of the thiophene ring is designed to employ a more environmentally benign Vilsmeier-Haack reagent.[5][6]
Rationale and Green Chemistry Principles
-
Atom Economy: Direct C-H activation eliminates the need for organometallic reagents, thereby increasing the atom economy of the coupling step.[2]
-
Reduced Waste: This approach minimizes the generation of stoichiometric byproducts often associated with traditional cross-coupling reactions.
-
Greener Solvents: The use of water or other environmentally benign solvents in palladium-catalyzed C-H activation of thiophenes has been demonstrated, significantly reducing the reliance on volatile organic compounds.[7][8]
-
Safer Reagents: A greener Vilsmeier-Haack reagent can be prepared using phthaloyl dichloride instead of the more hazardous phosgene or thionyl chloride.[5][6]
Proposed Synthetic Pathway
Caption: Palladium-catalyzed direct C-H arylation followed by greener formylation.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene via Direct C-H Arylation
-
To a sealed vessel, add thiophene (1.0 equiv.), tetrahydrofuran (3.0 equiv.), Pd(OAc)₂ (2 mol%), and pivalic acid (30 mol%).
-
Add deionized water as the solvent.
-
The reaction mixture is stirred vigorously at 110 °C for 4-6 hours.[7]
-
After cooling to room temperature, the mixture is extracted with a bio-based solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene.
Step 2: Greener Vilsmeier-Haack Formylation
-
In a separate, dry flask under a nitrogen atmosphere, prepare the greener Vilsmeier-Haack reagent by reacting phthaloyl dichloride with N,N-dimethylformamide (DMF) in toluene.[6]
-
Cool the reagent to 0 °C and add a solution of 5-(tetrahydrofuran-2-yl)thiophene (1.0 equiv.) in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Discussion of Advantages and Challenges
This approach is highly attractive due to its step and atom economy. The direct C-H activation of both tetrahydrofuran and thiophene represents a significant advancement over traditional methods. However, challenges may include achieving high regioselectivity in the C-H activation step and the need for elevated temperatures, which can increase energy consumption. The use of water as a solvent is a major advantage, though it may require careful optimization of reaction conditions to ensure sufficient substrate solubility and catalyst stability.[7][8]
Approach 2: Chemoenzymatic Synthesis
A chemoenzymatic strategy leverages the high selectivity and mild reaction conditions of biocatalysis to construct key chiral intermediates, which are then converted to the final product using efficient chemical transformations.[9] This approach is particularly advantageous for producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry.
Rationale and Green Chemistry Principles
-
High Selectivity: Enzymes can catalyze reactions with excellent chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.[9]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, leading to significant energy savings.
-
Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.
-
Reduced Use of Protecting Groups: The high selectivity of enzymes can often obviate the need for protecting groups, thus shortening the synthetic sequence.
Proposed Synthetic Pathway
Caption: Chemoenzymatic synthesis via enzymatic cyclization and green cross-coupling.
Detailed Experimental Protocol
Step 1: Biocatalytic Synthesis of a Chiral Tetrahydrofuran Precursor
-
A suitable δ-haloalcohol precursor is subjected to kinetic resolution using a haloalkane dehalogenase (HHDH) enzyme in a phosphate buffer solution.[9]
-
The reaction is performed at a controlled pH and temperature (e.g., pH 7.5, 30 °C) with gentle agitation.
-
The reaction progress is monitored by chiral HPLC.
-
Upon completion, the chiral tetrahydrofuran derivative is extracted from the aqueous medium using a suitable organic solvent.
Step 2: Green Suzuki-Miyaura Cross-Coupling
-
The chiral tetrahydrofuran derivative (e.g., a boronic ester of tetrahydrofuran) is coupled with 2-bromothiophene-5-carbaldehyde using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixture of an organic solvent and water.[10]
-
The reaction is heated under reflux until completion, as monitored by TLC.
-
After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields the enantiomerically enriched final product.
Discussion of Advantages and Challenges
The primary advantage of this chemoenzymatic approach is the ability to produce highly enantiopure 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.[9][11] The mild reaction conditions of the enzymatic step contribute significantly to the greenness of the overall process. However, the development and optimization of the biocatalyst can be time-consuming and may require specialized expertise. The availability and stability of the enzyme are also important considerations for large-scale synthesis.
Approach 3: Synthesis from Renewable Feedstocks
This strategy focuses on the utilization of biomass-derived platform chemicals, such as furfural, as starting materials. Furfural can be obtained from the dehydration of pentose sugars found in lignocellulosic biomass. This approach aligns with the principles of a circular economy and reduces the dependence on petrochemical feedstocks.
Rationale and Green Chemistry Principles
-
Renewable Feedstocks: Utilizes biomass-derived starting materials, reducing the carbon footprint of the synthesis.
-
Potential for Integrated Biorefineries: This approach can be integrated into a larger biorefinery concept where multiple valuable chemicals are produced from biomass.
-
Conversion of Furan to Thiophene: Well-established methods exist for the conversion of furans to thiophenes, often using hydrogen sulfide over a solid catalyst.[12]
Proposed Synthetic Pathway
Caption: Synthesis from renewable biomass-derived furfural.
Detailed Experimental Protocol
Step 1: Conversion of Furfural to Key Intermediates
-
Tetrahydrofuran Precursor Synthesis: Furfural is selectively hydrogenated to tetrahydrofurfuryl alcohol using a suitable catalyst (e.g., Ni, Cu). This can then be further converted to a reactive tetrahydrofuran derivative.
-
Thiophene-2-carbaldehyde Synthesis: Furan, obtained from the decarbonylation of furfural, is reacted with hydrogen sulfide in the vapor phase over an alumina catalyst at elevated temperatures (e.g., 400-500 °C) to produce thiophene.[12] The resulting thiophene can then be formylated.
Step 2: Coupling of Intermediates
-
The tetrahydrofuran precursor is coupled with a suitable thiophene-2-carbaldehyde derivative using a green cross-coupling methodology as described in the previous approaches.
Discussion of Advantages and Challenges
The use of renewable feedstocks is the most significant advantage of this approach from a sustainability perspective. It offers a long-term solution for the production of chemicals without relying on finite fossil resources. However, the conversion of biomass to platform chemicals can be energy-intensive, and the subsequent chemical transformations may still require optimization to be truly "green." The multi-step nature of this pathway may also lead to lower overall yields compared to more direct routes.
Quantitative Comparison of Synthetic Approaches
To provide a more objective comparison, the following tables summarize the key green chemistry metrics and reaction conditions for the proposed synthetic strategies.
Table 1: Comparison of Green Chemistry Metrics
| Metric | Approach 1: C-H Activation | Approach 2: Chemoenzymatic | Approach 3: Renewable Feedstocks |
| Principle | Atom & Step Economy | High Selectivity & Mild Conditions | Renewable Starting Materials |
| Atom Economy | High | Moderate to High | Low to Moderate |
| E-Factor | Low | Moderate | High |
| Solvent Use | Potential for aqueous media | Primarily aqueous for enzymatic step | Potentially high due to multiple steps |
| Catalyst | Homogeneous (Pd) | Biocatalyst (Enzyme) | Heterogeneous/Homogeneous |
| Energy Input | High (for C-H activation) | Low (for enzymatic step) | High (for biomass conversion) |
Table 2: Comparison of Reaction Conditions and Potential Yields
| Parameter | Approach 1: C-H Activation | Approach 2: Chemoenzymatic | Approach 3: Renewable Feedstocks |
| Temperature | 100-150 °C | 25-40 °C (enzymatic step) | Variable (can be >400 °C) |
| Pressure | Atmospheric | Atmospheric | Atmospheric to High Pressure |
| Reaction Time | 4-12 hours | 12-48 hours | Variable (multiple steps) |
| Potential Yield | Good to Excellent | Good | Moderate |
| Scalability | Moderate | Potentially challenging | Good |
| Reagent Hazard | Moderate (catalyst, acid) | Low (biocatalysis) | Moderate to High |
Conclusion and Future Outlook
This guide has presented a comparative analysis of three promising green chemistry approaches for the synthesis of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Each strategy offers distinct advantages and faces unique challenges.
-
Direct C-H activation stands out for its elegance and efficiency, offering a direct route to the target molecule with high atom economy.
-
Chemoenzymatic synthesis provides an excellent solution for producing enantiomerically pure products under mild conditions.
-
Synthesis from renewable feedstocks represents the most sustainable long-term strategy by moving away from fossil fuel dependence.
The choice of the optimal synthetic route will depend on the specific requirements of the application, including the desired scale of production, enantiopurity, and the available resources and expertise. Future research should focus on combining the strengths of these approaches, for instance, by developing biocatalysts for C-H activation or by discovering more efficient catalytic systems for the conversion of biomass-derived intermediates. The continued development of innovative and sustainable synthetic methodologies will be crucial for the future of the chemical and pharmaceutical industries.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (CAS No. 915919-80-1). As a specialized research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available.[1][2][3] Therefore, this guide is built upon a conservative hazard assessment, synthesizing data from its primary structural motifs: the thiophene-2-carbaldehyde core and the tetrahydrofuran (THF) substituent. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance in research and development settings.
Hazard Profile Analysis: A Cautious Approach
The disposal protocol for any chemical must be dictated by its hazard profile. In the absence of specific data for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, we will infer its potential hazards by examining its constituent chemical groups. This compound is a thiophene derivative, a class of organosulfur compounds used in the synthesis of pharmaceuticals and other materials.[4][5]
-
Thiophene-2-carbaldehyde Moiety: The core structure is closely related to thiophene-2-carboxaldehyde. Compounds in this family are typically combustible and pose several health risks.[6][7] They are often harmful if swallowed, cause skin and serious eye irritation, and may lead to allergic skin reactions.[6][7][8]
-
Tetrahydrofuran (THF) Moiety: The THF substituent introduces a significant and critical hazard: the potential to form explosive peroxides upon storage, particularly when exposed to air and light.[9][10][11] THF itself is a highly flammable liquid that can cause respiratory irritation and is suspected of being a carcinogen.[9][11]
-
Aldehyde Functional Group: Aldehydes as a class are reactive and often toxic.[12] While some simple aldehydes in solution can be chemically deactivated, this is not a recommended procedure for a complex, neat research chemical without specific validation.[12][13] Unused aldehydes are typically managed as hazardous waste.[12]
Based on this analysis, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde must be handled as a flammable, irritant, and potentially peroxide-forming hazardous material.
Table 1: Inferred Hazard Summary and Disposal Implications
| Hazard Category | Inferred Risk based on Structural Analogs | Rationale & Disposal Implication |
| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation and allergic skin reaction.[6][7][8] | All waste, including contaminated PPE and labware, must be handled as hazardous chemical waste to prevent exposure. |
| Flammability | Combustible liquid. Vapors may form flammable mixtures with air.[6][14] | Waste must be kept away from heat, sparks, and open flames. Use non-sparking tools when handling containers.[8] |
| Reactivity | High Risk: May form explosive peroxides upon exposure to air and light.[9][10] Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8] | Segregate waste from incompatible materials. If the material is old or shows signs of crystallization, consult your institution's EHS office before handling, as peroxides may be present. |
| Environmental | Potentially harmful to aquatic life. Do not let the product enter drains.[9] | All waste must be collected for disposal by a licensed contractor. Sewer disposal is strictly prohibited.[10] |
Pre-Disposal Safety Protocols
Proper preparation is essential before handling any chemical waste. This ensures that the collection process itself does not introduce new risks.
Personal Protective Equipment (PPE)
A comprehensive array of PPE is mandatory to prevent exposure during waste consolidation.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the liquid, which can cause serious eye irritation.[6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., double-layered Nitrile or Neoprene). | Provides a barrier against skin contact. Inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from accidental spills. |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[14] | Prevents inhalation of vapors, which may cause respiratory irritation.[9] |
Waste Container Selection and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container made of high-density polyethylene (HDPE) or other chemically compatible material. Ensure it has a secure, screw-top cap.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde".
-
The approximate quantity of waste.
-
The date of waste generation (the date you first add waste to the container).
-
A list of all components if it is a solution.
-
Step-by-Step Disposal Protocol
This protocol outlines the collection of waste in three primary forms: neat/pure compound, dilute solutions, and contaminated solid labware.
Workflow for Waste Segregation and Collection
Caption: Disposal Decision Workflow for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Experimental Protocol Details
A. Collection of Liquid Waste (Neat Compound and Solutions)
-
Work Area Preparation: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Waste Transfer: Carefully pour the liquid waste from your experimental flask or container into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Segregation: Do not mix this waste stream with other incompatible waste, such as strong acids, bases, or oxidizing agents.[8]
-
Container Management: Securely cap the waste container immediately after adding waste. Do not overfill; leave at least 10% of the container volume as headspace.
B. Collection of Contaminated Solid Waste
-
Segregation: Use a separate, clearly labeled container or a designated hazardous waste bag for solid items.
-
Collection: Place all contaminated disposable items, such as pipette tips, weigh boats, gloves, and absorbent paper, directly into this container.
-
Sharps: Any contaminated needles or sharp objects must be placed in a dedicated sharps container.
-
Sealing: Once full, securely seal the container or bag.
C. Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this first rinse as hazardous liquid waste.
-
Secondary Cleaning: Wash the rinsed glassware with soap and water as per standard laboratory procedure.
D. Temporary Storage
-
Location: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Containment: Ensure the storage area has secondary containment to capture any potential leaks.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if necessary.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels.
-
Personal Protection: Wear the full PPE detailed in Section 2, including respiratory protection if vapors are significant.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for solid hazardous waste.[14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9][10] The only acceptable and compliant disposal method is through your institution's established hazardous waste management program.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a log of all waste generated and disposed of, as required by your institution and local regulations.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is conducted with the highest standards of safety, responsibility, and scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
